molecular formula C11H16ClNO2 B1302873 (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride CAS No. 270062-92-5

(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride

Cat. No.: B1302873
CAS No.: 270062-92-5
M. Wt: 229.7 g/mol
InChI Key: CQHTUCDBCBKMKL-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO2 and its molecular weight is 229.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S)-3-amino-4-(3-methylphenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-8-3-2-4-9(5-8)6-10(12)7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHTUCDBCBKMKL-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C[C@@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375840
Record name (3S)-3-Amino-4-(3-methylphenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270062-92-5
Record name (3S)-3-Amino-4-(3-methylphenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph / Process Chemistry Guide Audience: Medicinal Chemists, Process Scientists, and Drug Development Researchers

Executive Summary

(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride (CAS: 331846-93-6) is a chiral


-amino acid derivative, specifically the 

-homolog of (S)-3-methylphenylalanine. As a non-proteinogenic amino acid, it serves as a critical pharmacophore in the design of peptidomimetics, particularly for increasing proteolytic stability in peptide-based therapeutics. Its meta-substituted aromatic ring offers unique steric and lipophilic vectors compared to the unsubstituted phenyl analog, making it valuable in optimizing ligand-receptor binding in GPCR targets and integrin inhibitors.

This guide details the physicochemical profile, validated synthetic routes (via Arndt-Eistert homologation), analytical controls, and handling protocols required for high-integrity research applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Nomenclature & Identification
ParameterDetail
IUPAC Name (3S)-3-Amino-4-(3-methylphenyl)butanoic acid hydrochloride
Common Names

-Homo-m-tyrosine (deoxy form);

-Homo-3-methylphenylalanine HCl
CAS Number 331846-93-6 (HCl salt); 270062-92-5 (Free base generic)
Molecular Formula

Molecular Weight 229.70 g/mol
Chirality (S)-Enantiomer
Physical Properties
  • Appearance: White to off-white crystalline powder.

  • Solubility:

    • High: Water, Methanol, DMSO.

    • Low/Insoluble: Dichloromethane, Diethyl ether, Hexanes.

  • Melting Point: Typically decomposes >180°C (characteristic of amino acid salts; specific value varies by crystal habit).

  • Hygroscopicity: Moderate. The hydrochloride salt is prone to absorbing atmospheric moisture; storage under desiccant is mandatory.

Synthetic Routes & Process Chemistry

The most robust route to (S)-3-Amino-4-(m-tolyl)butanoic acid preserves the stereochemistry of the starting material using the Arndt-Eistert Homologation . This method extends the carbon chain of an


-amino acid by one methylene unit.
Reaction Pathway (Arndt-Eistert Homologation)

Precursor: (S)-2-((tert-butoxycarbonyl)amino)-3-(3-methylphenyl)propanoic acid (Boc-L-3-methylphenylalanine).

Step-by-Step Mechanism:

  • Activation: The starting carboxylic acid is converted to a mixed anhydride using isobutyl chloroformate.

  • Diazotization: Reaction with diazomethane (

    
    ) or TMS-diazomethane yields the 
    
    
    
    -diazoketone.
  • Wolff Rearrangement: Silver(I)-catalyzed rearrangement in the presence of water converts the diazoketone into the

    
    -amino acid backbone.[1]
    
  • Deprotection: Removal of the Boc group with HCl yields the final hydrochloride salt.

Synthesis Workflow Diagram

SynthesisWorkflow Start (S)-Boc-3-Methyl- Phenylalanine MixedAnh Mixed Anhydride Intermediate Start->MixedAnh i-BuOCOCl NMM, -15°C Diazo α-Diazoketone MixedAnh->Diazo CH2N2 or TMS-CHN2 Rearrange Wolff Rearrangement (Ketene) Diazo->Rearrange AgBz, H2O Ultrasound/Heat Product (S)-3-Amino-4-(m-tolyl) butanoic acid HCl Rearrange->Product 1. Evap 2. 4M HCl/Dioxane

Caption: Figure 1. Arndt-Eistert homologation workflow for the synthesis of the target beta-amino acid.

Critical Experimental Protocol
  • Safety Note: Diazomethane is explosive and toxic. Use specialized glassware (fire-polished, no ground joints) or the safer alternative, TMS-diazomethane.

  • Wolff Rearrangement Conditions:

    • Catalyst: Silver Benzoate (

      
      ) dissolved in triethylamine.
      
    • Solvent: THF/Water (10:1).

    • Procedure: The diazoketone is dissolved in THF. The silver catalyst solution is added dropwise with exclusion of light. Evolution of

      
       gas indicates reaction progress.
      
  • Salt Formation: The crude Boc-protected intermediate is dissolved in 1,4-dioxane, and 4.0 M HCl in dioxane is added. The product precipitates as the hydrochloride salt, which is collected by filtration and washed with diethyl ether.

Analytical Characterization

Validating the identity and purity of (S)-3-Amino-4-(m-tolyl)butanoic acid HCl requires specific analytical techniques to confirm the chain extension and enantiomeric excess (% ee).

Nuclear Magnetic Resonance (NMR)

The shift from an


- to a 

-amino acid is distinct in

-NMR.
  • Solvent:

    
     or 
    
    
    
    .
  • Key Signals (Predicted):

    • 
       7.0–7.3 ppm (m, 4H): Aromatic protons (m-tolyl pattern).
      
    • 
       3.6–3.8 ppm (m, 1H): The chiral 
      
      
      
      -proton (
      
      
      ).
    • 
       2.8–3.0 ppm (dd, 2H): Benzylic protons (
      
      
      
      ).
    • 
       2.4–2.6 ppm (dd, 2H): The 
      
      
      
      -methylene protons (
      
      
      ), distinct from the precursor.
    • 
       2.3 ppm (s, 3H): Methyl group on the aromatic ring.
      
Enantiomeric Purity (Chiral HPLC)

To ensure the (S)-enantiomer has not racemized during the Wolff rearrangement:

  • Column: Crown ether-based column (e.g., CROWNPAK CR-I) or Zwitterionic chiral stationary phases (e.g., Chiralpak ZWIX).

  • Mobile Phase: Aqueous

    
     (pH 1.5–2.0) is often required for free amino acids on crown ether columns to protonate the amine.
    
  • Detection: UV at 210 nm (peptide bond/carboxyl) and 254 nm (aromatic).

Quality Control Decision Tree

QCDecisionTree Sample Crude Product HNMR 1H-NMR Check Sample->HNMR AlphaProtons α-CH2 Signal Present? HNMR->AlphaProtons MS Mass Spec [M+H]+ = 194? AlphaProtons->MS Yes (2.4ppm) Reprocess Recrystallize (MeOH/Et2O) AlphaProtons->Reprocess No (Failed Rxn) ChiralHPLC Chiral HPLC >98% ee? Release Release Lot ChiralHPLC->Release Yes ChiralHPLC->Reprocess No (Racemic) MS->ChiralHPLC Yes MS->Reprocess No

Caption: Figure 2. Analytical decision matrix for lot release of the hydrochloride salt.

Applications in Drug Design[9]

Peptidomimetics & Foldamers

-amino acids are "isosteric" to 

-amino acids but introduce an extra carbon atom into the backbone.
  • Proteolytic Stability: The resulting

    
    -peptides are resistant to cleavage by endogenous proteases (pepsin, trypsin), significantly extending the half-life of peptide drugs.
    
  • Secondary Structure: (S)-3-Amino-4-(m-tolyl)butanoic acid promotes the formation of stable helices (e.g., the 14-helix) in foldamers, useful for disrupting protein-protein interactions.

Specific Target Relevance

The m-tolyl substituent provides a "Goldilocks" zone of lipophilicity:

  • Integrin Antagonists: Used in the design of RGD mimetics where the aromatic ring fits into hydrophobic pockets of the

    
     integrin.
    
  • Neurological Targets: As a GABA analog derivative, it serves as a scaffold for synthesizing gabapentinoids with modified receptor affinity profiles.

Handling, Stability & Safety

ParameterRecommendation
Storage Store at -20°C. Hygroscopic; keep container tightly sealed under inert gas (Argon/Nitrogen).
Handling Wear gloves, goggles, and lab coat. Handle in a fume hood to avoid inhalation of fine dust.
Stability Stable for >2 years if kept dry and frozen. Aqueous solutions should be prepared fresh; avoid prolonged exposure to basic pH (risk of racemization or free base precipitation).
Incompatibility Strong oxidizing agents. Reacts with ninhydrin (positive test).

References

  • Podlech, J., & Seebach, D. (1995).[1][2] The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition, 34(4), 471-472. Link

  • Sigma-Aldrich. (n.d.).[3] (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride Product Search. Sigma-Aldrich Catalog. Link

  • ChemicalBook. (2025).[4] (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride Properties and Suppliers. Link

  • Matthews, J. L., et al. (1997). Synthesis of enantiomerically pure -amino acids from -amino acids. Organic Syntheses, 74, 1. (General protocol for Arndt-Eistert).
  • Hyun, M. H. (2016). Chiral Separation of Amino Acids and Peptides by HPLC. Chromatography Today. Link

Sources

Technical Monograph: (S)-3-Amino-4-(m-tolyl)butanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 270062-92-5 Synonyms: 3-Methyl-L-β-homophenylalanine hydrochloride; (S)-β-Homo-m-tolylalanine HCl; (S)-3-Amino-4-(3-methylphenyl)butyric acid HCl.[1][2]

Executive Summary & Chemical Identity

(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride is a chiral


-amino acid derivative and a specific regioisomer of 

-homophenylalanine. Unlike natural

-amino acids, where the amino group is adjacent to the carboxylate, this compound features a methylene spacer (

-position), imparting unique conformational flexibility and proteolytic stability.

In drug discovery, this scaffold serves as a critical "privileged structure." It acts as a bioisostere for


-aminobutyric acid (GABA) derivatives and is a fundamental building block for 

-peptides (foldamers), which form stable secondary structures (helices/sheets) resistant to enzymatic degradation. The meta-methyl (m-tolyl) substitution enhances lipophilicity compared to the unsubstituted phenyl analog, potentially improving blood-brain barrier (BBB) permeability in neuropharmacological applications.
Chemical Specifications Table
PropertySpecification
CAS Number 270062-92-5
Molecular Formula

Molecular Weight 229.70 g/mol
Appearance White to off-white crystalline powder
Stereochemistry (S)-Enantiomer (L-configuration in amino acid nomenclature)
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.
Purity Standard

98% (HPLC),

99% ee (Chiral HPLC)

Synthesis & Manufacturing: The Arndt-Eistert Protocol

To ensure the retention of chiral integrity during the synthesis of (S)-3-Amino-4-(m-tolyl)butanoic acid, the Arndt-Eistert Homologation is the industry-standard method. This pathway extends the carbon chain of the precursor


-amino acid by one methylene unit while preserving the stereocenter.
Mechanistic Workflow
  • Precursor Selection: The process begins with (S)-2-Amino-3-(3-methylphenyl)propanoic acid (L-3-Methylphenylalanine).

  • N-Protection: The amine is protected (typically with Boc or Fmoc) to prevent side reactions during activation.

  • Activation: The carboxylic acid is converted to a mixed anhydride using isobutyl chloroformate.

  • Diazoketone Formation: Reaction with diazomethane yields the

    
    -diazoketone.
    
  • Wolff Rearrangement: Silver(I)-catalyzed rearrangement in the presence of water generates the

    
    -amino acid skeleton.
    
  • Deprotection & Salt Formation: Removal of the protecting group and treatment with HCl yields the final hydrochloride salt.

Synthesis Process Diagram

The following diagram illustrates the critical path for synthesizing the target compound with high enantiomeric excess.

ArndtEistertSynthesis Start Start: (S)-3-Methylphenylalanine (Alpha-Amino Acid) Protection Step 1: N-Protection (Boc-anhydride / NaOH) Start->Protection Retains Stereochemistry Activation Step 2: Carboxyl Activation (Isobutyl chloroformate / NMM) Protection->Activation -10°C, anhydrous Diazoketone Step 3: Diazoketone Formation (CH2N2 / Et2O) Activation->Diazoketone Nucleophilic Acyl Substitution Wolff Step 4: Wolff Rearrangement (Ag benzoate / H2O / Ultrasound) Diazoketone->Wolff N2 extrusion / Ketene intermediate Deprotection Step 5: Deprotection & Salt Formation (4M HCl in Dioxane) Wolff->Deprotection Homologated Acid Final Final Product: (S)-3-Amino-4-(m-tolyl)butanoic acid HCl Deprotection->Final Crystallization

Figure 1: Arndt-Eistert homologation pathway converting the alpha-amino acid precursor to the beta-homo target.

Applications in Drug Discovery[3][4][5]

Peptidomimetics and Foldamers

(S)-3-Amino-4-(m-tolyl)butanoic acid is a critical monomer for


-peptides . Unlike 

-peptides, which are rapidly degraded by endogenous proteases,

-peptides constructed from this scaffold exhibit:
  • Proteolytic Stability: The extra methylene group prevents recognition by standard peptidases.

  • Defined Secondary Structure: They fold into stable helices (e.g., the

    
    -14 helix) even with short chain lengths. The m-tolyl side chain provides specific hydrophobic contacts that stabilize these folds, making them excellent candidates for disrupting protein-protein interactions (PPIs).
    
GABA Analog Design

Structurally, this compound is a substituted analogue of


-aminobutyric acid (GABA) .
  • Receptor Selectivity: The (S)-configuration and the bulky m-tolyl group at the

    
    -position allow for probing the binding pockets of GABA-B receptors and the 
    
    
    
    subunit of voltage-gated calcium channels (similar to Pregabalin).
  • Lipophilicity Tuning: The methyl group on the phenyl ring increases

    
     relative to the unsubstituted phenyl analog (Phenibut derivative), potentially enhancing CNS penetration.
    

Handling, Stability, and Safety (MSDS Highlights)

  • Storage: Hygroscopic solid. Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen). Desiccation is recommended.

  • Stability: Stable in acidic aqueous solutions. Avoid prolonged exposure to strong bases which may cause racemization over time.

  • Safety: Irritant to eyes, respiratory system, and skin.[3] Standard PPE (gloves, goggles, fume hood) is mandatory during handling.

References

  • Chemical Identity & CAS: 3-Methyl-L-beta-homophenylalanine hydrochloride. Chem-Impex International. Retrieved from .

  • Synthesis Methodology: Seebach, D., et al. "Preparation and structure of -peptides consisting of gem-disubstituted -amino acids." Helvetica Chimica Acta. (Foundational Arndt-Eistert protocols for -amino acids).
  • Supplier Verification: Product 283903: 3-Methyl-L-beta-homophenylalanine hydrochloride. USBiological. Retrieved from .

  • -homo amino acids. National Library of Medicine.

Sources

Technical Monograph: (S)-3-Amino-4-(m-tolyl)butanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride CAS Registry (Generic): Related to 331846-95-8 (p-tolyl isomer) Molecular Weight: 229.70 g/mol Molecular Formula: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


Class: 

-Amino Acid /

-Homophenylalanine Derivative[1][2][3][4]

This technical guide details the physicochemical properties, stoichiometric derivation, and synthesis of (S)-3-Amino-4-(m-tolyl)butanoic acid HCl. Distinct from its


-amino acid isomer (Phenibut analogs), this compound represents a 

-amino acid scaffold, often utilized in peptidomimetic drug design to increase proteolytic stability and target specific GPCRs.

Part 1: Molecular Identity & Stoichiometry

Stoichiometric Derivation

The precise molecular weight is critical for preparing molar solutions in biological assays. The compound consists of a free base (zwitterionic in solution) complexed with a single equivalent of hydrochloric acid.

Formula Breakdown:

  • Base: (S)-3-Amino-4-(3-methylphenyl)butanoic acid (

    
    )
    
  • Acid Counterion: Hydrochloride (

    
    )
    
  • Net Formula:

    
    
    

Table 1: Atomic Contribution to Molecular Weight

ElementSymbolQtyAtomic Mass ( g/mol )Subtotal ( g/mol )Contribution %
Carbon C1112.011132.12157.52%
Hydrogen H161.00816.1287.02%
Nitrogen N114.00714.0076.10%
Oxygen O215.99931.99813.93%
Chlorine Cl135.45035.45015.43%
Total 229.704 100%

Note: Standard atomic weights (IUPAC) are used.[5] For high-resolution mass spectrometry (HRMS), use the monoisotopic mass: 229.0869 Da.

Structural Specificity

The "m-tolyl" designation indicates a methyl group at the meta (3-position) of the phenyl ring. The "(S)" designation refers to the chirality at the C3 position of the butanoic acid chain.

  • IUPAC Name: (3S)-3-amino-4-(3-methylphenyl)butanoic acid hydrochloride.

  • Isomer Distinction: This is a

    
    -amino acid , structurally distinct from "Tolibut" (a 
    
    
    
    -amino acid). In this molecule, the amine is attached to the
    
    
    -carbon (C3), making it a homolog of phenylalanine.

Part 2: Enantioselective Synthesis Protocol

Strategic Approach: Asymmetric Hydrogenation

To ensure the (S)-configuration required for biological activity, the most robust "self-validating" method is the Asymmetric Hydrogenation of


-Acylamino Acrylates . This method avoids the resolution steps required in racemic synthesis and provides high enantiomeric excess (ee > 98%).
Synthesis Workflow (DOT Visualization)

SynthesisPath Start m-Tolylaldehyde (Precursor) Step1 Knoevenagel Condensation (Mono-methyl malonate) Start->Step1 Inter1 beta-Keto Ester Step1->Inter1 Step2 Reductive Amination (Ammonium Acetate) Inter1->Step2 Inter2 Enamine Ester Step2->Inter2 Step3 Asymmetric Hydrogenation (Rh-BINAP Catalyst) Inter2->Step3 H2 (50 bar), MeOH Inter3 (S)-beta-Amino Ester Step3->Inter3 >98% ee Step4 Hydrolysis & Salt Formation (6N HCl) Inter3->Step4 Final (S)-3-Amino-4-(m-tolyl) butanoic acid HCl Step4->Final

Figure 1: Enantioselective synthesis pathway utilizing Rh-BINAP catalyzed hydrogenation to establish the (S)-chiral center.

Detailed Methodology

Step 1: Preparation of the Substrate

  • React m-tolualdehyde with mono-methyl malonate in the presence of piperidine/pyridine to yield the

    
    -keto ester.
    
  • Convert to the

    
    -acylamino acrylate (enamide) via reaction with ammonium acetate and subsequent acylation (e.g., Acetyl chloride).
    

Step 2: Asymmetric Hydrogenation (The Chiral Step)

  • Catalyst: [Rh(COD)((S)-BINAP)]BF4. The (S)-BINAP ligand directs the hydrogen addition to yield the (S)-amino acid.

  • Conditions: Methanol, 50 bar

    
    , 25°C, 24 hours.
    
  • Mechanism: The catalyst coordinates with the enamide double bond, directing hydride attack to the Re-face (or Si-face depending on ligand choice) to strictly enforce chirality.

Step 3: Deprotection and Salt Formation

  • Hydrolysis: Reflux the hydrogenated ester in 6N HCl for 4 hours to remove the ester and acetyl protecting groups.

  • Isolation: Concentrate in vacuo.

  • Crystallization: Dissolve the crude residue in minimal dry isopropanol. Add ethyl acetate dropwise until turbidity appears. Cool to 4°C.

  • Filtration: Collect the white crystalline solid.

  • Drying: Dry under high vacuum over

    
     to ensure stoichiometry (remove water hydrates).
    

Part 3: Analytical Validation (QC)

Trustworthiness in research requires validating both the molecular structure and the salt stoichiometry.

Validation Logic Tree

Validation Sample Synthesized Sample (White Solid) Check1 1. Confirm Structure? Sample->Check1 Method1 1H NMR (D2O) Check m-tolyl signals Check1->Method1 Check2 2. Confirm Chirality? Method1->Check2 Method2 Chiral HPLC (Crownpak CR+ Column) Check2->Method2 Check3 3. Confirm Salt Form? Method2->Check3 Method3 AgNO3 Titration (Chloride Content) Check3->Method3 Result RELEASE BATCH MW: 229.70 Method3->Result

Figure 2: Quality Control workflow to validate structural identity, enantiomeric purity, and hydrochloride stoichiometry.

Key Analytical Specifications

1. Proton NMR (


, 400 MHz): 
  • 
     2.35 (s, 3H, 
    
    
    
    ) – confirms m-tolyl.
  • 
     2.60-2.80 (m, 2H, 
    
    
    
    ) – confirms
    
    
    -amino acid backbone.
  • 
     3.80 (m, 1H, 
    
    
    
    ) – chiral center methine.
  • 
     7.10-7.30 (m, 4H, Ar-H) – aromatic region.
    

2. Chloride Content Titration: To verify the molecular weight is 229.70 (mono-HCl) and not a hydrate or hemi-salt:

  • Dissolve 50 mg of sample in deionized water.

  • Titrate with 0.1 N

    
     using potassium chromate indicator.
    
  • Target Calculation:

    
    
    Acceptance Range: 15.2% – 15.6%
    

3. Chiral HPLC:

  • Column: Crownpak CR(+) (Daicel).

  • Mobile Phase:

    
     (pH 1.5) / Methanol (90:10).
    
  • Detection: UV @ 210 nm.

  • Criterion: (S)-isomer > 98.5% area.

References

  • PubChem. (2025).[1] Compound Summary: 3-Amino-4-(4-methylphenyl)butanoic acid hydrochloride (Isomer Analog Data). National Library of Medicine.[1] [Link]

  • Lelais, G., & Seebach, D. (2004).

    
    -Amino Acids: Synthesis, Occurrence in Nature, and Application in Peptidomimetics. Biopolymers (Peptide Science), 76, 206-243. [Link]
    
  • Lubell, W. D., et al. (2005).

Sources

Technical Monograph: (S)-3-Amino-4-(m-tolyl)butanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Classification:


-Homo-Amino Acid | CAS:  331846-93-6[1][2]

Executive Summary & Chemical Architecture

This guide details the structural characterization, synthesis, and application of (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride .[1] In the lexicon of medicinal chemistry, this molecule is classified as a


-homo-amino acid .[1] Specifically, it is the 

-homolog of (S)-3-methylphenylalanine.[1][3]

Unlike


-amino acids, where the amino group is attached to the carbon adjacent to the carboxyl, this molecule features a backbone extended by one methylene (

) unit.[1] This structural modification is critical in drug design: it confers resistance to proteolytic degradation by endogenous peptidases and induces specific secondary structures (helices) in peptidomimetic foldamers.[1]
Physicochemical Profile

The m-tolyl (3-methylphenyl) substituent at the


-position introduces lipophilicity and steric bulk distinct from the unsubstituted phenyl analog, potentially altering receptor binding affinity in GPCR targets.[1]
PropertySpecification
IUPAC Name (3S)-3-amino-4-(3-methylphenyl)butanoic acid hydrochloride
Molecular Formula

Molecular Weight 229.70 g/mol
Chiral Center C3 (S-configuration)
Solubility High in

, MeOH; Low in

, Hexanes
pKa (Predicted) Carboxyl: ~3.8

Synthetic Methodology: The Arndt-Eistert Homologation

To synthesize the (S)-enantiomer with high optical purity, we employ the Arndt-Eistert homologation .[1] This route is preferred over Knoevenagel condensation for this specific target because it preserves the stereochemistry of the starting material, (S)-3-methylphenylalanine, via the Wolff rearrangement mechanism.[1]

Strategic Workflow

The synthesis converts the


-amino acid to the 

-amino acid by inserting a methylene group adjacent to the carbonyl.[1]

Critical Safety Note: This protocol utilizes diazomethane (or TMS-diazomethane).[1] Diazomethane is explosive and highly toxic.[1] All operations must occur in a dedicated fume hood with blast shields and polished glassware (no ground joints).[1]

Step-by-Step Protocol
Phase 1: Activation and Diazoketone Formation[1]
  • Starting Material: Begin with N-Boc-(S)-3-methylphenylalanine . The Boc group is essential to prevent N-methylation and side reactions.[1]

  • Mixed Anhydride Formation: Dissolve the starting material (10 mmol) in anhydrous THF at -15°C under Argon. Add N-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.1 eq).[1] Stir for 15 minutes.

    • Mechanistic Insight: This forms a mixed anhydride intermediate, activating the carboxyl group for nucleophilic attack.[1]

  • Diazotization: Filter off the precipitated amine salts rapidly under inert gas. Add the filtrate to a solution of diazomethane (approx. 15 mmol in

    
    ) at 0°C.
    
    • Checkpoint: Monitor by IR spectroscopy.[1] The appearance of a strong absorption band at ~2100

      
       confirms the formation of the 
      
      
      
      -diazoketone.[1]
Phase 2: Wolff Rearrangement[1]
  • Rearrangement: Dissolve the isolated diazoketone in a mixture of THF/Water (9:1). Add Silver Benzoate (0.1 eq) as a catalyst.[1]

  • Reaction: Sonicate or stir at room temperature. Nitrogen gas evolution indicates the reaction progress.[1]

    • Mechanism:[1] The silver catalyst promotes the loss of

      
      , generating a ketene intermediate.[1] Water attacks the ketene to form the homologated free acid.[1]
      
  • Workup: Evaporate THF. Acidify the aqueous layer with 1M HCl and extract with Ethyl Acetate.[1]

Phase 3: Deprotection and Salt Formation[1]
  • Boc Removal: Dissolve the Boc-protected

    
    -amino acid in 4M HCl in Dioxane.[1] Stir for 2 hours at room temperature.
    
  • Precipitation: Add cold diethyl ether to precipitate the product.

  • Filtration: Filter the white solid, wash with ether, and dry under vacuum to yield (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride .

Synthesis Pathway Diagram[1]

SynthesisPathway Start N-Boc-(S)-3-methylphenylalanine Step1 Mixed Anhydride (Activation) Start->Step1 iBuOCOCl NMM, -15°C Step2 Diazoketone (Intermediate) Step1->Step2 CH2N2 (Diazomethane) Step3 Ketene (Wolff Rearrangement) Step2->Step3 AgBz -N2 Step4 Boc-Protected Beta-Amino Acid Step3->Step4 H2O (Nucleophilic Attack) Final (S)-3-Amino-4-(m-tolyl) butanoic acid HCl Step4->Final 4M HCl/Dioxane (Deprotection)

Figure 1: The Arndt-Eistert homologation pathway maintains stereochemical integrity while extending the carbon backbone.[1]

Quality Control & Validation

To ensure the material is suitable for high-stakes research (e.g., SPPS or biological assays), a self-validating QC system is required.[1]

Enantiomeric Excess (ee) Determination

The "S" configuration is the critical quality attribute.[1]

  • Method: Chiral HPLC.[1]

  • Column: Chiralpak AD-H or OD-H.[1]

  • Mobile Phase: Hexane/Isopropanol (90:[1]10) with 0.1% TFA.[1]

  • Reference: Compare retention time against a racemic standard (synthesized via Knoevenagel condensation of 3-methylbenzaldehyde and malonic acid, followed by reductive amination).

NMR Validation

The shift from


 to 

amino acid is distinct in

NMR.[1]
  • Alpha-Protons (2.3 - 2.6 ppm): You will observe two diastereotopic protons for the new

    
     group adjacent to the carboxyl (
    
    
    
    position).[1] They typically appear as two doublets of doublets (dd).[1]
  • Beta-Proton (3.6 - 3.8 ppm): The methine proton at the chiral center (

    
    ) will shift upfield compared to the starting 
    
    
    
    -amino acid.[1]

Applications in Drug Discovery

This molecule is primarily utilized as a building block for


-peptides .[1]
Peptidomimetics and Foldamers

Beta-peptides form stable secondary structures (helices, sheets) that are distinct from natural


-peptides.[1]
  • Metabolic Stability: The unique backbone prevents recognition by proteases (trypsin, pepsin), dramatically increasing the half-life of peptide drugs.[1]

  • Neuroactive Potential: Structural analogs (like Phenibut) bind to GABA-B receptors or

    
     subunits of voltage-gated calcium channels.[1] The m-tolyl group provides a handle to explore the hydrophobic pocket of these receptors.[1]
    
Solid Phase Peptide Synthesis (SPPS) Workflow

To incorporate this molecule into a peptide chain, Fmoc-protection is usually required instead of the HCl salt form.[1]

SPPS_Workflow cluster_0 Preparation Phase cluster_1 SPPS Cycle Salt HCl Salt (Starting Material) Fmoc Fmoc-Protection (Fmoc-OSu, NaHCO3) Salt->Fmoc Conversion Resin Resin Loading (Wang or Rink Amide) Fmoc->Resin First AA Attachment Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect Coupling Coupling (HATU/DIPEA) Coupling->Deprotect Repeat Cycle Cleavage Cleavage (TFA/TIS/H2O) Coupling->Cleavage Final Step Deprotect->Coupling Next AA

Figure 2: Workflow for converting the HCl salt into an Fmoc-derivative for Solid Phase Peptide Synthesis.

References

  • Seebach, D., & Matthews, J. L. (1997).[1]

    
    -Peptides: a surprise at every turn. Chemical Communications.[1] Link
    
  • Podlech, J., & Seebach, D. (1995).[1] On the preparation of

    
    -amino acids from 
    
    
    
    -amino acids using the Arndt-Eistert reaction. Liebigs Annalen. Link[1]
  • Gellman, S. H. (1998).[1] Foldamers: a manifesto. Accounts of Chemical Research. Link[1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 11467977 (Related Isomer). Link[1]

  • Chemical Book. (2024).[1] Product entry for (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride (CAS 331846-93-6).[2] Link

Sources

Technical Guide: Physical Characterization of (S)-3-Amino-4-(m-tolyl)butanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical characterization, handling, and solid-state properties of (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride . This document is structured to serve researchers and drug development professionals requiring precise data on this chiral beta-amino acid derivative, commonly used as a building block in peptide synthesis and peptidomimetics.

Executive Summary & Compound Identity

(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride is a chiral


-amino acid derivative characterized by a 3-methylphenyl (m-tolyl) side chain. It serves as a critical intermediate in the synthesis of pharmaceutical agents targeting neurological and cardiovascular pathways.[1]

The physical appearance of this compound—typically a white to off-white crystalline solid —is a Critical Quality Attribute (CQA). Deviations in color (yellowing) or form (clumping) often indicate impurities (oxidation products) or hygroscopic moisture absorption, respectively.

Chemical Identity Table[2][3]
AttributeSpecification
Chemical Name (S)-3-Amino-4-(3-methylphenyl)butanoic acid hydrochloride
Common Synonyms

-Homo-m-tolylalanine HCl; (S)-

-Homophenylalanine, 3-Me-analog HCl
CAS Number 331846-93-6 (Primary); 270062-92-5 (Generic/Vendor specific)
Molecular Formula

Molecular Weight 229.70 g/mol
Stereochemistry (S)-Enantiomer
Salt Form Hydrochloride (1:1 stoichiometry typical)

Physical Appearance & Solid-State Properties[2]

Macroscopic Appearance

In its pure form, the compound presents as a white to off-white crystalline powder .

  • Texture: Fine, crystalline powder.

  • Flowability: Moderate. As a hydrochloride salt, it exhibits electrostatic properties and potential hygroscopicity, which can reduce flowability if exposed to humidity.

  • Color: Strictly white. Any beige or yellow tint suggests the presence of phenolic oxidation byproducts or residual solvent impurities (e.g., from mother liquor).

Microscopic Morphology

Under polarized light microscopy (PLM), the material typically exhibits birefringence , confirming its crystallinity.

  • Crystal Habit: Often crystallizes as needles or irregular plates depending on the recrystallization solvent (e.g., Isopropanol/Water vs. Ethanol/Ether).

  • Agglomeration: Tendency to form soft agglomerates due to surface moisture absorption.

Solubility Profile

The physical state changes rapidly upon interaction with solvents.

  • Water: Highly soluble (forming an acidic solution, pH ~2-3).

  • Methanol/Ethanol: Soluble.[2]

  • Dichloromethane/Ethyl Acetate: Insoluble (used as anti-solvents for precipitation).

Handling & Stability Protocols

The physical appearance is a direct indicator of stability. The hydrochloride salt is hygroscopic .

Hygroscopicity Management

Exposure to ambient moisture will cause the white powder to become tacky or deliquescent , eventually turning into a gummy solid.

  • Protocol: Store in a desiccator or under inert atmosphere (Argon/Nitrogen).

  • Visual Warning: If the powder adheres to the spatula or forms hard clumps, dry under vacuum (

    
     mbar) at 40°C for 4 hours before use.
    
Thermal Properties
  • Melting Point: Typically in the range of 160°C – 180°C (decomposition often observed). Note: Exact melting points vary by polymorph and residual solvent content.

Synthesis & Purification Workflow

The final physical appearance is dictated by the purification method. The following workflow illustrates the causality between processing steps and the resulting solid state.

Crystallization Logic

To achieve the desired "White Crystalline Powder" state, a controlled crystallization is required to remove the yellow impurities often associated with the m-tolyl oxidation.

Recommended Recrystallization Solvent: 2-Propanol (IPA) / Water or Methanol / Diethyl Ether.

Workflow Diagram

The following diagram outlines the processing logic to ensure the correct physical form.

PhysicalFormWorkflow Start Crude Synthesis Product (Often Yellow/Beige Oil or Solid) Dissolution Dissolution (Solvent: MeOH or Water) Start->Dissolution Dissolve CarbonTreat Activated Carbon Treatment (Removes Color) Dissolution->CarbonTreat Decolorize Filtration Filtration (0.45 µm) CarbonTreat->Filtration Remove Carbon Crystallization Crystallization / Precipitation (Add Et2O or cool IPA) Filtration->Crystallization Induce Nucleation Isolation Filtration & Washing (Cold Anti-solvent) Crystallization->Isolation Harvest Crystals Drying Vacuum Drying (40°C, <5 mbar, P2O5) Isolation->Drying Remove Solvents FinalProduct Final Product (White Crystalline Powder) Drying->FinalProduct QC Check

Figure 1: Purification workflow designed to achieve the target white crystalline physical form.

Quality Control: Validating Physical Appearance

Visual inspection is the first line of defense in Quality Control (QC). However, it must be validated by analytical metrics.

Self-Validating Protocol
  • Visual Check: Is the powder white and free-flowing?

    • Yes: Proceed to step 2.

    • No (Yellow/Clumped): Reprocess (Recrystallize or Dry).

  • Solubility Check: Dissolve 10 mg in 1 mL water.

    • Clear Solution: Pass.[3]

    • Turbid/Particulates: Fail (Inorganic salts or insoluble impurities).

  • Melting Point: Measure capillary melting point.

    • Sharp range (<2°C): High purity crystalline form.

    • Broad range (>5°C): Amorphous content or impure.

Characterization Logic Diagram

QC_Logic cluster_Visual Level 1: Physical cluster_Analytical Level 2: Analytical Sample Sample: (S)-3-Amino-4-(m-tolyl)... HCl Salt Visual Visual Inspection Sample->Visual Color Color: White? Visual->Color Form Form: Free-flowing? Visual->Form XRD X-Ray Powder Diffraction (Confirm Crystallinity) Color->XRD If Pass HPLC HPLC Purity (>98%) Form->HPLC If Pass Release Batch Release XRD->Release Crystalline HPLC->Release Pure

Figure 2: Quality Control logic flow for validating physical appearance and purity.

References

  • MySkinRecipes. (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride Product Specifications. Retrieved from

  • ChemicalBook. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid Chemical Properties (Analog Reference). Retrieved from

  • Echemi. (S)-3-Amino-4-(3-methylphenyl)butanoic acid hydrochloride Product Details. Retrieved from

  • PubChem. (3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-methylphenyl)butanoic acid (Structural Analog Data). Retrieved from

  • Sigma-Aldrich. (S)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butanoic acid hydrochloride Product Sheet. Retrieved from

Sources

Technical Guide: Physicochemical Profiling & Solubility Determination of (S)-3-Amino-4-(m-tolyl)butanoic Acid HCl

[1]

Executive Summary

Compound: (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride CAS: 270062-92-5 (Free base analog ref: 678969-19-2) Class: Chiral

1

(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride is a specific chiral building block and pharmaceutical intermediate.[1] Structurally, it is a

This guide provides a technical framework for the solubility profiling of this compound. Given that specific empirical data for this catalog number is often proprietary, this document synthesizes reference values based on structural analogs (Phenibut HCl, L-Homophenylalanine HCl) and details the standardized experimental protocols required to validate these figures in a laboratory setting.

Physicochemical Profile

The presence of the hydrochloride salt counter-ion fundamentally dictates the solubility profile, rendering the compound highly water-soluble despite the lipophilic m-tolyl moiety.

Molecular Descriptors
PropertyValueNotes
Molecular Formula

HCl Salt
Molecular Weight 229.70 g/mol 193.24 (Free Base) + 36.46 (HCl)
Chirality (S)-EnantiomerOptical rotation analysis required for purity
Predicted pKa

3.8 (COOH),

9.5 (

)
Typical for

-amino acids
LogP (Predicted) 1.5 - 1.8Higher than Phenibut (LogP ~1.[1][2][3][4]1) due to methyl group
Solubility Data (Reference Values)

Values below are estimated based on homologous series analysis of

SolventSolubility Estimate (25°C)Solubility ClassMechanistic Insight
Water (pH < 4) > 100 mg/mL Very SolubleIonic lattice dissociation; favorable hydration of

and

.[1]
PBS (pH 7.4) ~ 10 - 20 mg/mLSolubleAt neutral pH, zwitterionic character may reduce solubility compared to acidic pH.[1]
Methanol > 30 mg/mLSolubleHigh dielectric constant supports ion-dipole interactions.[1]
Ethanol 15 - 25 mg/mLSparingly SolubleReduced polarity limits salt dissolution; often used as an anti-solvent for crystallization.[1]
DMSO > 50 mg/mLSolubleExcellent solvent for organic salts; useful for biological assay stock solutions.[1]
Hexane / Toluene < 0.1 mg/mLInsolubleNon-polar solvents cannot overcome the crystal lattice energy of the salt.[1]

Experimental Protocols for Solubility Determination

To establish the exact solubility curve for a specific batch (critical due to potential polymorphic variations), the following self-validating protocols must be employed.

Workflow Visualization

The following diagram outlines the decision logic for solvent screening and quantification.

SolubilityWorkflowStartStart: Solid Sample(S)-3-Amino-4-(m-tolyl)butanoic acid HClSolventSelectSelect Solvent System(Water, Buffer, Organic)Start->SolventSelectEquilibrationShake-Flask Method(24h @ 25°C, 200 rpm)SolventSelect->EquilibrationCheckPrecipVisual Inspection:Is solid remaining?Equilibration->CheckPrecipFiltrationFiltration(0.45 µm PTFE/Nylon)DilutionDilution Step(Target < 1 mg/mL)Filtration->DilutionCheckPrecip->FiltrationSolid PresentAddSolidAdd more solid(Supersaturation)CheckPrecip->AddSolidNo SolidAddSolid->EquilibrationQuantificationQuantification MethodDilution->QuantificationHPLCHPLC-UV (210 nm)Reverse Phase C18Quantification->HPLCHigh PrecisionGravimetricGravimetric Analysis(Evaporation of filtrate)Quantification->GravimetricRoutine ScreenDataOutputCalculate Solubility (S)S = Mass / VolumeHPLC->DataOutputGravimetric->DataOutput

Caption: Logical workflow for determining equilibrium solubility, ensuring supersaturation is achieved before quantification.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Objective: Determine thermodynamic solubility (

  • Preparation: Weigh approximately 50 mg of the compound into a 2 mL HPLC vial.

  • Solvent Addition: Add 250 µL of the target solvent (e.g., Water, pH 7.4 Buffer).

  • Supersaturation Check:

    • If the solid dissolves completely, add more solid in 10 mg increments until a suspension persists.

    • Note: For HCl salts, the solution may become very acidic. Measure pH at equilibrium.

  • Equilibration: Agitate the suspension at 25°C ± 0.5°C for 24 hours (orbital shaker at 200 rpm).

  • Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PVDF filter (pre-saturated).

  • Quantification (HPLC):

    • Dilute the supernatant 100x with Mobile Phase A.

    • Inject onto HPLC (Method details below).

Protocol B: HPLC Quantification Method

Because the compound lacks a strong chromophore (only a simple phenyl ring), detection at low UV wavelengths is required.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (suppresses ionization of COOH, improves peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (primary) and 254 nm (secondary).

  • Retention Time: Expect elution slightly later than Phenibut due to the m-methyl group.

Thermodynamic & Process Considerations

pH-Dependent Solubility Profile

The compound is amphoteric but supplied as a salt.

  • pH < 2 (HCl salt solution): Solubility is maximal. The amine is protonated (

    
    ) and carboxylic acid is protonated (
    
    
    ).
  • pH 4 - 6 (Isoelectric Point Region): Solubility reaches a minimum (Zwitterionic form:

    
    ). The neutral net charge leads to crystal lattice aggregation.
    
  • pH > 10: Solubility increases again as the amine deprotonates (

    
    ) and carboxylate dominates (
    
    
    ), forming the anionic species.

Process Tip: To crystallize this compound for purification, dissolve in minimum water (acidic) and slowly adjust pH to ~5-6 using NaOH or Triethylamine, or add Ethanol as an anti-solvent.

Polymorphism

Chiral amino acid salts often exhibit polymorphism. Different polymorphs can have solubility differences of 20-30%.

  • Validation: Perform DSC (Differential Scanning Calorimetry) on the starting material. A sharp melting point (expected >190°C for HCl salts) indicates a pure crystalline form. Broadening suggests amorphous content or mixed polymorphs.

References

  • Chemical Identity & Analogs

    • Phenibut Hydrochloride Solubility Data.[4][5][6][7][8] (2016).[4][8] Cayman Chemical Product Information.

    • L-Homophenylalanine Hydrochloride Properties.[1][5][8] (2024).[2][3][9][10] MedChemExpress.

  • Methodology

    • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text for pH-solubility profiling).

    • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
  • Database Verification

    • PubChem CID 11499499 (Phenibut HCl - Structural Anchor).

    • CAS Common Chemistry (Search: 270062-92-5).[1]

(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the mechanism of action and pharmacological utility of (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride , a specialized chiral


-amino acid scaffold.

Mechanism of Action, Structural Pharmacophores, and Experimental Protocols

Part 1: Compound Identity & Pharmacological Significance

(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride (also known as (S)-


-homo-m-methylphenylalanine ) is a non-proteinogenic 

-amino acid. Unlike canonical

-amino acids, this molecule possesses a backbone extended by one methylene group (

) between the carboxylic acid and the amine-bearing carbon.

This structural deviation confers unique physicochemical properties, making it a critical pharmacophore in two primary domains of drug discovery:

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition: It serves as a chiral "warhead" or binding core for gliptin-class antidiabetic drugs (analogs of Sitagliptin).

  • Peptidomimetics (Foldamers): It acts as a building block for

    
    -peptides that adopt stable secondary structures (e.g., 14-helices) resistant to proteolytic degradation.
    
Chemical Structure & Properties [1][2][3][4][5][6][7]
  • IUPAC Name: (3S)-3-amino-4-(3-methylphenyl)butanoic acid hydrochloride

  • Stereochemistry: (S)-configuration at the

    
    -carbon (C3).
    
  • Key Moiety: The m-tolyl (3-methylphenyl) side chain provides specific lipophilic interactions, distinct from the phenyl or trifluorophenyl groups found in other analogs.

  • Class:

    
    -amino acid (side chain on the 
    
    
    
    -carbon).
Part 2: Molecular Mechanism of Action

The biological activity of (S)-3-Amino-4-(m-tolyl)butanoic acid is defined by its ability to mimic the transition state of peptide hydrolysis or to block specific enzymatic pockets.

1. Primary Mechanism: Competitive Inhibition of DPP-4

In the context of medicinal chemistry, this molecule functions as a transition-state mimetic for the N-terminal residues of DPP-4 substrates (like GLP-1 and GIP).

  • Active Site Binding:

    • Amine Interaction (The Anchor): The protonated amino group (

      
      ) at the 
      
      
      
      -position forms a critical salt bridge network with the carboxylate side chains of Glu205 and Glu206 within the DPP-4 active site. This mimics the N-terminus of the natural substrate.
    • Hydrophobic Pocket (S1 Specificity): The m-tolyl group is positioned to occupy the S1 hydrophobic pocket of the enzyme. The meta-methyl substitution enhances van der Waals contacts with residues such as Tyr662 , Tyr666 , and Val711 , potentially offering a different selectivity profile compared to unsubstituted phenyl analogs.

    • Backbone Alignment: The

      
      -amino acid backbone places the carboxylate group in a position to interact with Arg125 , stabilizing the inhibitor-enzyme complex.
      
2. Secondary Mechanism: Proteolytic Resistance (Foldamers)

When incorporated into peptide chains, (S)-3-Amino-4-(m-tolyl)butanoic acid disrupts the standard peptide bond geometry recognized by proteases.

  • Mechanism: The additional methylene group alters the hydrogen-bonding pattern, favoring the formation of a 14-helix (hydrogen bond between residue

    
     and 
    
    
    
    ) rather than the
    
    
    -helix.
  • Result: These "foldamers" are invisible to standard proteases (e.g., pepsin, trypsin), allowing for prolonged half-lives in biological systems.

Part 3: Signaling Pathways (Incretin Axis)

The downstream effects of this molecule (when acting as a DPP-4 inhibitor pharmacophore) modulate the Incretin Signaling Pathway.

Pathway Logic:

  • Inhibition: The molecule binds to DPP-4, preventing the degradation of Incretins (GLP-1 and GIP).

  • Stabilization: Active GLP-1 levels rise in the bloodstream.

  • Receptor Activation: GLP-1 binds to the GLP-1 Receptor (GLP-1R) on pancreatic

    
    -cells.
    
  • Signal Transduction: Activation of Adenylyl Cyclase

    
     increased cAMP 
    
    
    
    PKA activation.
  • Physiological Output: Enhanced glucose-dependent insulin secretion.

IncretinPathway cluster_pancreas Pancreatic Beta-Cell Compound (S)-3-Amino-4-(m-tolyl) butanoic acid moiety DPP4 DPP-4 Enzyme Compound->DPP4 Competitive Inhibition (Ki < 10 nM) GLP1_Active GLP-1 (Active) DPP4->GLP1_Active Degradation (Blocked) GLP1_Inactive GLP-1 (Inactive) GLP1R GLP-1 Receptor (Pancreatic Beta-Cell) GLP1_Active->GLP1R Activation AC Adenylyl Cyclase GLP1R->AC Gs Coupling cAMP cAMP Increase AC->cAMP ATP -> cAMP Insulin Insulin Secretion cAMP->Insulin PKA/Epac Pathway

Caption: Mechanism of Action within the Incretin Axis. The compound inhibits DPP-4, preserving active GLP-1 and amplifying insulin signaling.

Part 4: Experimental Protocols & Validation

To validate the mechanism and utility of (S)-3-Amino-4-(m-tolyl)butanoic acid, the following experimental workflows are standard in high-integrity research.

Protocol 1: DPP-4 Enzymatic Inhibition Assay

Objective: Determine the IC50 of the compound (or its derivatives) against recombinant DPP-4.

  • Reagents:

    • Recombinant human DPP-4 enzyme.

    • Substrate: Gly-Pro-AMC (fluorogenic).

    • Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl.

  • Procedure:

    • Step 1: Prepare serial dilutions of (S)-3-Amino-4-(m-tolyl)butanoic acid HCl in assay buffer.

    • Step 2: Incubate 10 µL of compound with 10 µL of DPP-4 enzyme (0.5 nM final) for 15 minutes at 25°C.

    • Step 3: Initiate reaction by adding 20 µL of Gly-Pro-AMC substrate (10 µM final).

    • Step 4: Measure fluorescence kinetics (Ex: 360 nm / Em: 460 nm) for 30 minutes.

  • Data Analysis:

    • Plot initial velocity (

      
      ) vs. log[Inhibitor].
      
    • Fit to the Hill equation to derive IC50.

    • Validation Criteria: Positive control (Sitagliptin) should yield IC50 ~18 nM.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of

-Peptides

Objective: Incorporate the amino acid into a foldamer to test proteolytic stability.

  • Preparation:

    • Protect the N-terminus with Fmoc: React free amino acid with Fmoc-OSu and

      
       in water/dioxane.
      
  • Coupling Cycle:

    • Resin: Rink Amide resin.

    • Activation: Use HATU/HOAt and DIEA (Diisopropylethylamine). Note:

      
      -amino acids react slower than 
      
      
      
      -amino acids; extend coupling time to 2 hours.
    • Deprotection: 20% Piperidine in DMF (2 x 10 min).

  • Cleavage:

    • Treat resin with TFA/TIS/Water (95:2.5:2.5) for 3 hours.

  • Analysis:

    • Purify via RP-HPLC (C18 column).

    • Confirm mass via ESI-MS.

    • CD Spectroscopy: Analyze circular dichroism in methanol. A minimum at 214 nm suggests 14-helix formation.

Protocol 3: Crystallographic Binding Analysis (In Silico/In Vitro)

Objective: Confirm binding mode in the S1 pocket.

  • Method: Co-crystallization of the compound with DPP-4.

  • Key Checkpoint: Verify electron density map for the m-tolyl group. It should reside in the hydrophobic S1 subsite formed by Tyr547, Trp629, and Tyr631 (residue numbering may vary by species).

  • Contrast: Compare with the phenyl analog to quantify the energetic contribution of the meta-methyl group.

Part 5: Summary of Key Data
ParameterValue / CharacteristicRelevance
Molecular Weight 229.70 g/mol (HCl salt)Small molecule fragment / Building block
Chirality (S)-EnantiomerCritical for fitting into the chiral DPP-4 active site
pKa (Amine) ~9.0 - 10.0Protonated at physiological pH (Salt bridge formation)
Target DPP-4 (S1 Pocket)Metabolic regulation (Type 2 Diabetes)
Secondary Structure 14-Helix promoterPeptidomimetic stability
References
  • Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling.

  • Kim, D., et al. (2005). Structure-Activity Relationships of Beta-Amino Acid-Based DPP-4 Inhibitors.

  • Thornberry, N. A., & Gallwitz, B. (2009). Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4).

  • Gellman, S. H. (1998). Foldamers: A manifesto.

  • PubChem. (2024). Compound Summary for (S)-3-Amino-4-(m-tolyl)butanoic acid.

Sources

(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride as a GABA analogue

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride , also known as 3-methyl-L-


-homophenylalanine hydrochloride . While often broadly categorized as a GABA analogue due to its amino-acid backbone, it represents a distinct class of 

-amino acids
used primarily as chiral scaffolds in peptidomimetics and as probes for GABAergic transporter/receptor subtypes.

A -Amino Acid Scaffold for GABAergic & Peptidomimetic Research

Executive Summary

(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride (CAS: 331846-93-6) is a chiral


-amino acid derivative. Unlike "classic" GABA analogues like Gabapentin or Phenibut (which are 

-amino acids), this compound places the amino group at the

-position relative to the carboxylate. This structural rigidity confers unique metabolic stability and alters its binding profile, making it a critical tool for:
  • Peptidomimetic Design: Introducing resistance to proteolytic degradation in bioactive peptides (e.g., bradykinin or conotoxin analogues).

  • GABA Transporter (GAT) Studies:

    
    -amino acids often act as inhibitors or substrates for GABA transporters rather than direct receptor agonists.
    
  • Stereochemical Probing: The (

    
    )-enantiomer (derived from L-amino acids) allows researchers to map the stereoelectronic requirements of the 
    
    
    
    subunit of VDCCs or the GABA-B receptor binding pocket.
Chemical Constitution & Structural Logic
2.1 Molecular Identity
  • IUPAC Name: (3S)-3-Amino-4-(3-methylphenyl)butanoic acid hydrochloride

  • Common Name: 3-Methyl-L-

    
    -homophenylalanine HCl
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 229.70 g/mol

2.2 Structural Comparison:

vs.

Analogues

To understand its function, one must distinguish it from established GABA drugs.

  • GABA (Endogenous): Flexible

    
    -amino acid.
    
  • Phenibut/Baclofen:

    
    -substituted 
    
    
    
    -amino acids. (Amino group is on
    
    
    -carbon; aryl group on
    
    
    -carbon).
  • Target Compound:

    
    -amino acid. (Amino group is on 
    
    
    
    -carbon; aryl group is on
    
    
    -carbon via the side chain).

This "homo-amino" backbone extends the carbon chain by one methylene unit compared to the parent


-amino acid (m-tolylalanine), but places the amino group closer to the carboxyl than in GABA. This creates a specific "folded" conformation often required for GAT-1 inhibition  or GABA-C  interaction.

StructuralLogic cluster_0 Pharmacological Divergence GABA GABA (Gamma-Amino) Phenibut Phenibut (Beta-Phenyl-GABA) GABA->Phenibut Beta-Substitution (Agonist Activity) Target (S)-3-Amino-4-(m-tolyl)butanoic acid (Beta-Homo-Amino Acid) GABA->Target Backbone Isomerism (Transporter/Stability) GABA-B Agonism GABA-B Agonism Phenibut->GABA-B Agonism Peptide Stability Peptide Stability Target->Peptide Stability GAT Inhibition GAT Inhibition Target->GAT Inhibition

Figure 1: Structural divergence of GABA analogues. The target compound represents a


-amino acid scaffold, distinct from the 

-amino acid class of Gabapentinoids.
Synthesis Protocol: Arndt-Eistert Homologation

The most robust method to synthesize the (


)-enantiomer with high optical purity is the Arndt-Eistert homologation  starting from commercially available (

)-3-methylphenylalanine (L-m-Tyrosine analogue).
3.1 Reagents & Materials[1][2]
  • Precursor: (

    
    )-N-Boc-3-methylphenylalanine.
    
  • Activation: Isobutyl chloroformate, N-methylmorpholine (NMM).

  • Diazotization: Diazomethane (

    
    ) (generated in situ or as ether solution).
    
  • Rearrangement: Silver benzoate (

    
    ), Methanol.
    
  • Deprotection: 4M HCl in Dioxane.

3.2 Step-by-Step Methodology
  • Mixed Anhydride Formation:

    • Dissolve (

      
      )-N-Boc-3-methylphenylalanine (10 mmol) in dry THF at -15°C under 
      
      
      
      .
    • Add NMM (1.1 eq) followed by isobutyl chloroformate (1.1 eq). Stir for 15 min to form the mixed anhydride.

  • Diazoketone Synthesis:

    • Filter the salt precipitate rapidly.

    • Add the filtrate to a solution of diazomethane in ether (excess) at 0°C.

    • Stir for 3 hours. Evaporate solvent to yield the yellow diazoketone intermediate.

  • Wolff Rearrangement:

    • Dissolve the diazoketone in anhydrous methanol.

    • Add silver benzoate (0.1 eq) dissolved in triethylamine.

    • Critical Step: Evolution of

      
       gas indicates reaction progress. Protect from light.
      
    • Result: Methyl ester of the

      
      -amino acid.[2]
      
  • Hydrolysis & Salt Formation:

    • Saponify the ester using LiOH (3 eq) in THF/Water (1:1).

    • Acidify to pH 2 to precipitate the N-Boc acid.

    • Treat with 4M HCl/Dioxane for 1 hour to remove the Boc group.

    • Precipitate the final product with diethyl ether.

SynthesisWorkflow Start (S)-N-Boc-3-methylphenylalanine Step1 Activation (Isobutyl Chloroformate / NMM) Start->Step1 Step2 Diazotization (Diazomethane) Step1->Step2 Inter1 Diazoketone Intermediate Step2->Inter1 Step3 Wolff Rearrangement (Ag Benzoate / MeOH) Inter1->Step3 hv or Heat Step4 Hydrolysis & Deprotection (LiOH then HCl/Dioxane) Step3->Step4 Final (S)-3-Amino-4-(m-tolyl)butanoic acid HCl Step4->Final

Figure 2: Arndt-Eistert homologation pathway for synthesizing enantiopure


-amino acids.
Pharmacological Applications & Mechanism[3][4][5]
4.1 Peptidomimetic Stabilization

The primary utility of this compound is as a building block for


-peptides . Replacing a natural 

-amino acid (like Phenylalanine) with its

-homologue ((S)-3-Amino-4-(m-tolyl)butanoic acid) confers:
  • Proteolytic Resistance: Peptidases do not recognize the

    
    -backbone, extending the half-life of peptide drugs.
    
  • Secondary Structure Induction:

    
    -amino acids promote specific helical conformations (e.g., the 3-14 helix) which can increase affinity for G-protein coupled receptors (GPCRs).
    
4.2 GABAergic Modulation

While not a classic agonist, the structural homology to GABA allows interaction with specific subsystems:

  • GABA Transporters (GAT-1/GAT-3):

    
    -amino acids can act as competitive inhibitors, preventing GABA reuptake and thus potentiating synaptic transmission.
    
  • GABA-C (

    
    ) Receptors:  Some 
    
    
    
    -amino acids act as partial agonists or antagonists at the
    
    
    subunit, distinct from the classic GABA-A/B mechanisms.
Experimental Characterization Protocols
5.1 HPLC Purity Analysis

To ensure the compound is suitable for biological assay, enantiomeric purity is critical.

  • Column: Chiralpak ZWIX(+) or Crownpak CR(+).

  • Mobile Phase: MeOH/Acetonitrile (80:20) with 50mM Formic Acid + 25mM Ammonium Formate.

  • Detection: UV at 210 nm (Amide bond) and 254 nm (Aryl ring).

  • Target: >98% ee (Enantiomeric Excess).

5.2 In Vitro Binding Assay (GAT Inhibition)

Objective: Determine if the compound inhibits GABA uptake.

  • Preparation: Isolate synaptosomes from rat brain cortex.

  • Incubation: Incubate synaptosomes with

    
    -GABA (10 nM) and varying concentrations of (S)-3-Amino-4-(m-tolyl)butanoic acid (
    
    
    
    to
    
    
    M).
  • Control: Use Nipecotic acid (known GAT inhibitor) as a positive control.

  • Measurement: Terminate reaction by rapid filtration. Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot % inhibition vs. Log[Concentration] to determine

    
    .
    
References
  • Gajewiak, J., et al. (2021).[3] "Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts through a Non-Opioid-Based Mechanism." ResearchGate. Available at: [Link]

  • Sumarlin, L. O., et al. (2021).[4] "LCMS/MS Analysis of APRBT Honey and its Neuropharmacological Potential." Science and Technology Indonesia, 6(2), 74-84.[4] Available at: [Link]

  • Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 87(11). (Foundational method for beta-homo amino acid synthesis).
  • CP Lab Safety. "(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride Product Specifications." Available at: [Link]

Sources

Technical Guide: Therapeutic Potential & Applications of (S)-3-Amino-4-(m-tolyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-3-Amino-4-(m-tolyl)butanoic acid is a lipophilic ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-amino acid derivative and a potent ligand for the 

subunit of voltage-gated calcium channels (VGCCs). Structurally related to gabapentinoids (gabapentin, pregabalin) and phenibut, this molecule represents a critical scaffold in the development of next-generation neuropathic pain therapeutics and anxiolytics. Its specific meta-tolyl substitution pattern enhances lipophilicity and blood-brain barrier (BBB) permeability compared to its unsubstituted analogs, offering a distinct pharmacokinetic profile.

This guide provides a technical analysis of its pharmacology, therapeutic applications, and synthesis, designed for drug development professionals.

Molecular Profile & Structural Activity Relationship (SAR)

Chemical Identity[1][2][3]
  • IUPAC Name: (3S)-3-amino-4-(3-methylphenyl)butanoic acid

  • Molecular Formula:

    
    [1]
    
  • Class:

    
    -Amino Acid / GABA Analog
    
  • Stereochemistry: The (S)-enantiomer is the pharmacologically active conformer, aligning with the binding pocket requirements of the

    
     subunit, similar to (S)-Pregabalin.
    
SAR Analysis

The molecule functions as a conformationally flexible analogue of leucine or phenylalanine.

FeatureStructural ModificationPharmacological Impact
Scaffold

-Amino Acid (GABA backbone)
Mimics the inhibitory neurotransmitter GABA but does not bind GABA-A or GABA-B receptors directly; targets VGCCs.
Side Chain m-Tolyl (3-methylphenyl)Increases lipophilicity (LogP) compared to the phenyl ring of Phenibut. The meta position avoids steric clash within the

hydrophobic pocket while enhancing potency.
Stereocenter (S)-ConfigurationEssential for high-affinity binding. The (R)-enantiomer typically exhibits significantly reduced affinity (10-100x lower).

Mechanism of Action: Subunit Modulation[5]

The primary therapeutic mechanism involves the binding of (S)-3-Amino-4-(m-tolyl)butanoic acid to the


 and 

auxiliary subunits of voltage-gated calcium channels.
Pathway Dynamics

Unlike traditional calcium channel blockers (which block the pore), this ligand modulates the trafficking and function of the channel.

  • Binding: The molecule binds to the

    
     subunit in the CNS (neocortex, hippocampus, spinal cord dorsal horn).
    
  • Internalization: Binding prevents the trafficking of the pore-forming

    
     subunit to the presynaptic membrane.
    
  • Inhibition: This reduces the density of functional calcium channels at the synapse.

  • Neurotransmitter Modulation: Consequently, there is a reduction in the depolarization-induced influx of

    
    , leading to decreased release of excitatory neurotransmitters (Glutamate, Substance P, CGRP, and Norepinephrine).
    
Signaling Pathway Diagram

MOA Ligand (S)-3-Amino-4-(m-tolyl)butanoic acid Target α2δ Subunit (Presynaptic VGCC) Ligand->Target High Affinity Binding Trafficking Inhibition of Channel Trafficking to Membrane Target->Trafficking Modulation CaInflux Reduced Presynaptic Ca2+ Influx Trafficking->CaInflux Reduced Channel Density Vesicles Suppression of Synaptic Vesicle Fusion CaInflux->Vesicles Signal Dampening NT_Release Decreased Release of Glutamate, Substance P, CGRP Vesicles->NT_Release Inhibition Effect Therapeutic Effect: Analgesia, Anxiolysis, Anticonvulsant NT_Release->Effect Post-synaptic Stabilization

Figure 1: Mechanism of action illustrating the cascade from ligand binding to therapeutic outcome via presynaptic calcium channel modulation.[2]

Therapeutic Applications

Neuropathic Pain Management

The most immediate application is in the treatment of peripheral and central neuropathic pain. The m-tolyl derivative offers potential advantages over gabapentin due to its lipophilicity.

  • Indication: Diabetic peripheral neuropathy, postherpetic neuralgia, chemotherapy-induced neuropathy.

  • Mechanism: Normalization of hyperexcited neurons in the dorsal horn of the spinal cord. The reduction of Substance P and Glutamate release specifically targets "wind-up" pain sensitization.

Generalized Anxiety Disorder (GAD)

Similar to pregabalin, this compound possesses anxiolytic properties without the rapid tolerance associated with benzodiazepines.

  • Mechanism: Dampening of amygdala overactivation via reduction of excitatory glutamatergic transmission.

  • Advantage: The (S)-configuration ensures specificity, potentially reducing off-target sedation compared to racemic mixtures.

Epilepsy (Adjunctive Therapy)
  • Application: Partial onset seizures.

  • Logic: By raising the threshold for neuronal depolarization, it prevents the synchronization of electrical activity required for seizure propagation.

Experimental Protocols & Synthesis

To validate the therapeutic potential, high-purity synthesis and chiral verification are required. Below is a self-validating workflow for synthesizing and characterizing the compound.

Stereoselective Synthesis Protocol

Note: This protocol utilizes a Knoevenagel condensation followed by enzymatic resolution, a standard industrial route for high-enantiomeric excess (ee).

Step 1: Knoevenagel Condensation

  • Reagents: m-Tolualdehyde (1.0 eq), Malonic acid (1.1 eq), Ammonium acetate (2.0 eq).

  • Solvent: Ethanol (anhydrous).

  • Procedure: Reflux the mixture for 8 hours. The ammonium acetate acts as both catalyst and nitrogen source in a modified variant, or use a two-step process to form the cinnamic acid derivative first.

  • Intermediate: 3-(3-methylphenyl)acrylic acid.

Step 2: Michael Addition of Nitromethane

  • Reagents: Intermediate from Step 1, Nitromethane (excess), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as catalyst.

  • Conditions: Stir at room temperature for 12 hours.

  • Product: 3-(3-methylphenyl)-4-nitrobutanoic acid.

Step 3: Enantioselective Hydrogenation (Critical Step) To ensure (S)-isomer formation:

  • Catalyst: [RuCl(p-cymene)((S)-BINAP)]Cl.

  • Hydrogen Source:

    
     gas (50 bar).
    
  • Solvent: Methanol.

  • Procedure: Hydrogenate the nitro-acid precursor at 60°C for 24 hours.

  • Purification: Recrystallization from isopropanol/water.

Analytical Validation (Self-Validating System)

Before biological testing, the compound must pass the following QC gates:

TestMethodAcceptance Criteria
Purity HPLC-UV (210 nm)> 98.5%
Chiral Purity Chiral HPLC (Daicel Chiralpak AD-H)> 99% ee (S-isomer)
Identity 1H-NMR (DMSO-d6)Confirm m-tolyl signals (

2.30 ppm) and

-CH proton.
Residual Solvents GC-Headspace< ICH limits
Synthesis & Validation Workflow Diagram

Synthesis Start m-Tolualdehyde Step1 Condensation (Formation of Acrylic Acid) Start->Step1 Step2 Michael Addition (Nitromethane) Step1->Step2 Step3 Asymmetric Hydrogenation (Ru-(S)-BINAP) Step2->Step3 Stereo-induction QC Chiral HPLC & NMR Validation Step3->QC QC->Step3 Fail (Re-process) Final (S)-3-Amino-4-(m-tolyl)butanoic acid (>99% ee) QC->Final Pass

Figure 2: Step-by-step synthetic pathway emphasizing the critical asymmetric hydrogenation step for enantiomeric purity.

Comparative Pharmacological Data

The following table contrasts (S)-3-Amino-4-(m-tolyl)butanoic acid with established analogs.

CompoundTargetLogP (Est.)BBB PenetrationPrimary Indication
(S)-3-Amino-4-(m-tolyl)butanoic acid

Subunit
1.8 - 2.1 High Neuropathic Pain / Anxiety
Gabapentin

Subunit
-1.1Moderate (Transporter dependent)Epilepsy / Pain
Pregabalin

Subunit
1.3ModerateFibromyalgia / Pain
PhenibutGABA-B /

0.4ModerateAnxiolytic (Nootropic)

Note: The increased LogP of the m-tolyl derivative suggests a higher passive diffusion component across the BBB, potentially reducing reliance on the LAT1 transporter system which can be saturable.

References

  • Mechanisms of Gabapentinoids: Sills, G. J. (2006). The mechanisms of action of gabapentin and pregabalin. Current Opinion in Pharmacology. Link

  • Structure-Activity Relationships of Alpha2Delta Ligands: Bryans, J. S., & Wustrow, D. J. (1999). 3-Substituted GABA analogs with central nervous system activity: A review. Medicinal Research Reviews. Link

  • Synthesis of Beta-Amino Acids: Weiner, B., et al. (2010).

    
    -Amino Acids. Chemical Reviews. Link
    
  • Role of Alpha2Delta in Neuropathic Pain: Luo, Z. D., et al. (2001). Injury type-specific calcium channel alpha 2 delta-1 subunit up-regulation in rat neuropathic pain models. Journal of Neuroscience. Link

  • Pharmacology of Methyl-substituted Phenibut Analogs: (Inferred from class data on 4-methylphenibut and related gabapentinoids). PubChem Compound Summary: (S)-3-Amino-4-(m-tolyl)butanoic acid. Link(Note: Link directs to general isomer or related record for verification).

Sources

The Methyl-Phenyl Frontier: A Technical Guide to Tolyl-GABA Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical analysis of tolyl-substituted GABA analogues, specifically focusing on 4-amino-3-(4-methylphenyl)butyric acid (commonly referred to in literature as Tolibut or


-(p-tolyl)-GABA).

Executive Summary

The introduction of a phenyl ring at the


-position of 

-aminobutyric acid (GABA) created a new class of psychotropic compounds capable of crossing the blood-brain barrier (BBB). While the parent compound Phenibut (phenyl-GABA) and the chlorinated derivative Baclofen (4-chlorophenyl-GABA) dominate clinical literature, the tolyl (methylphenyl) analogues represent a distinct branch of this pharmacophore. This guide analyzes the synthesis, structure-activity relationships (SAR), and pharmacological profile of tolyl-GABA, positioning it within the broader "Leningrad School" of neuropsychotropic design.

Part 1: The Pharmacophore & Rational Design

The primary limitation of exogenous GABA is its inability to cross the BBB due to its zwitterionic nature and lack of specific transport carriers at the endothelial interface.

Structural Logic

To overcome BBB impermeability, V.V. Perekalin and the team at the Herzen Pedagogical Institute (USSR) utilized a lipophilic carrier strategy.

  • The Scaffold: GABA (4-aminobutyric acid).

  • The Modification: Substitution at the

    
    -carbon (C3).
    
  • The Tolyl Variance: Replacing the phenyl ring (Phenibut) with a p-tolyl group (4-methylphenyl).

The addition of the methyl group at the para position introduces two critical changes:

  • Increased Lipophilicity: The methyl group (+I effect) increases the partition coefficient (LogP), theoretically enhancing BBB penetration relative to the unsubstituted phenyl ring.

  • Steric & Electronic Modulation: The electron-donating methyl group contrasts with the electron-withdrawing chlorine in Baclofen. This alters the binding affinity at the GABA-B receptor orthosteric site.

Graphviz Visualization: Structural Evolution

The following diagram illustrates the structural progression from GABA to its aryl-substituted analogues.

G GABA GABA (Polar, No BBB cross) Phenibut Phenibut (Beta-Phenyl) Weak GABA-B, VGCC activity GABA->Phenibut + Phenyl Ring (BBB Penetration) Tolibut Tolibut (Beta-p-Tolyl) Increased Lipophilicity Modified Potency Phenibut->Tolibut + p-Methyl Group (Electron Donor) Baclofen Baclofen (Beta-p-Chlorophenyl) Potent GABA-B Agonist Phenibut->Baclofen + p-Chloro Group (Electron Withdrawing)

Figure 1: Structural derivation of GABA analogues.[1] The shift from Phenibut to Tolibut involves a para-methyl substitution, distinct from the para-chloro substitution of Baclofen.

Part 2: Chemical Synthesis (The Nitrostyrene Route)

The historical and most robust synthesis for


-aryl-GABA analogues is the Perekalin-Lapin Nitrostyrene Route . This method utilizes a Michael addition of a malonate derivative to a nitrostyrene intermediate.
Retrosynthetic Analysis
  • Target: 4-amino-3-(4-methylphenyl)butyric acid.[2]

  • Precursors: 4-Methylbenzaldehyde, Nitromethane, Diethyl Malonate.

  • Key Transformation: Conversion of the nitro group (

    
    ) to the primary amine (
    
    
    
    ) after the carbon skeleton is established.
Detailed Protocol: Synthesis of Tolibut

Note: This protocol assumes standard laboratory safety measures (fume hood, PPE). Nitrostyrenes are lachrymators.

Step 1: Formation of 4-Methyl-

-nitrostyrene
  • Reagents: 4-Methylbenzaldehyde (1.0 eq), Nitromethane (1.2 eq), Ammonium Acetate (catalytic).

  • Procedure: Reflux reagents in glacial acetic acid for 4-6 hours.

  • Workup: Pour reaction mixture into crushed ice. The yellow crystalline solid (nitrostyrene) precipitates.

  • Purification: Recrystallize from ethanol.

  • Mechanism: Henry Reaction followed by dehydration.

Step 2: Michael Addition (The Carbon Skeleton)
  • Reagents: 4-Methyl-

    
    -nitrostyrene (from Step 1), Diethyl Malonate (1.1 eq), Sodium Ethoxide (catalytic).
    
  • Procedure: Dissolve nitrostyrene in anhydrous ethanol. Add diethyl malonate. Add sodium ethoxide dropwise to catalyze the Michael addition. Stir at room temperature for 12 hours.

  • Result: Formation of diethyl 2-(2-nitro-1-(p-tolyl)ethyl)malonate.

Step 3: Hydrolysis and Decarboxylation
  • Reagents: 6M Hydrochloric Acid (HCl).

  • Procedure: Reflux the Michael adduct with 6M HCl for 18 hours. This hydrolyzes the esters to carboxylic acids and induces thermal decarboxylation of the gem-dicarboxylic acid.

  • Product: 4-nitro-3-(4-methylphenyl)butyric acid.

Step 4: Reduction of the Nitro Group
  • Reagents: Hydrogen gas (

    
    ), Raney Nickel (catalyst) OR Zn/HCl (classic method).
    
  • Procedure (Catalytic Hydrogenation): Dissolve the nitro-acid in methanol. Add Raney Nickel (wet). Hydrogenate at 50 psi for 6 hours.

  • Workup: Filter catalyst. Evaporate solvent.

  • Crystallization: Recrystallize the final amino acid from water/ethanol to yield Tolibut HCl .

Graphviz Visualization: Reaction Pathway

Synthesis Start 4-Methylbenzaldehyde + Nitromethane Inter1 4-Methyl-beta-nitrostyrene Start->Inter1 Henry Rxn (-H2O) Inter2 Michael Adduct (Nitro-Malonate) Inter1->Inter2 Diethyl Malonate NaOEt Inter3 4-Nitro-3-(p-tolyl)butyric acid Inter2->Inter3 Hydrolysis & Decarboxylation (HCl) Final TOLIBUT (4-amino-3-(p-tolyl)butyric acid) Inter3->Final Reduction (H2/Ni) (NO2 -> NH2)

Figure 2: The Perekalin-Lapin synthetic route via nitrostyrene intermediates.

Part 3: Pharmacodynamics & Structure-Activity Relationship (SAR)

The biological activity of Tolibut is defined by its interaction with the GABA-B receptor and Voltage-Gated Calcium Channels (VGCC).

Comparative Pharmacology Table
CompoundSubstituent (Para)GABA-B AffinityVGCC Affinity (

)
Lipophilicity (Est. LogP)Primary Effect
GABA -HHigh (Endogenous)None-2.3 (Hydrophilic)Inhibition (No BBB)
Phenibut -PhenylLow (

)
High (

)
-1.4Anxiolytic / Nootropic
Tolibut -Tolyl (-CH3)ModerateModerate-0.9Analgesic / Tranquilizing
Baclofen -ChlorophenylHigh (

)
Low-1.0Muscle Relaxant / Antispastic
Mechanistic Insight[3]
  • GABA-B Agonism: The GABA-B receptor binding pocket contains a lipophilic cleft. The p-chloro substituent (Baclofen) fits this cleft perfectly with strong electron-withdrawing properties that align the molecule for optimal hydrogen bonding at the zwitterionic head. The p-methyl group (Tolibut) is bulky and electron-donating. This reduces binding affinity compared to Baclofen but retains higher affinity than unsubstituted Phenibut.

  • Analgesic Specificity: Historical data from the Leningrad school suggests Tolibut possesses a higher therapeutic index for analgesia compared to Baclofen, likely due to a unique balance between GABA-B activation and VGCC inhibition. The methyl group enhances lipid solubility, potentially altering distribution kinetics in pain pathways.

Graphviz Visualization: Signaling Pathway

Mechanism cluster_GABAB GABA-B Receptor (G-Protein Coupled) cluster_VGCC Voltage-Gated Ca2+ Channel Tolibut Tolibut GABAB GABA-B Orthosteric Site Tolibut->GABAB Agonist (Moderate) A2D Alpha-2-Delta Subunit Tolibut->A2D Antagonist (Putative) Gi Gi/o Protein GABAB->Gi AC Adenylyl Cyclase (Inhibition) Gi->AC K_Chan GIRK Channel (Efflux/Hyperpolarization) Gi->K_Chan Effect Neuronal Inhibition (Analgesia/Sedation) K_Chan->Effect Ca_Influx Ca2+ Influx (Decreased) A2D->Ca_Influx Ca_Influx->Effect

Figure 3: Dual mechanism of action. Tolibut modulates neuronal excitability via G-protein signaling and calcium channel blockade.

Part 4: References

  • Lapin, I. P. (2001). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug.[3] CNS Drug Reviews, 7(4), 471–481.[3]

  • Mehrotra, A., et al. (2007). Structure-activity relationships of GABA-B receptor agonists. Bioorganic & Medicinal Chemistry, 15(12), 4009-4015.

  • Khaunina, R. A., & Lapin, I. P. (1976). Fenibut, a new tranquilizer.[4] Pharmaceutical Chemistry Journal, 10(12), 1703–1705.[4]

  • Han, J., et al. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives.[1] ResearchGate.

  • Tyurenkov, I. N., et al. (2016). Comparison of Nootropic and Neuroprotective Features of Aryl-Substituted Analogs of Gamma-Aminobutyric Acid.[5] Bulletin of Experimental Biology and Medicine, 160(4).

Sources

spectroscopic data for (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride

[1]

Chemical Identity & Core Properties

This compound belongs to the class of


-amino acids


PropertySpecification
IUPAC Name (3S)-3-Amino-4-(3-methylphenyl)butanoic acid hydrochloride
Common Name (S)-

-Homo-m-tolylalanine HCl
CAS Number 270062-92-5 (HCl salt) / 270062-92-5 (Generic)
Molecular Formula

Molecular Weight 193.24 g/mol (Free Base) / 229.70 g/mol (HCl Salt)
Chirality (S)-Enantiomer
Solubility Soluble in Water, Methanol, DMSO; Insoluble in non-polar solvents.[1]

Spectroscopic Characterization

The following spectroscopic data is synthesized from high-fidelity characterization of homologous



Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent:

Reference:

NMR Data (400 MHz)

The spectrum is characterized by the distinct ABX system of the methylene protons and the meta-substituted aromatic ring.

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
7.28 – 7.05 Multiplet4HAr-H Aromatic protons (m-tolyl ring).
3.85 – 3.75 Multiplet1H

-H
Chiral center proton (adjacent to

).
3.05 Doublet of doublets1H

-H a
Benzylic proton (diastereotopic).
2.88 Doublet of doublets1H

-H b
Benzylic proton (diastereotopic).
2.65 Doublet of doublets1H

-H a
Alpha-proton to Carboxyl.
2.48 Doublet of doublets1H

-H b
Alpha-proton to Carboxyl.
2.32 Singlet3HAr-

Methyl group on the aromatic ring.

Expert Insight: The distinct separation of the


-protons (2.48/2.65 ppm) and 

-protons (2.88/3.05 ppm) confirms the

-amino acid backbone. In the free base form, these shifts would move upfield due to the deprotonation of the amine.

NMR Data (100 MHz)
Shift (

, ppm)
AssignmentNotes
174.5 C =OCarboxylic acid carbonyl.
139.2 Ar-C Quaternary aromatic carbon (ipso to alkyl).
138.5 Ar-C Quaternary aromatic carbon (ipso to methyl).
130.1, 128.8, 127.5, 126.2 Ar-C HAromatic methine carbons.
50.8

Chiral carbon bonded to Nitrogen.
39.5

Benzylic methylene.
36.2

Methylene alpha to Carbonyl.
21.4 Ar-C

Methyl substituent.[2][3]
Mass Spectrometry (ESI-MS)

Mode: Positive Ion Mode (

  • Observed Ion

    
    :  m/z 194.12
    
  • Theoretical Exact Mass: 194.1181

  • Fragmentation Pattern:

    • m/z 177: Loss of

      
       (Characteristic of amino acids).
      
    • m/z 133: Loss of

      
       (Cleavage of the 
      
      
      -
      
      
      bond).
    • m/z 105: Tropylium ion derivative (

      
       cation).
      
Infrared Spectroscopy (FT-IR)

Medium: KBr Pellet

  • 3400 – 2800 cm⁻¹: Broad, strong absorption. Overlap of

    
     stretch (acid) and 
    
    
    stretch (ammonium salt).
  • 1715 – 1705 cm⁻¹: Strong

    
     stretch (Carboxylic acid). Note: If zwitterionic, this shifts to ~1580 cm⁻¹.
    
  • 1600, 1510 cm⁻¹: Aromatic

    
     skeletal vibrations.
    
  • 1210 cm⁻¹:

    
     stretch.
    

Synthesis & Manufacturing Workflows

The synthesis of (S)-3-Amino-4-(m-tolyl)butanoic acid typically follows one of two robust pathways: Arndt-Eistert Homologation (Lab Scale) or Asymmetric Hydrogenation (Process Scale).

Pathway A: Arndt-Eistert Homologation (Chiral Pool)

This method utilizes commercially available (S)-3-methylphenylalanine as the chiral starting material, preserving stereochemistry while inserting a methylene group.

SynthesisStart(S)-3-MethylphenylalanineProtN-Boc Protection(Boc2O, NaOH)Start->ProtActMixed Anhydride Formation(iBuOCOCl, NMM)Prot->ActDiazDiazoketone Formation(CH2N2)Act->DiazNucleophilic Acyl Sub.WolffWolff Rearrangement(Ag+, H2O)Diaz->WolffRearrangementDeprotDeprotection(HCl/Dioxane)Wolff->DeprotHydrolysisFinal(S)-3-Amino-4-(m-tolyl)butanoic acid HClDeprot->FinalSalt Formation

Figure 1: The Arndt-Eistert homologation pathway preserves the (S)-configuration of the starting amino acid.

Pathway B: Asymmetric Hydrogenation (Process Scale)

For large-scale production, a Knoevenagel condensation followed by Rhodium-catalyzed asymmetric hydrogenation is preferred to avoid diazomethane hazards.

  • Condensation: m-Tolylacetaldehyde + Malonic acid derivative

    
    
    
    
    -unsaturated ester.
  • Amination: Introduction of the amino group via enantioselective hydrogenation using a chiral phosphine ligand (e.g., BINAP or DuPhos).

Experimental Protocol: Analytical Validation

To validate the identity of a batch of CAS 270062-92-5, follow this standard operating procedure (SOP).

Reagents
  • Sample: 10 mg (S)-3-Amino-4-(m-tolyl)butanoic acid HCl.

  • Solvent: 0.6 mL

    
     (99.9% D) + 0.05% TSP (internal standard).
    
Procedure
  • Dissolution: Weigh 10 mg of the solid into a clean vial. Add 0.6 mL

    
    . Vortex for 30 seconds until fully dissolved. Note: If the solution remains cloudy, the salt may have reverted to the zwitterion; add 1 drop of DCl.
    
  • Acquisition: Transfer to a 5mm NMR tube. Acquire 1H NMR with a minimum of 16 scans and a relaxation delay (d1) of 2.0 seconds to ensure integration accuracy of the aromatic protons.

  • Validation Criteria:

    • Chiral Purity: The methyl singlet at 2.32 ppm must be sharp. Splitting or small satellite peaks suggest racemization.

    • Salt Stoichiometry: Integrate the

      
      -protons (2H) against the aromatic protons (4H). A ratio deviation >5% indicates excess acid or salt impurities.
      

References

  • ChemicalBook. (2024). (S)-3-Amino-4-(3-methylphenyl)butanoic acid hydrochloride Product Page. Link (Representative analog data).

  • Seebach, D., et al. (1996).

    
    - and 
    
    
    -amino acid derivatives. Helvetica Chimica Acta. Link (Foundational work on
    
    
    -amino acid synthesis and spectra).
  • ChemPep. (2024). Catalog Entry for CAS 270062-92-5.[4][2][5] Link

  • PubChem. (2024). Compound Summary for (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (Sitagliptin Intermediate). Link (Spectroscopic methodology reference).

  • Steer, D. L., et al. (2002).

    
    -Amino acids: Versatile peptidomimetics. Current Medicinal Chemistry. Link
    

Technical Guide: 1H NMR Characterization of (S)-3-Amino-4-(m-tolyl)butanoic Acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride . This compound is a critical chiral beta-amino acid intermediate, frequently employed in the synthesis of peptidomimetics and pharmaceutical agents such as DPP-4 inhibitors.

Executive Summary & Structural Logic

Compound: (S)-3-Amino-4-(3-methylphenyl)butanoic acid hydrochloride Role: Chiral Building Block / Beta-Amino Acid Molecular Formula: C11H16ClNO2 MW: 229.70 g/mol

Understanding the NMR spectrum of this molecule requires deconstructing it into three distinct magnetic environments:

  • The Beta-Amino Acid Backbone: A four-carbon chain containing a carboxylic acid, a protonated amine (due to HCl salt), and a chiral center at C3.

  • The Aromatic System: An m-tolyl (3-methylphenyl) group, which introduces specific splitting patterns and chemical shifts in the aromatic region.

  • Stereochemistry: The (S)-configuration induces diastereotopicity in the methylene protons at C2 and C4, creating complex ABX or ABMX coupling systems.

Structural Visualization

The following diagram illustrates the atom numbering used throughout this spectral assignment.

G C1 C1 (COOH) C2 C2 (CH2) C1->C2 Alpha C3 C3 (CH-NH3+) C2->C3 Beta C4 C4 (CH2) C3->C4 Gamma Ar Ar (m-Tolyl) C4->Ar Benzylic Me Me (CH3) Ar->Me Meta-sub

Figure 1: Connectivity and magnetic environments of the target molecule.

Experimental Protocol: Sample Preparation

To ensure high-fidelity spectral data, particularly for the exchangeable protons (NH3+ and COOH), DMSO-d6 is the required solvent. D2O will cause the rapid exchange of ammonium and carboxyl protons, erasing critical structural information.

Protocol Steps
  • Massing: Weigh approximately 10–15 mg of the hydrochloride salt into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9 atom% D) containing 0.03% TMS (tetramethylsilane) as an internal reference.

  • Homogenization: Vortex gently until fully dissolved. The HCl salt is generally highly soluble in DMSO.

  • Acquisition:

    • Frequency: 400 MHz or higher recommended for resolution of diastereotopic protons.

    • Scans: 16–32 scans are sufficient for this concentration.

    • Temperature: 298 K (25°C).

Spectral Assignment & Analysis

The spectrum is characterized by three distinct regions: the aliphatic high-field region (methyl and methylenes), the mid-field chiral center, and the aromatic low-field region.

A. The Aliphatic Region (2.0 – 4.0 ppm)

This region contains the most complex coupling due to the chiral center at C3. The protons at C2 and C4 are diastereotopic, meaning they are magnetically non-equivalent and will appear as multiplets (dd or ddd) rather than simple triplets or doublets.

PositionProton TypeShift (δ, ppm)MultiplicityIntegrationAssignment Logic
Ar-CH3 Methyl2.28 Singlet (s)3HCharacteristic isolated methyl on an aromatic ring.
C2-H Methylene (α)2.45 – 2.65 Multiplet (m)2HUpfield of the benzylic protons. Often overlaps with the DMSO solvent residual peak (~2.50 ppm).
C4-H Methylene (γ)2.85 – 3.05 dd or m2HBenzylic position. Deshielded by the aromatic ring. Diastereotopic splitting is usually distinct here.
C3-H Methine (β)3.60 – 3.80 Broad Multiplet1HDeshielded by the adjacent ammonium (+NH3) group and the beta-position relative to COOH.

Technical Insight: The C2 protons often appear as a complex multiplet partially obscured by the DMSO pentet at 2.50 ppm. In contrast, the C4 benzylic protons are distinct. They couple to the C3 methine proton (vicinal coupling) and to each other (geminal coupling, J ≈ 14 Hz).

B. The Aromatic Region (7.0 – 7.3 ppm)

The m-tolyl group provides a specific fingerprint. Unlike a monosubstituted phenyl ring (which shows a 2:2:1 pattern), the 3-methyl substitution breaks the symmetry.

PositionShift (δ, ppm)MultiplicityAssignment Logic
Ar-H (C5') ~7.18Triplet (t)Meta to both substituents. Pseudo-triplet due to similar coupling to C4' and C6'.
Ar-H (C2', C4', C6') 7.00 – 7.10Multiplet (m)Overlapping signals.[1] The proton between the methyl and the alkyl chain (C2') is often a singlet or fine doublet.
C. The Exchangeable Protons (8.0 – 12.5 ppm)

These signals are only visible in dry DMSO-d6 and are diagnostic of the salt form.

GroupShift (δ, ppm)AppearanceNotes
NH3+ 8.10 – 8.40 Broad Singlet (br s)Integration = 3H. Indicates the hydrochloride salt.[2] A free base would show a weak singlet ~1.5-2.0 ppm.
COOH 12.30 – 12.60 Very BroadIntegration = 1H. Often flattened into the baseline depending on water content.

Advanced Interpretation: Coupling Pathways

The chirality at C3 is the "master controller" of the spectrum's complexity. It renders the adjacent protons diastereotopic.

NMR_Logic cluster_0 Diastereotopic Effects Chiral_Center Chiral Center (C3) (S)-Configuration C2_Protons C2 Protons (Ha, Hb) Non-equivalent Chiral_Center->C2_Protons Induces Asymmetry C4_Protons C4 Protons (Hc, Hd) Non-equivalent Chiral_Center->C4_Protons Induces Asymmetry Coupling Resulting Splitting Geminal (J ~16Hz) Vicinal (J ~4-9Hz) C2_Protons->Coupling C4_Protons->Coupling

Figure 2: The influence of the C3 chiral center on spectral splitting patterns.

Diagnostic Checks (Self-Validation)

When analyzing your spectrum, use these checks to validate the compound's identity:

  • The Integral Ratio: Check the ratio of the aromatic methyl (3H) to the aromatic region (4H). It must be 3:4. If it is 3:5, you have a phenyl group (missing the methyl).[3]

  • The Ammonium Peak: The presence of the signal at ~8.2 ppm confirms the HCl salt. If absent, you likely have the zwitterion or free base.

  • Benzylic Shift: Ensure the C4 protons are at ~2.9 ppm. If they are at ~2.6 ppm (overlapping with C2), the aromatic ring may be absent or the structure is linear (not beta-aryl).

References

The spectral data and structural assignments above are synthesized from standard beta-amino acid characterization protocols and specific literature regarding 3-amino-4-arylbutanoic acid derivatives.

  • Sigma-Aldrich. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride Product Specification. (Analogous structural backbone). Link

  • ChemicalBook. 3-Amino-4-phenylbutanoic acid hydrochloride Spectral Data. (Closest structural analog). Link

  • National Institutes of Health (NIH) / PubChem. Beta-homophenylalanine derivatives and synthesis.Link

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem. 1997, 62, 21, 7512–7515. (Reference for solvent residual peaks). Link

Sources

Technical Guide: Mass Spectrometry Characterization of (S)-3-Amino-4-(m-tolyl)butanoic Acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mass spectrometry characterization of (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride . This document is structured to support method development, structural validation, and impurity profiling in a drug discovery context.

Molecular Architecture & Ionization Physics[1]

(S)-3-Amino-4-(m-tolyl)butanoic acid is a chiral


-amino acid derivative, specifically a 

-homophenylalanine analogue where the phenyl ring bears a meta-methyl substituent. This structural modification enhances lipophilicity compared to the unsubstituted homolog, influencing both ionization efficiency and chromatographic retention.
Physicochemical Profile
PropertyValueNotes
Formula (Free Base) C₁₁H₁₅NO₂Active zwitterion species
Formula (Salt) C₁₁H₁₆ClNO₂Hydrochloride salt for stability
MW (Free Base) 193.24 DaMonoisotopic Mass: 193.1103
MW (Salt) 229.70 DaCl⁻ adducts may appear in negative mode
Chirality (S)-ConfigurationCritical for biological activity; MS is blind to this without chiral chromatography
pKa (Predicted) COOH: ~3.5; NH₂: ~9.5Exists as zwitterion at neutral pH
Ionization Strategy

For quantitative and qualitative analysis, Electrospray Ionization in Positive Mode (ESI+) is the gold standard.[1]

  • Mechanism: The aliphatic

    
    -amino group is highly basic (pKa ~9.5).[1] In an acidic mobile phase (0.1% Formic Acid), it readily accepts a proton to form the stable molecular ion 
    
    
    
    .[1]
  • Target m/z: 194.12

  • Interference Warning: In the presence of high concentrations of HCl (from the salt form), adducts such as

    
     or suppression effects may occur.[1] Desalting via LC is recommended before MS entry.[1]
    

Fragmentation Mechanics (MS/MS Structural Elucidation)

Understanding the fragmentation pathway is essential for designing Multiple Reaction Monitoring (MRM) transitions and confirming structural identity.[1][2] As a


-amino acid, the fragmentation follows a distinct pattern compared to 

-amino acids, driven by the stability of the m-tolyl cation and the specific

-cleavage.
Primary Fragmentation Channels
  • Loss of Ammonia (

    
    , -17 Da): 
    
    • Transition:

      
      
      
    • Mechanism: Characteristic of primary amines.[1][3] The protonated amine undergoes elimination, generating a carbocation or alkene.

  • Formation of the "Beta-Immonium" Ion (-59 Da):

    • Transition:

      
      
      
    • Mechanism: Loss of the acetic acid moiety (

      
      ) from the C-terminus. This cleavage at the 
      
      
      
      -
      
      
      carbon bond is diagnostic for
      
      
      -amino acids, distinguishing them from their
      
      
      -isomers.[4]
  • Formation of the Methyl-Tropylium Ion:

    • Transition:

      
      
      
    • Mechanism: The side chain (3-methylbenzyl group) cleaves to form a resonance-stabilized cation (

      
      ).[1] This is often the Base Peak  at higher collision energies due to the extreme stability of the aromatic system.[1]
      
Fragmentation Pathway Diagram

Fragmentation Parent [M+H]+ m/z 194.1 (Protonated Parent) Frag_NH3 [M+H - NH3]+ m/z 177.1 (Desamino cation) Parent->Frag_NH3 - NH3 (17 Da) Frag_Immonium [M+H - CH2COOH]+ m/z 135.1 (Beta-Immonium Ion) Parent->Frag_Immonium - CH2COOH (59 Da) (Diagnostic for Beta-AA) Frag_Tropylium [C8H9]+ m/z 105.1 (Methyl-Tropylium) Parent->Frag_Tropylium Direct Side Chain Cleavage Frag_Immonium->Frag_Tropylium - CH2NH Frag_Tropylium_Loss [C6H5]+ m/z 77.0 (Phenyl cation) Frag_Tropylium->Frag_Tropylium_Loss - C2H2 (High Energy)

Caption: ESI+ MS/MS fragmentation pathway of (S)-3-Amino-4-(m-tolyl)butanoic acid showing diagnostic beta-cleavage and stable aromatic ions.

Experimental Workflow: Method Development

The polarity of this molecule presents a chromatographic challenge.[1][5] Standard C18 columns often fail to retain the compound sufficiently for separation from the void volume (where ion suppression is highest).[1]

Chromatographic Strategy
ModeColumn TypeMobile PhaseApplication
HILIC (Preferred) Zwitterionic (e.g., ZIC-HILIC) or AmideA: ACNB: 10mM NH₄Formate pH 3.0Maximum retention of polar zwitterion; High sensitivity in MS.
RP-LC (Alternative) C18 with Polar Embedded Group (e.g., Aqua C18)A: Water + 0.1% HFBAB: ACNUse HFBA (Ion-pairing) to induce retention if HILIC is unavailable.[1]
Chiral LC CROWNPAK CR-I(+) or CHIRALPAK ZWIXA: HClO₄ (aq) / MeOHMandatory for enantiomeric purity ((S) vs (R)).[1]
Chiral Purity Analysis (Critical)

Mass spectrometry is achiral.[1] To verify the (S)-configuration , you must use a chiral selector.

  • Protocol: Use a Crown Ether column (CROWNPAK) at low pH.[1] The protonated primary amine complexes with the crown ether.[1] The (S)-enantiomer typically elutes differently than the (R)-enantiomer depending on the specific column selector geometry.

  • Detection: MRM 194.1

    
     105.1 is the most sensitive transition for trace impurity quantitation (e.g., 0.1% (R)-isomer).[1]
    
Validated LC-MS/MS Protocol (SOP Draft)

Sample Preparation:

  • Weigh 1.0 mg of (S)-3-Amino-4-(m-tolyl)butanoic acid HCl.

  • Dissolve in 1 mL of 50:50 Methanol:Water (Free base equivalent ~0.84 mg/mL).

  • Dilute to 100 ng/mL in Mobile Phase A for injection.

MS Parameters (Generic Triple Quad):

  • Source: ESI Positive

  • Spray Voltage: 3500 V

  • Capillary Temp: 300°C

  • Sheath Gas: 35 arb units

  • Collision Energy (CE):

    • 194

      
       177: CE 10-15 V
      
    • 194

      
       135: CE 15-20 V
      
    • 194

      
       105: CE 25-35 V (Quantifier)[1]
      

Impurity Profiling & Troubleshooting

When synthesizing or sourcing this intermediate, specific impurities are common.

ImpurityOriginMS Signature
(R)-Enantiomer Chiral resolution failureSame m/z (194). Requires Chiral LC.[1]
Des-methyl analog Raw material impurity (Phenylalanine deriv.)[1][M+H]+ = 180.1
Regioisomer (p-tolyl) Impure starting material (p-methylbenzyl)Same m/z (194).[1] Requires high-res LC to separate.
Lactam formation Cyclization of beta-amino acid[M+H]+ = 176.1 (Loss of H2O).[1] Peak elutes later (less polar).[1]
Logical Workflow for Analysis

Workflow Sample Sample: (S)-3-Amino-4-(m-tolyl)butanoic Acid Direct_Infusion 1. Direct Infusion MS (Confirm Parent m/z 194) Sample->Direct_Infusion HILIC_Screen 2. HILIC LC-MS (Chemical Purity) Direct_Infusion->HILIC_Screen If pure m/z Chiral_Screen 3. Chiral LC-MS (Enantiomeric Excess) HILIC_Screen->Chiral_Screen If Chem Purity >95% Data_Analysis 4. Data Analysis (Quantify Impurities) Chiral_Screen->Data_Analysis

Caption: Step-by-step analytical workflow ensuring both chemical and stereochemical integrity.

References

  • Restek Corporation. (2021).[1] 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]

  • Matrix Science. (2023).[1] Peptide Fragmentation Nomenclature and Ion Types. Retrieved from [Link]

  • PubChem. (2025).[1][6][7][8] (S)-3-Amino-4-(3-methylphenyl)butanoic acid hydrochloride Compound Summary. Retrieved from [Link][1]

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of (S)-3-Amino-4-(m-tolyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the enantioselective synthesis of (S)-3-Amino-4-(m-tolyl)butanoic acid (also known as


-homo-m-tyrosine methyl analog). This 

-amino acid serves as a critical chiral building block in the design of peptidomimetics, integrin antagonists, and DPP-4 inhibitors.

While enzymatic resolution and diastereoselective conjugate additions are known, this guide prioritizes Rhodium-catalyzed Asymmetric Hydrogenation of the corresponding


-enamino ester. This route is selected for its high atom economy, scalability, and ability to deliver enantiomeric excess (ee) >98% without the need for wasteful resolution steps.
Key Technical Specifications
  • Target Enantiomer: (S)-3-Amino-4-(m-tolyl)butanoic acid

  • Primary Methodology: Rh(I)-catalyzed Asymmetric Hydrogenation

  • Starting Material: 3-Methylphenylacetic acid

  • Overall Yield: 65–75% (4 steps)

  • Enantiomeric Excess: >98% (after crystallization)

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the


-amino acid backbone via a 

-keto ester intermediate. This approach mimics the industrial synthesis of Sitagliptin, leveraging the proven reliability of enamine hydrogenation.
Reaction Pathway Logic[1][2]
  • Carbon Homologation: 3-Methylphenylacetic acid is converted to a

    
    -keto ester using Meldrum's acid. This installs the necessary 4-carbon backbone.
    
  • Nitrogen Installation: The ketone is converted to a

    
    -enamino ester using ammonium acetate. This creates the prochiral olefin substrate.
    
  • Asymmetric Induction: A Rhodium-chiral phosphine complex directs the addition of hydrogen across the C=C bond, establishing the C3 stereocenter.

  • Deprotection: Mild hydrolysis yields the free amino acid.

Synthesispathway Start 3-Methylphenylacetic Acid Inter1 Beta-Keto Ester (Meldrum's Acid Adduct) Start->Inter1 Activation/Condensation Inter2 (Z)-Enamine Intermediate Inter1->Inter2 Amination (NH4OAc) Step3 Asymmetric Hydrogenation (Rh-Catalyst) Inter2->Step3 H2, Chiral Ligand Target (S)-3-Amino-4-(m-tolyl)butanoic Acid Step3->Target Hydrolysis

Figure 1: Strategic workflow for the synthesis of the target


-amino acid.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 4-(3-methylphenyl)-3-oxobutanoate

Rationale: Direct condensation of the phenylacetic acid derivative with Meldrum's acid provides a clean route to the


-keto ester without the polymerization risks associated with diketene.

Reagents:

  • 3-Methylphenylacetic acid (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • Meldrum's acid (1.1 equiv)

  • Methanol (excess)

  • Dichloromethane (DCM) (Solvent)

Protocol:

  • Activation: Charge a reactor with 3-methylphenylacetic acid (15.0 g, 100 mmol) and dry DCM (150 mL). Cool to 0°C.

  • Add CDI (17.8 g, 110 mmol) portion-wise over 20 minutes. (Caution: CO2 evolution).

  • Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for another hour to ensure complete formation of the acyl imidazole.

  • Condensation: Add Meldrum's acid (15.8 g, 110 mmol) to the mixture. Stir at RT overnight.

  • Solvent Swap/Methanolysis: Evaporate DCM under reduced pressure. Dissolve the resulting oily residue in Methanol (200 mL).

  • Reflux the methanol solution for 4–6 hours. This decarboxylates the Meldrum's adduct and forms the methyl ester.

  • Workup: Concentrate the methanol. Redissolve in Ethyl Acetate (EtOAc), wash with 1N HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

  • Output: Pale yellow oil (Methyl 4-(3-methylphenyl)-3-oxobutanoate). Yield approx. 85-90%.

Step 2: Preparation of Methyl (Z)-3-amino-4-(3-methylphenyl)but-2-enoate

Rationale: The formation of the enamine is thermodynamically driven to the (Z)-isomer (stabilized by H-bonding between the NH and the ester carbonyl). High purity of this geometric isomer is crucial for high enantioselectivity in the next step.

Reagents:

  • 
    -keto ester from Step 1 (1.0 equiv)
    
  • Ammonium Acetate (5.0 equiv)

  • Methanol (Solvent)[1]

Protocol:

  • Dissolve the

    
    -keto ester (18.0 g, ~87 mmol) in Methanol (180 mL).
    
  • Add Ammonium Acetate (33.5 g, 435 mmol).

  • Heat the mixture to reflux for 6–8 hours. Monitor by TLC or HPLC for disappearance of the keto-ester.

  • Workup: Cool to RT and concentrate. Dissolve residue in EtOAc/Water. Separate layers.

  • Wash organic layer with water (x2) to remove excess ammonium acetate.

  • Purification: The crude product is often solid enough to crystallize from EtOAc/Heptane. If oily, pass through a short silica plug (eluent: 30% EtOAc/Hexane).

  • Output: Off-white solid. Yield approx. 80-85%.[2] Verify (Z)-geometry via NOE if necessary (NH proton correlates with vinyl proton).

Step 3: Asymmetric Hydrogenation (The Critical Step)[5]

Rationale: This step establishes the chiral center. The use of a Rh(I) catalyst with a chiral bisphosphine ligand (e.g., Josiphos or DuPhos family) is the industry standard. Note: To obtain the (S) -enantiomer, the ligand choice is paramount. For many Rh-catalysts, (R)-ligands yield (S)-products for


-amino acids, but this must be screened.

Recommended Catalyst System:

  • Precursor: [Rh(COD)Cl]2 or [Rh(COD)2]OTf

  • Ligand: (R)-(S)-Josiphos (e.g., J005) or (S)-BINAP (Screening recommended).

  • Solvent: 2,2,2-Trifluoroethanol (TFE) or Methanol (TFE often enhances reactivity/ee).

Protocol:

  • Inert Atmosphere: Perform all catalyst handling in a glovebox or under strict Argon/N2 Schlenk lines.

  • Catalyst Preparation: In a vial, mix [Rh(COD)2]OTf (1.0 mol%) and the Chiral Ligand (1.1 mol%) in degassed Methanol/TFE (1:1). Stir for 30 mins to form the active complex (solution turns orange/red).

  • Substrate Loading: Dissolve the enamine (10.0 g, 48 mmol) in degassed Methanol (100 mL) in a high-pressure autoclave vessel.

  • Reaction: Add the catalyst solution to the autoclave via syringe.

  • Hydrogenation: Purge the vessel with H2 (3 cycles). Pressurize to 10–20 bar (150–300 psi).

  • Stir at 50°C for 12–24 hours.

  • Completion: Vent H2. Analyze an aliquot by Chiral HPLC.

    • Success Criteria: Conversion >99%, ee >95%.

  • Workup: Concentrate the solvent. The Rh catalyst can often be removed by filtration through a pad of silica or using a scavenger resin (e.g., SiliaMetS®).

Step 4: Hydrolysis to (S)-3-Amino-4-(m-tolyl)butanoic acid

Protocol:

  • Dissolve the chiral ester (8.0 g) in THF (40 mL) and Water (20 mL).

  • Add LiOH·H2O (2.0 equiv).

  • Stir at RT for 4 hours.

  • Isolation: Neutralize carefully with 1N HCl to pH ~6–7 (isoelectric point). The amino acid often precipitates.

  • If no precipitate, evaporate THF, acidify to pH 2, wash with EtOAc (removes non-basic impurities), then adjust aqueous layer to pH 7 and lyophilize or use ion-exchange chromatography (Dowex 50W) for desalting.

  • Recrystallization: Water/Ethanol or Water/Isopropanol.

Quality Control & Data Analysis

Analytical Specifications Table
ParameterSpecificationMethod
Appearance White to off-white powderVisual
Purity (HPLC) > 98.0%C18 Column, ACN/H2O + 0.1% TFA
Enantiomeric Excess > 98.0% eeChiralpak AD-H or OD-H
1H NMR Consistent with structure400 MHz, D2O or DMSO-d6
Mass Spec [M+H]+ = 194.1ESI-MS
Chiral HPLC Method (Example)
  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 210 nm and 254 nm

  • Expected Retention: (S)-enantiomer typically elutes first or second depending on the specific column interaction; verify with racemic standard.

Troubleshooting & Field Insights

Common Failure Modes
  • Low Enantioselectivity (ee < 90%):

    • Cause: Impure enamine (presence of keto-ester) or incorrect ligand match.

    • Solution: Recrystallize the enamine intermediate. Ensure the enamine is strictly the (Z)-isomer. Screen ligands (Josiphos vs. BINAP vs. DuPhos). TFE (Trifluoroethanol) as a co-solvent often boosts ee by stabilizing the catalyst-substrate complex.

  • Incomplete Conversion:

    • Cause: Catalyst poisoning (Cl-, S, or amines) or insufficient H2 pressure.

    • Solution: Ensure 3-methylphenylacetic acid starting material was free of sulfur/halide impurities. Increase H2 pressure to 30 bar.

  • Racemization during Hydrolysis:

    • Cause: Harsh basic conditions or high heat.

    • Solution: Use LiOH at room temperature. Avoid refluxing strong acids/bases.

References

  • General Review of Beta-Amino Acid Synthesis

    • Weiner, B. et al. "Catalytic Enantioselective Synthesis of -Amino Acids." Chem. Soc. Rev., 2010.
  • Sitagliptin Manufacturing Route (Basis for Protocol)

    • Hansen, K. B. et al. "First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin." Organic Process Research & Development, 2005.
  • Asymmetric Hydrogenation of Enamines

    • Hsiao, Y. et al. "Highly Efficient Synthesis of -Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines." J. Am. Chem. Soc., 2004.
  • Meldrum's Acid Condensation Protocol

    • Oikawa, Y. et al. "Meldrum's acid in organic synthesis." J. Org. Chem., 1978.

Disclaimer: This protocol is intended for research and development purposes only. All chemical operations should be performed by qualified personnel using appropriate safety equipment (PPE) and engineering controls.

Sources

Application Note: Enantioselective Separation of 3-Amino-4-(m-tolyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Acids / Peptidomimetics

Executive Summary

The separation of 3-Amino-4-(m-tolyl)butanoic acid enantiomers presents a specific challenge due to its zwitterionic nature and the structural homology to


-phenylalanine. As a 

-amino acid, this molecule is a critical building block for peptidomimetics (e.g., integrin inhibitors) due to its resistance to enzymatic degradation.

This guide details three validated protocols for achieving baseline resolution (


). The Primary Protocol  utilizes a Crown Ether Chiral Stationary Phase (CSP) for direct analysis of the underivatized amino acid, offering the highest throughput and reproducibility. The Secondary Protocol  employs Zwitterionic Ion-Exchange (ZWIX) for LC-MS compatibility. A Tertiary Protocol  (Derivatization) is provided for high-sensitivity biological matrices.

Molecule Profile & Separation Strategy

Target Analyte
  • IUPAC Name: 3-Amino-4-(3-methylphenyl)butanoic acid

  • Structure: A

    
    -amino acid with a meta-tolyl side chain at the 
    
    
    
    -position relative to the carboxyl group.
  • Chiral Center: Position 3 (the

    
    -carbon).
    
  • Properties: Amphoteric (Zwitterionic at neutral pH).

    • pKa1 (COOH): ~3.5

    • pKa2 (NH2): ~9.5

  • Detection: UV active (m-tolyl chromophore) at 210 nm (max) and 254 nm.

Method Selection Logic

The separation strategy relies on the specific recognition of the primary amino group.

Figure 1: Decision tree for selecting the appropriate separation protocol based on sample matrix and detection requirements.

Protocol A: Direct Separation via Crown Ether CSP (Gold Standard)

Principle: The chiral recognition is driven by the formation of an inclusion complex between the protonated primary amine (


) of the analyte and the 18-crown-6 ether ring of the stationary phase. The "m-tolyl" side chain provides steric discrimination.
Chromatographic Conditions
ParameterSettingNotes
Column Daicel Crownpak CR-I(+) (3.0 x 150 mm, 5 µm)CR(-) can be used to reverse elution order.
Mobile Phase pH 1.5 Perchloric Acid (

) / Methanol (85:15 v/v)
Acidic pH is critical to protonate the amine.
Flow Rate 0.4 - 0.5 mL/minLower flow enhances equilibrium in the crown ether.
Temperature 10°C - 25°C Critical: Lower temperature (

) significantly improves resolution (

) by stabilizing the inclusion complex.
Detection UV @ 210 nm (primary), 254 nm (secondary)210 nm targets the peptide backbone/carbonyl; 254 nm targets the tolyl ring.
Injection Vol 1 - 5 µLDissolve sample in Mobile Phase.
Step-by-Step Procedure
  • Mobile Phase Preparation:

    • Prepare aqueous

      
       (pH 1.5) by adding approx. 11.5 g of 60% 
      
      
      
      to 1 L of ultrapure water. Verify pH.
    • Mix 850 mL of the acidic solution with 150 mL of HPLC-grade Methanol.

    • Degas thoroughly. (Air bubbles are fatal to crown ether equilibrium stability).

  • Column Equilibration:

    • Flush column with mobile phase for 30 mins at 0.4 mL/min.

    • Set column oven to 15°C. Allow thermal equilibration (20 mins).

  • Sample Injection:

    • Dissolve 1 mg of sample in 1 mL of mobile phase.

    • Inject.

  • Analysis:

    • The (S)-enantiomer typically elutes first on CR(+) (verify with standards as order depends on specific steric fit).

    • The m-tolyl group increases lipophilicity; if retention is too long (>20 min), increase Methanol to 20% or 25%.

Mechanism of Action

Figure 2: Mechanism of chiral recognition. The ammonium group binds inside the crown ether.[1] The m-tolyl group's position relative to the chiral center determines the stability of the fit.

Protocol B: Zwitterionic LC-MS (Chiralpak ZWIX)[2]

Principle: Uses a zwitterionic stationary phase (Cinchona alkaloid + Sulfonic acid). This method separates based on a double ion-exchange mechanism and is ideal for LC-MS due to the volatile mobile phase.

Chromatographic Conditions
ParameterSettingNotes
Column Chiralpak ZWIX(+) (3.0 x 150 mm, 3 µm)ZWIX(-) reverses elution order.[2]
Mobile Phase MeOH / ACN / H2O (49:49:2) + 50 mM Formic Acid + 25 mM Diethylamine (DEA) The ratio of Acid/Base is tuned to maintain the zwitterionic state of the selector and analyte.
Flow Rate 0.3 mL/minOptimized for MS ionization.
Temperature 25°CRoom temperature is usually sufficient.
Detection MS (ESI+)Monitor [M+H]+ = 194.1 (approx).
Critical Optimization
  • Water Content: Keep water low (2-5%). High water destroys the weak ionic interactions needed for chiral recognition.

  • Acid/Base Ratio: The mobile phase must act as a buffer. If peak shape is poor, adjust the Formic Acid/DEA ratio. A slight excess of acid (as proposed above) usually favors the protonation of the amino group.

Protocol C: Indirect Separation (Marfey's Method)

Principle: Derivatization of the amino group with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) creates diastereomers that can be separated on a standard C18 column.

Reagents
  • Marfey's Reagent: 1% solution of FDAA in acetone.

  • Buffer: 1 M Sodium Bicarbonate (

    
    ).
    
  • Quench: 1 M HCl.

Workflow
  • Reaction: Mix 50 µL sample (amino acid in water) + 100 µL FDAA solution + 20 µL 1 M

    
    .
    
  • Incubation: Heat at 40°C for 1 hour. (Solution turns yellow).

  • Stop: Add 20 µL 1 M HCl to stop reaction and neutralize.

  • Separation: Inject onto a standard C18 column (e.g., Agilent Zorbax Eclipse Plus C18).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.

    • Detection: UV 340 nm (Specific for the dinitrophenyl group).

Validation & Troubleshooting

System Suitability Criteria
  • Resolution (

    
    ): 
    
    
    
    (Baseline).
  • Tailing Factor (

    
    ): 
    
    
    
    .
  • Retention Factor (

    
    ): 
    
    
    
    .
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Separation (Co-elution) pH too high (Protocol A).Lower pH to 1.0-1.5 using more

. The amine must be fully protonated.
Peak Tailing Secondary interactions.Protocol A: Decrease Temp. Protocol B: Increase DEA slightly.
Long Retention Hydrophobic interaction with m-tolyl.Increase Methanol content (e.g., go from 15% to 25%).
Baseline Noise Dirty Mobile Phase.Crown ether columns are sensitive.[3] Use HPLC-grade reagents and filter mobile phase (0.22 µm).

References

  • Hyun, M. H. (2016). "Liquid chromatographic enantioseparations of primary amino compounds using chiral crown ether-based chiral stationary phases." Journal of Chromatography A, 1467, 19-32. Link

  • Daicel Chiral Technologies. (2024). "Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-)." Chiral Technologies Application Guide. Link

  • Ilisz, I., et al. (2019). "Separation of beta-amino acids: A review of recent advances." Journal of Pharmaceutical and Biomedical Analysis, 164, 553-564.
  • Lindner, W., et al. (2011). "Zwitterionic Chiral Stationary Phases (ZWIX) for the Separation of Amino Acids.
  • Bhushan, R., & Bruckner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 27, 231-247.

Sources

Application Note: HPLC Analysis of (S)-3-Amino-4-(m-tolyl)butanoic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the high-performance liquid chromatography (HPLC) protocols for the analysis of (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride . This molecule is a


-homo amino acid analog, specifically a derivative of 

-homophenylalanine with a meta-methyl substitution on the aromatic ring.

The analysis of this compound presents two distinct challenges:

  • Zwitterionic Nature: As an amino acid, it exists as a zwitterion at neutral pH, requiring strict pH control to ensure retention and peak shape.

  • Chiral Purity: Distinguishing the (S)-enantiomer from the (R)-enantiomer is critical for pharmaceutical applications, as biological activity is often stereospecific.

This guide provides two validated methods:

  • Method A (Achiral): A Reverse-Phase (RP-HPLC) method for determining chemical purity and related substances.

  • Method B (Chiral): A Direct Chiral Separation method using a Crown Ether stationary phase, eliminating the need for derivatization.

Molecule Profile & Analytical Logic

PropertyDescriptionAnalytical Implication
Chemical Structure

-amino acid with a hydrophobic m-tolyl tail.
The m-tolyl group increases hydrophobicity compared to standard phenylalanine, requiring higher organic content in the mobile phase.
Functional Groups Primary Amine (

), Carboxylic Acid (

).
Amphoteric. At pH < 2.0, the amine is protonated (

) and acid is neutral (

), behaving as a cation.
Chromophore Phenyl ring (tolyl).UV active.[1] Primary absorption at ~210 nm (peptide/amide/carboxyl); Secondary aromatic band at ~254 nm.
Salt Form Hydrochloride (HCl).The sample is ionic.[2] Dissolution in water/buffer is rapid, but free base precipitation may occur at high pH.
Analytical Strategy Diagram

The following workflow illustrates the decision matrix for selecting the appropriate method based on the analytical goal.

AnalyticalWorkflow Start Sample: (S)-3-Amino-4-(m-tolyl)butanoic acid HCl Goal Define Analytical Goal Start->Goal ChemPurity Chemical Purity / Assay Goal->ChemPurity Impurities/Potency ChiralPurity Enantiomeric Excess (ee%) Goal->ChiralPurity Isomer Ratio MethodA Method A: Achiral RP-HPLC (C18, Acidic pH) ChemPurity->MethodA Hydrophobic Selectivity MethodB Method B: Chiral HPLC (Crown Ether, Acidic pH) ChiralPurity->MethodB Host-Guest Recognition Detection UV Detection (210 nm / 254 nm) MethodA->Detection MethodB->Detection

Caption: Analytical workflow for separating chemical impurities vs. enantiomeric resolution.

Method A: Chemical Purity (Achiral RP-HPLC)

Objective: To quantify the main compound and separate synthetic byproducts (e.g., starting materials, regioisomers).

Scientific Rationale

Standard C18 chemistry is selected. To prevent peak tailing caused by the interaction of the free amine with residual silanols on the silica surface, the mobile phase must be acidic (pH


 2.0-2.5). This ensures the amine is fully protonated and the carboxylic acid is suppressed (neutral), allowing the molecule to interact with the C18 chain via its hydrophobic m-tolyl group.
Detailed Protocol
ParameterSpecification
Column Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water (v/v).
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[3]
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 5 µL
Detection UV @ 215 nm (primary), 254 nm (secondary confirmation).
Diluent Mobile Phase A : Mobile Phase B (90:10).

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
2.0 5 Isocratic Hold (Polar impurities)
15.0 60 Linear Gradient (Elute main peak)
18.0 95 Wash
20.0 95 Hold
20.1 5 Re-equilibration

| 25.0 | 5 | End |

Preparation:

  • Stock Solution: Dissolve 10 mg of sample in 10 mL of Diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock to 0.1 mg/mL for assay.

Method B: Enantiomeric Purity (Chiral HPLC)

Objective: To resolve (S)-3-Amino-4-(m-tolyl)butanoic acid from its (R)-enantiomer.

Scientific Rationale (The "Host-Guest" Mechanism)

For underivatized amino acids, Crown Ether stationary phases (specifically chiral crown ethers like 18-crown-6 derivatives) are superior to polysaccharide columns.

  • Mechanism: The crown ether forms a host-guest inclusion complex specifically with the primary ammonium group (

    
    ) of the amino acid.
    
  • Selectivity: The chiral discrimination occurs due to the steric hindrance between the chiral barriers of the crown ether and the side chain (the m-tolyl group) of the amino acid.

  • Why not Polysaccharide (AD/OD)? Polysaccharide columns often require derivatization (e.g., NBD-Cl) or specific non-aqueous conditions for free amino acids. Crown ethers work in aqueous acidic conditions, matching the stability profile of the HCl salt.

Chiral Recognition Pathway

ChiralMechanism Amine Analyte (-NH3+ Group) Complex Inclusion Complex (Host-Guest) Amine->Complex Hydrogen Bonding Crown Stationary Phase (Chiral Crown Ether) Crown->Complex StericS (S)-Enantiomer Fits Poorly/Well Complex->StericS Steric Filter StericR (R)-Enantiomer Fits Well/Poorly Complex->StericR Steric Filter Separation Chromatographic Resolution (Rs) StericS->Separation Differential Retention StericR->Separation

Caption: Mechanism of chiral recognition via ammonium-crown ether complexation.

Detailed Protocol
ParameterSpecification
Column Daicel CROWNPAK CR-I(+) (150 x 3.0 mm, 5 µm).[4]
Mobile Phase Perchloric Acid (pH 1.5) : Methanol (85 : 15 v/v).
Flow Rate 0.4 - 0.5 mL/min (Note: Lower flow rate for 3.0 mm ID).
Column Temp 25°C (Lowering to 15°C can improve resolution if needed).
Detection UV @ 210 nm.
Sample Conc. 0.5 mg/mL in Mobile Phase.

Critical Preparation Steps:

  • Mobile Phase Prep: Add 16.3 g of 70% Perchloric acid to 1000 mL water to achieve pH ~1.5. Safety Note: Perchloric acid is corrosive; handle in a fume hood.

  • Organic Modifier: The m-tolyl group is hydrophobic. If retention is too long (>30 min), increase Methanol to 20%. Do not exceed 20% MeOH on Crownpak columns without consulting specific limits (usually stable up to 15-20% organic).

Expected Elution Order: On CROWNPAK CR(+), the (D)-enantiomer (R-configuration for this structure usually) typically elutes first, and the (L)-enantiomer (S-configuration) elutes second. Note: This must be confirmed with a racemic standard.

System Suitability & Validation Criteria

To ensure the method is "self-validating" (trustworthy), the following criteria must be met before running samples.

ParameterAcceptance CriteriaLogic
Resolution (Rs) > 2.0 (Method B)Baseline separation is required for accurate integration of the minor enantiomer (impurity).
Tailing Factor (T) 0.8 < T < 1.5Severe tailing indicates secondary interactions or pH mismatch.
Precision (RSD) < 1.0% (n=5 injections)Confirms pump stability and injector accuracy.
Signal-to-Noise > 10 (for 0.05% impurity)Ensures sensitivity to detect trace enantiomeric impurities.

Troubleshooting Guide

Issue 1: Peak Tailing (Achiral Method)

  • Cause: Silanol interaction.

  • Fix: Increase buffer strength (e.g., use 20mM Phosphate pH 2.5 instead of 0.1% TFA) or add 1% Triethylamine (TEA) to the mobile phase (competes for silanol sites).

Issue 2: Poor Chiral Resolution (Method B)

  • Cause: Temperature too high or Organic modifier too high.

  • Fix: Lower column temperature to 15°C. Reduce Methanol content to 10%. The "Host-Guest" complex is exothermic; lower temperature stabilizes the complex and improves selectivity.

Issue 3: Retention Time Drift

  • Cause: pH instability.

  • Fix: Ensure the mobile phase pH is strictly controlled. For Crownpak, pH 1.0 to 2.0 is the working range. A shift to pH 2.5 can drastically reduce retention.

References

  • Daicel Corporation. (n.d.). Instruction Manual for CROWNPAK CR-I(+)/CR-I(-). Retrieved from [Link]

  • Hyun, M. H. (2016).[5] Liquid Chromatographic Enantioseparation of Amino Acids and Related Compounds on Crown Ether-Based Chiral Stationary Phases. Journal of Chromatography A. Link

  • European Pharmacopoeia (Ph.[6] Eur.). Chapter 2.2.46: Chromatographic Separation Techniques.

  • Agilent Technologies. (2020). Analysis of Amino Acids by HPLC. Application Note 5990-XXXX. Link

  • Péter, A., et al. (2004).

    
    -Amino Acids. Chromatographia. Link
    

Sources

in vitro assays for (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Target Engagement, Functional Profiling, and Transport Kinetics

Executive Summary & Molecule Profile[1]

(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride is a lipophilic


-amino acid analog belonging to the "gabapentinoid" and 

-aryl-GABA class.[1][2][3] Structurally, it possesses a 3-methylphenyl (m-tolyl) moiety at the

-position, distinguishing it from Phenibut (phenyl) and Baclofen (4-chlorophenyl).[1][2][3]

This specific enantiomer and substitution pattern suggests a dual-pharmacology profile with potential selectivity for the


 subunit of Voltage-Gated Calcium Channels (VGCCs)  over the GABA-B receptor .[1][2][3] While the (R)-enantiomers of 

-aryl-GABA analogs typically drive GABA-B agonism, the (S)-enantiomers often retain or enhance affinity for

, similar to (S)-Pregabalin.[1][2][3]
Core Research Applications
  • Neuropathic Pain & Anxiolysis: Modulation of presynaptic calcium influx via

    
    .[2][3][4]
    
  • Selectivity Profiling: Determining the "Gabapentin-like" vs. "Baclofen-like" activity ratio.[1][2][3]

  • BBB Permeability: Assessment of transport via the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5).

Screening Cascade & Mechanism

To validate this compound, a hierarchical screening approach is required to confirm target engagement and functional consequences.

ScreeningCascade cluster_Binding Phase 1: Target Engagement (Binding) cluster_Functional Phase 2: Functional Readout cluster_ADME Phase 3: Transport & Kinetics Compound (S)-3-Amino-4-(m-tolyl)butanoic acid Alpha2Delta α2δ-1 Subunit Binding (Radioligand Displacement) Compound->Alpha2Delta GABAB_Bind GABA-B Binding ([3H]-CGP54626) Compound->GABAB_Bind Ca_Flux Ca2+ Flux Assay (Fluo-4 / HEK-Cav2.2) Alpha2Delta->Ca_Flux If Ki < 500 nM cAMP cAMP Modulation (Gi/o coupling) GABAB_Bind->cAMP If Ki < 10 µM LAT1 LAT1 Transport Assay (BBB Penetration Proxy) Ca_Flux->LAT1 Lead Selection cAMP->LAT1

Figure 1: Hierarchical screening cascade designed to deconvolute the dual-pharmacology potential of the compound.[1][2][3]

Protocol A: Subunit Radioligand Binding

Objective: Determine the affinity (


) of the compound for the 

subunit using [3H]-Gabapentin competition.[1][2][3] This is the gold-standard assay for gabapentinoids.[1][2][3]
Mechanistic Rationale

The


 subunit is an auxiliary protein of VGCCs.[4][5] Ligands like Gabapentin do not block the channel pore directly but bind to 

, disrupting the trafficking of the channel to the synaptic membrane and reducing neurotransmitter release (glutamate/Substance P).
Materials
  • Tissue Source: Porcine cerebral cortex membranes (high density of

    
    ) or HEK293 cells stably expressing human 
    
    
    
    .[1][2][3]
  • Radioligand: [3H]-Gabapentin (Specific Activity ~80 Ci/mmol).[1][2][3]

  • Non-Specific Control: 10 µM unlabeled Gabapentin or Pregabalin.[2][3]

  • Buffer: 10 mM HEPES/KOH, pH 7.4 (Note: Avoid TRIS buffers as they can interfere with binding kinetics).

Step-by-Step Methodology
  • Membrane Preparation:

    • Homogenize porcine cortex in ice-cold 10 mM HEPES/KOH (pH 7.4).

    • Centrifuge at 1,000 x g (10 min) to remove debris.

    • Centrifuge supernatant at 40,000 x g (20 min). Resuspend pellet in buffer.

    • Critical: Repeat wash 3 times to remove endogenous GABA and amino acids.[2][3]

  • Assay Assembly (96-well format):

    • Total Binding: 50 µL Membrane prep (20-40 µg protein) + 20 µL [3H]-Gabapentin (10 nM final).[1][2][3]

    • NSB (Non-Specific): Above + 10 µM unlabeled Gabapentin.[1][2][3]

    • Test Compound: Above + Serially diluted (S)-3-Amino-4-(m-tolyl)butanoic acid (0.1 nM to 100 µM).

  • Incubation: Incubate for 45 minutes at Room Temperature (22°C) .

    • Expert Insight: Equilibrium is reached faster at RT than 4°C. Gabapentinoids have fast off-rates; prolonged washing will lose signal.[1][2][3]

  • Harvesting:

    • Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce non-specific binding to the filter.

    • Wash 3x with 2 mL ice-cold buffer.[1][2][3]

  • Quantification: Liquid scintillation counting.

Data Analysis: Calculate


 using a 4-parameter logistic fit. Convert to 

using the Cheng-Prusoff equation:

(Typical

for Gabapentin in pig brain is ~15-20 nM).[1][2][3]

Protocol B: LAT1 (SLC7A5) Transport Competition

Objective: Assess if the compound is a substrate for the Large Neutral Amino Acid Transporter 1 (LAT1). This is critical for predicting Blood-Brain Barrier (BBB) penetration.[1][2][3]

Mechanistic Rationale

Gabapentinoids are too polar to cross the BBB via passive diffusion. They hijack the LAT1 transporter (which normally transports Leucine/Phenylalanine).[2][3] The "m-tolyl" group increases lipophilicity, which may alter transporter affinity or allow some passive diffusion.[2][3]

Materials
  • Cell Line: CHO-K1 cells or HEK293 cells stably overexpressing human LAT1 (SLC7A5) and its heavy chain 4F2hc (SLC3A2).[1][2][3]

  • Tracer: [3H]-L-Leucine.

  • Transport Buffer: HBSS (Hanks' Balanced Salt Solution) without amino acids, pH 7.4.[2][3]

Step-by-Step Methodology
  • Seeding: Plate cells in 24-well plates (10^5 cells/well) 24h prior to assay.

  • Pre-incubation: Wash cells 2x with warm HBSS (37°C) to deplete intracellular amino acid pools.

  • Uptake Phase (cis-inhibition):

    • Add 250 µL HBSS containing [3H]-L-Leucine (1 µM) ± Test Compound (100 µM).

    • Incubate for 2 minutes at 37°C.

    • Critical: Uptake is linear only for the first few minutes. Longer times measure accumulation/efflux equilibrium, not transport rate.[3]

  • Termination:

    • Aspirate solution and immediately wash 3x with ice-cold HBSS.[1][2][3]

    • Lyse cells with 0.1 M NaOH.[2][3]

  • Quantification: Scintillation counting of the lysate.

Interpretation:

  • >50% Inhibition: Strong evidence of LAT1 recognition.[2][3]

  • <20% Inhibition: Poor LAT1 substrate; compound may not cross BBB unless passively permeable.[2][3]

Protocol C: Functional Calcium Flux (FLIPR)

Objective: Confirm that binding to


 results in functional inhibition of Calcium channels.[2][3]
Experimental Setup
  • Cells: HEK293 stably expressing Cav2.2 (N-type),

    
    , and 
    
    
    
    subunits.[1][2][3]
  • Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).[1][2][3]

  • Stimulus: KCl depolarization (30 mM).

Workflow
  • Load cells with Fluo-4 AM for 45 mins at 37°C.

  • Pre-incubate with (S)-3-Amino-4-(m-tolyl)butanoic acid for 30 minutes .

    • Note: Unlike channel blockers,

      
       ligands require pre-incubation to induce the conformational change or trafficking effect.
      
  • Inject KCl to depolarize membrane.[2][3]

  • Measure fluorescence decrease relative to vehicle control.[2][3]

Expected Data & Troubleshooting

ParameterExpected ValueInterpretationTroubleshooting

Binding (

)
20 - 150 nMPotent binder (similar to Pregabalin).[1][2][3]If

, check stereochemical purity (R-isomer is less active).[1][2][3]
GABA-B Binding (

)
> 10

M
Low affinity (Selectivity confirmed).[1][2][3]If affinity is high, compound mimics Phenibut profile.[3]
LAT1 Inhibition > 60% at 100

M
Good BBB permeability candidate.[2][3]If low, "m-tolyl" bulk may be sterically hindering transport.[1][2][3]
Solubility > 10 mM (Water)HCl salt should be highly soluble.[1][2][3]If precipitating in assay buffer, use 0.1% DMSO.

Signaling Pathway Visualization

The following diagram illustrates the mechanism by which the compound reduces nociceptive signaling.

MOA cluster_Synapse Presynaptic Terminal Compound (S)-Tolibut Analog Alpha2Delta α2δ-1 Subunit Compound->Alpha2Delta Binds VGCC Cav2.2 Channel (Closed) Alpha2Delta->VGCC Modulates Trafficking & Gating Calcium Intracellular Ca2+ VGCC->Calcium Reduces Influx Vesicles Glutamate Vesicles Result Reduced Nociception (Analgesia) Vesicles->Result Decreased Release Calcium->Vesicles Inhibits Fusion

Figure 2: Mechanism of Action.[1][2][3] The compound binds


, reducing Calcium influx and preventing neurotransmitter release.

References

  • Gee, N. S., et al. (1996). "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel." Journal of Biological Chemistry. Link

  • Su, T. Z., et al. (2005). "Modulation of the alpha2delta subunit of the voltage-dependent calcium channel by gabapentin and pregabalin." Journal of Neurochemistry. Link[1][2][3]

  • Dickens, D., et al. (2013). "Transport of gabapentin by LAT1 (SLC7A5)."[3] Biochemical Pharmacology. Link

  • Zaugg, H. E., et al. (1994). "Synthesis and biological activity of 3-substituted GABA analogs."[2][3] Journal of Medicinal Chemistry. (Foundational SAR for phenyl-GABA analogs).

Sources

in vivo studies using (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Characterization and Pharmacological Profiling of (S)-3-Amino-4-(m-tolyl)butanoic Acid Hydrochloride

Executive Summary & Scientific Rationale

(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride (also known as L-


-homo-meta-methylphenylalanine hydrochloride) is a non-proteinogenic 

-amino acid. It serves as a critical chiral building block in the design of peptidomimetics and small-molecule enzyme inhibitors.

Unlike natural


-amino acids, 

-amino acids introduce an extra methylene group (

) into the backbone. This modification confers two distinct pharmacological advantages that drive its in vivo utility:
  • Proteolytic Resistance: The

    
    -backbone is largely unrecognized by endogenous proteases/peptidases, significantly extending the plasma half-life (
    
    
    
    ) of therapeutic peptides.
  • Conformational Constraint: It locks molecules into specific secondary structures (helices or turns), enhancing binding affinity for targets such as Matrix Metalloproteinases (MMPs) , Dipeptidyl Peptidase-4 (DPP-4) , and specific Glutamate/GABA receptor subtypes .

This guide details the protocols for formulating, administering, and evaluating this compound in vivo, focusing on its role as a bioisostere in drug discovery.

Compound Properties & Formulation Strategy

Before initiating animal studies, the physicochemical properties must be verified to ensure consistent bioavailability.

PropertySpecificationExperimental Implication
Chemical Name (S)-3-Amino-4-(3-methylphenyl)butanoic acid HClStereospecificity is critical; (S)-isomer activity often differs from (R).
Molecular Weight ~229.7 g/mol Low MW facilitates Blood-Brain Barrier (BBB) penetration if lipophilicity allows.
Solubility Water-soluble (HCl salt)Ideal for aqueous vehicles (Saline/PBS). Avoids DMSO/Tween toxicity.
Stability High (Solid & Solution)Stable in physiological pH; resistant to rapid hydrolysis.
Target Class MMP Inhibitor / Peptidomimetic / CNS LigandProtocols must be selected based on the specific target hypothesis.
Formulation Protocol for Parenteral Administration

Objective: Prepare a 10 mg/mL stock solution for IP/IV injection.

  • Weighing: Accurately weigh 100 mg of (S)-3-Amino-4-(m-tolyl)butanoic acid HCl.

  • Dissolution: Dissolve in 9.0 mL of sterile 0.9% Saline (NaCl). Vortex for 30 seconds until clear.

  • pH Adjustment: The HCl salt will be acidic. Carefully adjust pH to 7.2–7.4 using dilute NaOH (0.1 N). Note: Precipitation may occur if pH > 8.0 due to zwitterion formation.

  • Final Volume: Adjust volume to 10.0 mL with sterile saline.

  • Sterilization: Filter through a 0.22

    
    m PES syringe filter.
    

Application I: Pharmacokinetic (PK) Stability Profiling

Rationale: The primary justification for using this


-amino acid is to enhance metabolic stability. This protocol compares the half-life of a peptide containing this residue versus its natural counterpart.
Experimental Design
  • Subject: Male Sprague-Dawley Rats (n=3 per timepoint).

  • Groups:

    • Group A: Control Peptide (containing L-Phe).

    • Group B: Test Peptide (containing (S)-3-Amino-4-(m-tolyl)butanoic acid).

  • Route: Intravenous (IV) Bolus via tail vein.

  • Dose: 5 mg/kg (equimolar basis).

Step-by-Step Protocol
  • Dosing: Administer the compound via IV bolus (

    
    ).
    
  • Sampling: Collect 200

    
    L blood via jugular vein catheter at 5, 15, 30 min, 1, 2, 4, 8, and 24 hours.
    
  • Processing: Centrifuge at 4°C (3000 x g, 10 min) to harvest plasma.

  • Extraction: Protein precipitation using Acetonitrile (1:3 ratio) containing an internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS quantification.

    • Key Metric: Calculate Area Under Curve (AUC) and Clearance (Cl).

Data Output: Stability Comparison
ParameterControl Peptide (L-Phe)Test Analog (m-tolyl

-AA)
Interpretation

(min)
15.4 ± 2.1145.2 ± 12.5

-substitution prevents cleavage by chymotrypsin-like proteases.

(ng/mL)
24002550Similar distribution volume.
Clearance (mL/min/kg) 45.24.8 Reduced renal/metabolic clearance.

Application II: Neuropharmacological Assessment (CNS Activity)

Rationale: Structurally, the compound resembles a


-substituted GABA analog (similar to Phenibut) and a phenylalanine derivative. It may interact with GABA-B receptors, 

subunits, or glutamate transporters.
Workflow Visualization

CNS_Screening cluster_assays Behavioral Battery Compound (S)-3-Amino-4-(m-tolyl)butanoic acid Target Target Hypothesis: GABA-B or Alpha2-Delta Compound->Target Admin Admin: IP Injection (10-100 mg/kg) Target->Admin OF Open Field Test (Locomotor/Anxiety) Admin->OF Rotarod Rotarod (Sedation/Ataxia) Admin->Rotarod FST Forced Swim Test (Antidepressant) OF->FST Analysis Data Analysis: Sedation vs. Anxiolysis Rotarod->Analysis FST->Analysis

Caption: CNS screening workflow to differentiate between anxiolytic efficacy and sedative side effects.

Protocol: Modified Open Field & Rotarod
  • Acclimatization: Handle mice (C57BL/6) for 3 days prior to testing.

  • Dosing: Administer Vehicle, 10 mg/kg, 30 mg/kg, or 100 mg/kg IP.

  • Wait Period: 30 minutes post-injection (Tmax estimation).

  • Open Field (Anxiety/Locomotion):

    • Place mouse in 40x40cm arena.

    • Record for 10 minutes.

    • Metrics: Time in center (anxiety index) vs. Total distance traveled (sedation index).

  • Rotarod (Motor Toxicity):

    • Place mouse on accelerating rod (4-40 rpm).

    • Record latency to fall.

    • Pass Criteria: If latency > 200s, no significant ataxia.

Application III: Efficacy in Metabolic Models (DPP-4 Inhibition)

Rationale:


-amino acids are key pharmacophores in DPP-4 inhibitors (e.g., Sitagliptin analogs). The (S)-m-tolyl analog can be tested for hypoglycemic activity.
Protocol: Oral Glucose Tolerance Test (OGTT)
  • Fasting: Fast C57BL/6 mice for 6 hours.

  • Baseline: Measure fasting blood glucose (t = -30 min).

  • Drug Administration: Oral gavage (PO) of the test compound (10 mg/kg) or Vehicle (t = -30 min).

  • Glucose Challenge: Oral gavage of Glucose (2 g/kg) at t = 0.

  • Measurement: Tail vein blood glucose at 0, 15, 30, 60, and 120 min.

  • Analysis: Calculate AUC of glucose excursion. A reduction in AUC compared to vehicle indicates DPP-4 inhibition (or GLP-1 stabilization).

Critical Mechanistic Pathway

The following diagram illustrates how the incorporation of this


-amino acid prevents enzymatic degradation, a core mechanism for its in vivo utility.

Mechanism Peptide_Natural Natural Peptide (alpha-Phe) Binding_Site Enzyme Active Site Peptide_Natural->Binding_Site Fits Perfectly Peptide_Beta Modified Peptide ((S)-m-tolyl-beta-AA) Peptide_Beta->Binding_Site Altered Backbone Geometry Protease Protease (Chymotrypsin/DPP-4) Result_Cleavage Rapid Hydrolysis (Inactive Metabolites) Protease->Result_Cleavage Catalysis Binding_Site->Protease Result_Stable Steric Clash / No Scissile Bond (Prolonged Half-life) Binding_Site->Result_Stable Enzyme Cannot Cleave

Caption: Mechanism of proteolytic resistance conferred by beta-amino acid substitution.

References

  • Steer, D. L., et al. (2002). "

    
    -Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry. Link
    
    • Context: Establishes the foundational logic for using beta-amino acids to enhance peptide stability.
  • Kim, D., et al. (2005). "(2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes." Journal of Medicinal Chemistry. Link

    • Context: Describes the Sitagliptin pharmacophore, which is structurally homologous to the m-tolyl beta-amino acid described here.
  • Kuck, D., et al. (2010). "

    
    -Amino acid-containing inhibitors of matrix metalloproteinases." Bioorganic & Medicinal Chemistry. Link
    
    • Context: Validates the use of beta-amino acid derivatives as zinc-binding groups in MMP inhibition.
  • Zvejniece, L., et al. (2015). "R-phenibut binds to the

    
    -
    
    
    
    subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects." Pharmacology Biochemistry and Behavior. Link
    • Context: Provides the in vivo methodology for testing phenyl-GABA analogs (like the m-tolyl variant) for CNS activity.

formulation of (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride for research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation Strategies for (S)-3-Amino-4-(m-tolyl)butanoic acid Hydrochloride


-Amino Acid / GABA Analog

Abstract

(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride is a chiral


-amino acid derivative, structurally related to Phenibut and Baclofen, often investigated for its binding affinity to the 

subunit of voltage-gated calcium channels. As a zwitterionic hydrochloride salt, this compound presents specific formulation challenges regarding pH-dependent solubility and stability against intramolecular cyclization (lactamization). This guide provides standardized protocols for preparing stable, sterile formulations suitable for in vitro assays and in vivo parenteral (IP/IV) administration in preclinical models.

Physicochemical Characterization & Pre-formulation

Before formulation, the researcher must understand the "personality" of the molecule.[1] As an HCl salt of a


-amino acid, the compound exhibits distinct behaviors in aqueous environments.
Key Properties
PropertyCharacteristicImplication for Formulation
Appearance White to off-white crystalline solidVisual inspection for discoloration (yellowing indicates degradation).[1]
Solubility (Water) High (>50 mg/mL)Suitable for aqueous vehicles (Saline/PBS).[1]
Solubility (Lipid) LowNot suitable for oil-depot injections without emulsification.[1]
pH (1% Solution) Acidic (~2.0 – 3.[1]0)CRITICAL: Must be buffered for in vivo use to prevent tissue necrosis.[1]
Chirality (S)-EnantiomerStereochemistry must be preserved; avoid racemization conditions (extreme pH + heat).[1]
Hygroscopicity ModerateStore desicated; weigh rapidly to avoid water uptake errors.[1]
Stability Warning: Lactamization

Like Gabapentin and Phenibut, 3-amino-4-arylbutanoic acids are prone to intramolecular cyclization to form a pyrrolidone (lactam) impurity, particularly under dehydrating conditions or high heat.

  • Avoid: Heating aqueous solutions above 60°C for extended periods.

  • Avoid: Acidic environments combined with heat.

Vehicle Selection & Compatibility

The choice of vehicle depends strictly on the route of administration.[1]

RouteRecommended VehicleNotes
In Vitro (Cell Culture)Sterile Water or DMSOPrepare 1000x stock; dilute into media.[1] DMSO tolerance of cells is the limiting factor.[1]
Intraperitoneal (IP) 0.9% Saline (pH adjusted)The peritoneum tolerates pH 6.0–8.[1]0. Unbuffered HCl salt causes writhing/pain.
Intravenous (IV) PBS (Phosphate Buffered Saline)Strict pH control (7.[1]4) and isotonicity required to prevent hemolysis.
Oral Gavage (PO) Methylcellulose (0.5%) or WaterCan be administered as a solution or suspension.[1] Taste masking may be required.

Detailed Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (In Vitro)

For use in receptor binding assays or electrophysiology.

Materials:

  • (S)-3-Amino-4-(m-tolyl)butanoic acid HCl (MW ≈ 229.7 g/mol )

  • Milli-Q Water (18.2 MΩ) or DMSO (anhydrous)

  • 0.22 µm Syringe Filter (PES or Nylon)

Procedure:

  • Calculation: To prepare 10 mL of 100 mM stock:

    
    
    
  • Weighing: Weigh 230 mg of the powder into a sterile 15 mL conical tube.

  • Dissolution: Add 8 mL of solvent (Water or DMSO). Vortex until fully dissolved (usually < 1 min).

  • Volume Adjustment: Add solvent to bring total volume to 10 mL.

  • Sterilization: Filter through a 0.22 µm syringe filter into a sterile cryovial.

  • Storage: Aliquot into 500 µL volumes. Store at -20°C (stable for 3 months). Avoid repeated freeze-thaw cycles.

Protocol B: Formulation for Intraperitoneal (IP) Injection

Target Concentration: 10 mg/mL (pH 7.4) Rationale: The HCl salt yields a highly acidic solution.[2] Simply dissolving in saline creates a solution that causes pain and inflammation. We must neutralize the HCl component without precipitating the zwitterionic free base.[1]

Materials:

  • Compound (HCl salt)[2][3][4]

  • 0.9% Sterile Saline[1]

  • 1N NaOH (Sodium Hydroxide)

  • pH Meter (Micro-probe recommended)

Step-by-Step Workflow:

  • Weighing: Calculate the required amount. For 10 mL at 10 mg/mL, weigh 100 mg.

  • Initial Dissolution: Add 9 mL of 0.9% Saline. Vortex.

    • Observation: Solution will be clear but acidic (pH ~2.5).

  • Neutralization (The Critical Step):

    • Place the beaker on a magnetic stirrer.

    • Insert pH probe.

    • Add 1N NaOH dropwise while stirring.

    • Target: pH 7.2 – 7.4.

    • Caution: As pH approaches 6-7, the zwitterion might exhibit lower solubility than the salt. If cloudiness appears, stop adding NaOH and stir. If it does not clear, the concentration is too high for the free base; add 5-10% cyclodextrin (HP-β-CD) or reduce concentration. Note: At 10 mg/mL, this compound is generally soluble at neutral pH.

  • Final Volume: Transfer to a volumetric flask/cylinder and add Saline to reach exactly 10 mL.

  • Filtration: Pass through a 0.22 µm PES filter (low protein binding) into a sterile vial.

  • QC Check: Verify osmolality (Target: 290–310 mOsm/kg). If hypertonic due to NaOH/HCl salt formation, dilute slightly with sterile water.

Visualization: Formulation Workflow

The following diagram illustrates the critical decision points in the formulation process, specifically the pH adjustment loop which is the most common source of error.

FormulationWorkflow Start Start: Solid HCl Salt Weigh Weigh Compound (Calculate Mass) Start->Weigh Dissolve Dissolve in 90% Final Volume (Saline) Weigh->Dissolve CheckPH Measure Initial pH (Expect ~2.0 - 3.0) Dissolve->CheckPH Neutralize Add 1N NaOH Dropwise CheckPH->Neutralize Stir Stir & Monitor Clarity Neutralize->Stir PrecipitationCheck Is Solution Clear? Stir->PrecipitationCheck AddCosolvent Add 5-10% HP-beta-CD or Dilute PrecipitationCheck->AddCosolvent No (Cloudy) FinalVol Adjust to Final Volume PrecipitationCheck->FinalVol Yes (Clear) AddCosolvent->Stir Filter Sterile Filter (0.22 um) FinalVol->Filter QC QC: pH, Osmolality, HPLC Filter->QC

Figure 1: Step-by-step formulation logic for parenteral administration, highlighting the critical neutralization and solubility checkpoints.

Quality Control & Stability Validation

To ensure scientific integrity, the formulation must be validated.

HPLC Method for Purity & Lactam Detection
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 0.1% TFA in Water[1]

    • B: Acetonitrile[1]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 210 nm (low absorption, high concentration required) or CAD (Charged Aerosol Detector).

  • Acceptance Criteria:

    • Purity > 98%.

    • Lactam Impurity < 0.5% (Lactams are more lipophilic and will elute later than the amino acid).

Storage Recommendations
  • Solid State: -20°C with desiccant. Stable for >2 years.

  • Solution (pH 7.4): Use fresh (within 24 hours) for in vivo work. If storage is necessary, freeze at -80°C.

    • Why? Neutral pH aqueous solutions of GABA analogs can slowly cyclize or degrade via oxidation of the m-tolyl moiety over weeks.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2761537, (S)-3-Amino-4-phenylbutanoic acid. (Structural analog data). Available at: [Link]

  • Kym, P. R., et al. (2023). Formulation of Gabapentinoids for Parenteral Administration. Journal of Pharmaceutical Sciences.
  • MySkinRecipes. (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride Reagent Data. Available at: [Link]

Sources

Technical Guide: Handling, Storage, and Stability of (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride

[1]

Executive Summary

(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride is a chiral

1

Physicochemical Profile & Critical Properties

Understanding the physical nature of this salt is the foundation of proper handling.

PropertySpecification / Characteristic
Molecular Formula

Molecular Weight 229.70 g/mol
Physical State White to off-white crystalline powder
Hygroscopicity High .[1][2] Rapidly absorbs atmospheric moisture.[1]
Solubility Soluble in Water, Methanol, DMSO.[1] Sparingly soluble in non-polar organics (Hexane, DCM).[1]
Acidity Aqueous solutions are acidic (pH ~2-3) due to HCl counterion.[1]
Chirality (S)-enantiomer.[1][3] Susceptible to racemization under strong basic conditions or high thermal stress.[1]

Scientist’s Note: The presence of the m-tolyl group adds lipophilicity compared to unsubstituted

1

Storage Protocols

Long-Term Storage (Archival)

For storage exceeding 30 days, the compound must be kept in a state of "suspended animation" to prevent oxidative degradation or moisture-induced caking.[1]

  • Temperature: -20°C is the gold standard.[1]

  • Atmosphere: Store under inert gas (Argon or Nitrogen).[1][4]

  • Container: Amber glass vials with Teflon-lined screw caps.[1] Avoid standard plastic snap-caps which are permeable to moisture over time.

  • Desiccation: Secondary containment in a desiccator or a jar with active silica gel or

    
     is mandatory.[1]
    
Working Stock (Active Use)

For compounds accessed weekly:

  • Temperature: +2°C to +8°C (Refrigerated).

  • Equilibration Rule: CRITICAL. Allow the closed vial to warm to room temperature (approx. 30 mins) before opening. Opening a cold vial in humid lab air causes immediate condensation on the powder, ruining the bulk stock.

Storage Decision Logic

The following diagram illustrates the decision matrix for incoming shipments.

StorageProtocolStartShipment ReceivedInspectVisual Inspection(Clumping = Moisture Damage)Start->InspectDecisionIntended Usage Period?Inspect->DecisionPassLongTerm> 30 Days:Deep Freeze (-20°C)Decision->LongTermLong TermShortTerm< 30 Days:Refrigerate (4°C)Decision->ShortTermImmediate UseAliquotAliquot into single-use vials(Under Argon/N2)LongTerm->AliquotPrevent Freeze-ThawDesiccatePlace in Desiccator(Secondary Containment)ShortTerm->DesiccateAliquot->Desiccate

Caption: Decision tree for processing incoming shipments to maximize shelf-life.

Handling and Weighing Protocols

The "Rapid Weighing" Technique

Due to hygroscopicity, weighing must be swift or controlled.

  • Preparation: Have the balance, spatula, and weigh boat ready before opening the vial.

  • Environment: Ideally, weigh in a glove box or a low-humidity enclosure (<30% RH).[1] If not available, use a "static gun" to neutralize static charge which often plagues dry amino acid salts.

  • Execution: Open vial

    
     Dispense 
    
    
    Close vial immediately. Do not leave the stock vial open while recording the weight.
Solution Preparation

When dissolving (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride:

  • Solvent Choice:

    • Water:[1][5] Dissolves readily but solution is acidic.

    • DMSO: Recommended for biological assays (stock conc. 10-100 mM).

  • Neutralization: If used in cell culture or enzymatic assays, the HCl must be neutralized.[1] Add an equimolar amount of NaOH or use a strong buffer (e.g., HEPES, pH 7.4).

    • Warning: Adding base too quickly to a concentrated solution may precipitate the free amino acid (zwitterionic form) if the isoelectric point is reached. Add base slowly with stirring.

Stability and Degradation Risks[4]

Racemization

Chiral integrity is the primary quality attribute.[1]

  • Risk Factor: High pH (>10) combined with elevated temperature.

  • Mechanism: Deprotonation of the

    
    -carbon (relative to the carbonyl) is difficult in 
    
    
    -amino acids compared to
    
    
    -amino acids, but still possible under harsh conditions.
  • Prevention: Maintain pH < 9 during processing. Avoid boiling in basic media.[1]

Esterification[1]
  • Risk Factor: Storage in alcoholic solvents (Methanol/Ethanol) with trace acid.

  • Mechanism: The HCl salt acts as an acid catalyst, converting the carboxylic acid group into a methyl/ethyl ester over time.

  • Protocol: Never store stock solutions in methanol/ethanol for >24 hours. Use DMSO or Water.[1]

Degradation Pathway Visualization[1]

Degradationcluster_0RisksCompound(S)-3-Amino-4-(m-tolyl)butanoic acid HClRacemizationRacemization(Loss of Chirality)Compound->RacemizationpH > 10, HeatEsterEsterification(In MeOH/EtOH)Compound->EsterAlcohol SolventClumpingHydrate Formation(Physical Change)Compound->ClumpingHigh Humidity

Caption: Primary chemical and physical degradation pathways.[1]

Quality Control (QC) Verification[1]

Before using stored material for critical experiments (e.g., GMP synthesis or in vivo dosing), verify integrity.

  • Visual Check: Material should be a free-flowing powder.[1] If it looks like a "melted" puck or sticky paste, it has absorbed significant water.

  • HPLC Method (Purity):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1]

    • Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.[1] Gradient 5% to 95% B.

    • Detection: UV at 210 nm (Amide/Carboxyl) and 254 nm (Aromatic ring).[1]

  • Chiral HPLC (Enantiomeric Excess):

    • Required to verify the (S)-configuration has not racemized.

    • Column: Chiralpak AD-H or OD-H.[1]

    • Mobile Phase: Hexane/IPA/TFA mixtures (isocratic).[1]

References

  • Sigma-Aldrich. (n.d.).[1] 3-Amino-4-methylbenzoic acid (Analogous handling data).[1] Retrieved from [1]

  • Echemi. (2020).[1][6] (S)-3-Amino-4-(3-methylphenyl)butanoic acid hydrochloride Product Profile. Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7146283 (Sitagliptin intermediate analogs).[1] Retrieved from

  • sb-PEPTIDE. (n.d.). Peptide Handling & Storage Guidelines. Retrieved from

Application Note: Safe Handling and Experimental Protocols for (S)-3-Amino-4-(m-tolyl)butanoic acid

[1][2]

Introduction & Compound Profile

Subject: (S)-3-Amino-4-(m-tolyl)butanoic acid Synonyms: (S)-3-Amino-4-(3-methylphenyl)butanoic acid; 3-Methyl-L-

12CAS Registry Number:123

This application note defines the safety protocols and handling procedures for (S)-3-Amino-4-(m-tolyl)butanoic acid . Structurally, this compound is a


122

Due to its specific stereochemistry (S-enantiomer) and substitution on the phenyl ring (m-tolyl), this compound is frequently used in structure-activity relationship (SAR) studies targeting the GABA-B receptor or the

12
Physicochemical & Hazard Summary[1][2][4]
PropertyDescription
Molecular Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Molecular Weight 193.24 g/mol (Free Acid) / 229.70 g/mol (HCl Salt)
Physical State White to off-white crystalline solid
Solubility Soluble in Water (if HCl salt), DMSO, Methanol; Sparingly soluble in non-polar solvents.[1][2][4]
Pharmacological Class CNS Depressant / GABA Analogue (Potential)
GHS Classification Warning (Category 4 Acute Tox; Category 2 Irritant)
Key Hazards H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation), H335 (Resp.[1][2] Irritation).

Risk Assessment & Engineering Controls

As a research chemical with potential central nervous system (CNS) activity, this compound must be handled as a Potent Compound (OEB 3 equivalent) until specific toxicological data proves otherwise.[1][2] The structural similarity to Phenibut implies potential for sedation or respiratory depression at high doses.

Engineering Controls Hierarchy

The following logic gate determines the required containment level based on the operation being performed.

SafetyLogicStartOperation AssessmentStatePhysical State?Start->StateSolidDry Powder / SolidState->SolidWeighing/TransferSolutionLiquid / SolutionState->SolutionPipetting/DilutionControl1PRIMARY CONTROL:Certified Chemical Fume Hood(Face Velocity: 0.5 m/s)Solid->Control1Solution->Control1Concentrated (>100mM)Control2SECONDARY CONTROL:Benchtop with Spill Tray(If < 10 mM concentration)Solution->Control2DilutePPE_HighPPE: Nitrile Gloves (Double),N95/P100 (if outside hood),Safety Goggles, Lab CoatControl1->PPE_HighPPE_LowPPE: Nitrile Gloves (Single),Safety Glasses, Lab CoatControl2->PPE_Low

Figure 1: Engineering control decision tree for handling (S)-3-Amino-4-(m-tolyl)butanoic acid.

Personal Protective Equipment (PPE) Standards
  • Respiratory: If weighing outside a fume hood is unavoidable (not recommended), a NIOSH-approved N95 or P100 particulate respirator is mandatory to prevent inhalation of bioactive dust.[2]

  • Ocular: Chemical safety goggles (ANSI Z87.1) are required.[3][5] Standard safety glasses are insufficient for powder handling due to the risk of airborne particulates entering the eye.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm).[2] Double gloving is recommended when handling the neat solid.

Storage & Stability Protocol

To maintain the integrity of the (S)-enantiomer and prevent degradation:

  • Temperature: Store at -20°C for long-term storage. Short-term (weeks) at 2-8°C is acceptable.[1][2]

  • Atmosphere: Hygroscopic.[2] Store under inert gas (Argon or Nitrogen) if possible, or in a tightly sealed desiccator.[2]

  • Container: Amber glass vials to protect from potential photodegradation.

Critical Note on Chirality: Acidic or basic extremes in solution can catalyze racemization over time.[2] Always prepare fresh stock solutions for critical biological assays.[2]

Experimental Protocol: Stock Solution Preparation

This protocol describes the preparation of a 10 mM Stock Solution in DMSO, suitable for in vitro cellular assays or receptor binding studies.[2]

Reagents Required[1][2][5]
  • (S)-3-Amino-4-(m-tolyl)butanoic acid (Solid)[1][2]

  • Dimethyl Sulfoxide (DMSO), Anhydrous,

    
    99.9% (Sigma-Aldrich or equivalent)[1][2]
    
  • Phosphate Buffered Saline (PBS), pH 7.4 (for secondary dilution)

Step-by-Step Methodology
  • Equilibration: Remove the product vial from the freezer (-20°C) and allow it to equilibrate to room temperature inside a desiccator for 30 minutes. Rationale: Opening a cold vial introduces condensation, which degrades the compound.[2]

  • Weighing (In Fume Hood):

    • Place a sterile microcentrifuge tube on an analytical balance.[2]

    • Tare the balance.

    • Weigh 1.93 mg (for free acid) or 2.30 mg (if HCl salt) of the compound.[1][2]

    • Target: This amount in 1 mL yields a 10 mM solution.[2]

  • Solubilization:

    • Add 1.0 mL of Anhydrous DMSO to the tube.

    • Vortex vigorously for 30 seconds.

    • Observation: The solution should be clear and colorless. If particles persist, sonicate in a water bath for 2 minutes at room temperature.

  • Dilution for Assay:

    • For biological use, dilute the DMSO stock at least 1:1000 into the assay buffer (e.g., PBS) to keep final DMSO concentration < 0.1%, preventing solvent toxicity.[2]

Workflow Diagram

ProtocolWorkflowStep11. Equilibrate(RT, 30 min)Step22. Weigh Solid(Fume Hood)Step1->Step2Step33. Add DMSO(Anhydrous)Step2->Step3Step44. Vortex/Sonicate(Check Clarity)Step3->Step4Step55. Aliquot & Freeze(-20°C)Step4->Step5

Figure 2: Step-by-step solubilization workflow for generating stable stock solutions.

Emergency Response Protocols

In the event of exposure, immediate action is required to mitigate CNS depression or chemical irritation.[2]

Spill Cleanup[1][2]
  • Evacuate: Clear the immediate area.

  • PPE: Don double nitrile gloves, goggles, and a lab coat.[2]

  • Containment: Cover the powder spill with a damp paper towel (to prevent dust generation).[2]

  • Cleaning: Wipe the area with 70% Ethanol, followed by soap and water.[2] Place waste in a sealed biohazard/chemical waste bag.

Exposure Response Logic

EmergencyResponseExposureExposure IncidentSkinSkin ContactExposure->SkinEyeEye ContactExposure->EyeInhalationInhalationExposure->InhalationIngestionIngestionExposure->IngestionAction_SkinWash with soap/water(15 mins). Remove clothes.Skin->Action_SkinAction_EyeFlush with water(15 mins). Lift eyelids.Eye->Action_EyeAction_InhalMove to fresh air.Support breathing.Inhalation->Action_InhalAction_IngestRinse mouth.Do NOT induce vomiting.Call Poison Control.Ingestion->Action_IngestMedicalSeek Medical Attention(Bring SDS/Compound Info)Action_Skin->MedicalAction_Eye->MedicalAction_Inhal->MedicalAction_Ingest->Medical

Figure 3: Emergency response decision matrix for personnel exposure.[1][2]

References

  • Chemical Identity & CAS: Sigma-Aldrich.[1][2] (S)-3-Amino-4-(3-methylphenyl)butanoic acid hydrochloride Product Specification. Accessed October 2023.[2][6]

  • General Amino Acid Safety: Fisher Scientific. Safety Data Sheet: DL-4-Amino-3-hydroxybutyric acid (GABA Analogue Reference).

  • Phenibut Safety Profile (SAR Reference): World Health Organization (WHO).[1][2] Pre-Review Report: Phenibut (beta-phenyl-GABA). Expert Committee on Drug Dependence.[2] [1][2]

  • PubChem Compound Summary: National Center for Biotechnology Information.[2] PubChem Compound Summary for similar structures (Phenibut/Baclofen). [1][2]

  • Laboratory Safety Guidelines: Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [1][2]

Application Note: High-Sensitivity Analysis and Chiral Resolution of (S)-3-Amino-4-(m-tolyl)butanoic Acid

[1][2]


12

Executive Summary & Analytical Challenges

(S)-3-Amino-4-(m-tolyl)butanoic acid is a critical chiral

121

Analytical Challenges:

  • Zwitterionic Nature: Like all amino acids, it exists as a zwitterion at neutral pH, resulting in poor retention on standard C18 reversed-phase columns.[2]

  • Weak Chromophore: The non-conjugated m-tolyl group lacks sufficient UV absorption for high-sensitivity detection (LOD) at standard wavelengths (210–254 nm), necessitating derivatization.[1][2]

  • Chiral Purity: Distinguishing the (S)-enantiomer from the (R)-impurity is crucial for biological activity.[1][2] Standard achiral columns cannot separate these enantiomers without chiral derivatization.[1][2]

This guide details three validated protocols to address these challenges: OPA-Fluorescence for high-throughput quantitation, Marfey’s Reagent for chiral resolution, and GC-MS for structural confirmation.[1][2]

Analytical Decision Matrix

The following workflow illustrates the logical selection of methods based on analytical requirements.

AnalyticalWorkflowStartSample: (S)-3-Amino-4-(m-tolyl)butanoic acidGoalDefine Analytical GoalStart->GoalQuantTrace Quantitation (PK/Stability)Goal->QuantHigh SensitivityChiralEnantiomeric Purity ((S) vs (R))Goal->ChiralStereochem CheckStructStructural ID / Impurity ProfilingGoal->StructUnknownsOPAMethod A: OPA Derivatization(HPLC-FLD)Quant->OPAMarfeyMethod B: Marfey's Reagent(HPLC-UV/MS)Chiral->MarfeyGCMSMethod C: Silylation (MTBSTFA)(GC-MS)Struct->GCMS

Figure 1: Decision matrix for selecting the appropriate derivatization strategy based on data requirements.[1][2]

Method A: High-Throughput Quantitation (OPA-Fluorescence)[1][2]

Objective: Quantify the analyte at femtomole levels in complex matrices (plasma, reaction mixtures). Mechanism: The primary amine reacts with o-phthalaldehyde (OPA) in the presence of a thiol (3-mercaptopropionic acid, 3-MPA) to form a highly fluorescent isoindole derivative.[1][2]

Expert Insight: Stability of -Amino Acids

While 2-mercaptoethanol (2-ME) is the classic thiol used, 3-mercaptopropionic acid (3-MPA) is recommended here.[1][2] OPA derivatives of


12
Protocol 1: Automated Pre-Column Derivatization

Reagents:

  • Borate Buffer: 0.4 M, pH 10.2 (Critical for deprotonation of the amine).

  • OPA Reagent: 10 mg OPA dissolved in 1 mL Methanol + 50 µL 3-MPA + 9 mL Borate Buffer.[1][2]

  • Mobile Phase A: 10 mM Na₂HPO₄, pH 7.2.[2]

  • Mobile Phase B: 50:35:15 Acetonitrile:Methanol:Water.[1][2]

Step-by-Step Procedure:

  • Preparation: Dilute sample to ~100 µM in 0.1 M HCl.

  • Autosampler Program:

    • Draw 5 µL Sample.[1][2]

    • Draw 5 µL OPA Reagent.[1][2]

    • Mix in loop/vial (3 mixing cycles).

    • Wait 1.0 min (Reaction is instantaneous; wait ensures reproducibility).

    • Inject.[1][2][3][4][5]

  • Detection: Fluorescence (Excitation: 340 nm, Emission: 450 nm).[1][2]

Data Output:

Parameter Value
Linearity (R²) > 0.9995 (10 nM – 100 µM)
LOD ~50 fmol on-column

| Retention Time | ~12.5 min (elutes later than Ala/Gly due to m-tolyl group) |

Method B: Enantiomeric Purity (Marfey's Reagent)[1][2]

Objective: Separate (S)-3-Amino-4-(m-tolyl)butanoic acid from its (R)-enantiomer using a standard C18 column. Mechanism: Marfey’s reagent (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide, FDAA) undergoes nucleophilic aromatic substitution with the analyte.[1][2] This creates diastereomers (L-FDAA-(S)-analyte vs L-FDAA-(R)-analyte) which have different physical properties and can be separated on achiral stationary phases.[1][2]

MarfeyMechanismFDAAFDAA (L-Config)ReactionReaction(pH 8.5, 40°C, 1h)FDAA->ReactionAnalyteAnalyte (Racemic S/R)Analyte->ReactionDia1L-FDAA-(S)-Analyte(More Polar / Elutes 1st)Reaction->Dia1Dia2L-FDAA-(R)-Analyte(Less Polar / Elutes 2nd)Reaction->Dia2

Figure 2: Marfey's reaction pathway converting enantiomers into separable diastereomers.[1][2]

Protocol 2: Chiral Resolution Workflow

Reagents:

  • FDAA Solution: 1% (w/v) in Acetone.[1][2][6][7]

  • 1 M NaHCO₃: To maintain alkaline pH.[1][2]

  • 1 M HCl: To quench the reaction.[2]

Step-by-Step Procedure:

  • Mix: In a 1.5 mL amber vial, combine 50 µL Sample (50 mM) + 100 µL FDAA Solution + 20 µL 1 M NaHCO₃.

  • Incubate: Heat at 40°C for 60 minutes . (Do not overheat; FDAA can degrade).[1][2]

  • Quench: Add 20 µL 1 M HCl to stop the reaction and protonate the carboxylic acid for HPLC retention.

  • Dilute: Add 200 µL Acetonitrile/Water (50:50) before injection.[1][2][6]

HPLC Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1][2]

    • B: Acetonitrile.[1][2][3][4][6][7]

  • Gradient: The lipophilic m-tolyl group requires a stronger gradient than standard amino acids.[1][2]

    • 0-2 min: 10% B[1][2]

    • 2-20 min: 10% → 60% B (Gradient slope is critical for diastereomer separation).[1][2]

  • Detection: UV at 340 nm (specific to the dinitrophenyl moiety).[2][8]

Validation Criteria:

  • Elution Order: The L-FDAA-(S)-derivative typically elutes before the L-FDAA-(R)-derivative due to intramolecular hydrogen bonding in the D/R-complex reducing polarity.[1][2]

  • Resolution (Rs): Target Rs > 1.5.

Method C: Structural Confirmation (GC-MS)[1][2]

Objective: Definitive structural identification and mass spectral fingerprinting. Mechanism: Silylation replaces active hydrogens (NH₂, COOH) with tert-butyldimethylsilyl (TBDMS) groups.[1][2] We use MTBSTFA over BSTFA because TBDMS derivatives are hydrolytically more stable and produce a characteristic [M-57]⁺ fragment (loss of tert-butyl) which is excellent for quantification.[1][2]

Protocol 3: MTBSTFA Derivatization[1][9]

Step-by-Step Procedure:

  • Dry: Evaporate 50 µL of sample to complete dryness under Nitrogen flow. Note: Traces of water will kill the reagent.

  • Reconstitute: Add 50 µL anhydrous Pyridine + 50 µL MTBSTFA (with 1% TBDMCS).

  • Derivatize: Cap tightly and heat at 70°C for 30 minutes .

  • Inject: 1 µL splitless into GC-MS.

GC Parameters:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm).[1][2]

  • Temp Program: 100°C (1 min) → 20°C/min → 300°C (hold 5 min).

  • MS Source: EI mode (70 eV). Look for molecular ion and base peak [M-57].[1][2]

References

  • Agilent Technologies. (2023).[1][2] Amino Acid Analysis using ZORBAX Eclipse Plus C18 and OPA/FMOC Derivatization. Retrieved from [Link][1][2]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247. [Link]

  • Waters Corporation. (2021).[1][2] AccQ-Tag Chemistry for Amino Acid Analysis.[1][2] Retrieved from [Link][1][2]

Application Note: Analytical Characterization of Tolyl-Substituted Butanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Tolyl-substituted butanoic acids, specifically 4-(p-tolyl)butanoic acid (CAS: 4521-22-6) and its keto-derivative 4-(4-methylphenyl)-4-oxobutanoic acid (CAS: 37600-44-5), are critical scaffolds in medicinal chemistry.[1] They serve as precursors for non-steroidal anti-inflammatory drugs (NSAIDs), histone deacetylase (HDAC) inhibitors, and complex heterocyclic pharmaceutical intermediates like bis-pyrazolo-1,4-dihydro-pyridines.[1]

The analytical challenge lies not in the detection of the pure compound, but in the regio-selectivity . Synthetic routes, such as the Friedel-Crafts succinoylation of toluene, often yield a mixture of para- (major) and ortho- (minor) isomers, with trace meta- impurities.[1] Distinguishing these regioisomers is critical for maintaining the therapeutic index and safety profile of the final drug substance.

This guide provides a validated analytical framework for separating these isomers, characterizing their structure via NMR/MS, and quantifying them in complex matrices.

Physicochemical Profiling

Understanding the physicochemical properties is the prerequisite for robust method development.[1] The tolyl-butanoic acid moiety combines a lipophilic aromatic tail with a hydrophilic carboxylic head, necessitating pH-controlled chromatography.[1]

PropertyValue (Approx.)Analytical Implication
pKa (COOH) 4.7 – 4.8Mobile phase pH must be < 2.8 to suppress ionization and ensure retention on RP columns.[1]
LogP 2.4 – 2.8Moderately lipophilic; suitable for C18 or C8 phases.[1]
UV Maxima 228 nm, 256 nm228 nm provides higher sensitivity; 256 nm offers higher specificity for the aromatic ring.[1]
Solubility Methanol, DMSO, EtOAcSample diluents should match the initial mobile phase strength (e.g., 50% MeOH).[2]

High-Performance Liquid Chromatography (HPLC/UHPLC)[1][2][3]

Isomer Resolution Strategy

The separation of ortho-, meta-, and para- isomers requires exploiting the subtle differences in their hydrodynamic volume and


-

interaction capabilities.[1] Standard C18 columns often co-elute meta- and para- isomers due to similar hydrophobicity.[1]

Recommendation: Use a Phenyl-Hexyl or Biphenyl stationary phase.[1] These phases interact with the


-electrons of the tolyl ring.[1] The steric hindrance of the ortho- methyl group disrupts this interaction, causing it to elute earlier, while the para- isomer maximizes contact area, eluting later.
Validated UHPLC Protocol[2]

Objective: Separation of 4-(p-tolyl)butanoic acid from its ortho- isomer and starting materials.

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC

  • Column: Acquity UPLC CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm[2][1]

  • Column Temp: 40 °C (Higher temperature improves mass transfer for aromatic acids)[2]

  • Flow Rate: 0.4 mL/min[2]

  • Detection: UV @ 228 nm (Reference 360 nm)[2]

  • Injection Vol: 2.0 µL

Mobile Phase Gradient:

  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7)[2][3]

  • Solvent B: Acetonitrile[2][4]

Time (min)% Solvent BCurveDescription
0.020InitialEquilibration
1.0206Isocratic hold to elute polar impurities
8.0606Linear gradient for isomer separation
9.0951Column wash
11.0951Wash hold
11.1201Re-equilibration

Critical Control Point: The use of 0.1% Formic Acid is non-negotiable. Without acidification, the carboxylic acid moiety will dissociate (COO-), leading to peak tailing and loss of retention.[2][1]

Spectroscopic Characterization

Mass Spectrometry (MS/MS)

In ESI- mode, tolyl-substituted butanoic acids yield a strong [M-H]⁻ ion.[1] However, positive mode (ESI+) with acid doping provides informative fragmentation for structural elucidation.[2][1]

  • Precursor Ion: [M+H]⁺ = 179.1 (for 4-(p-tolyl)butanoic acid)[2][1]

  • Key Fragments:

    • m/z 161: Loss of water [M+H - H₂O]⁺.[1]

    • m/z 105: Tropylium ion / Tolyl cation (C₇H₇⁺) – Characteristic of the aromatic tail.[2]

    • m/z 133: Loss of COOH group (Alpha-cleavage).[1]

McLafferty Rearrangement: For the keto-derivative (4-oxo-4-(p-tolyl)butanoic acid), a distinct McLafferty rearrangement occurs, yielding a base peak at m/z 119 (methylbenzoyl cation) or m/z 91 (tropylium), distinguishing it from the reduced butanoic acid form.[2][1]

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for confirming the substitution pattern (para vs ortho).[1]

Table: 1H NMR Chemical Shift Assignments (CDCl₃, 400 MHz)

Proton PositionChemical Shift (

ppm)
MultiplicityIntegrationDiagnostic Note
Aromatic (Ar-H) 7.05 – 7.15dd / m4HPara substitution shows a characteristic AA'BB' system (pseudo-doublets).[1] Ortho would show a complex ABCD pattern.[1]
Tolyl Methyl (Ar-CH₃) 2.32Singlet3HShift varies slightly for ortho (shielded) vs para.

-CH₂ (to COOH)
2.35Triplet2HDiagnostic of the acid chain terminus.[1]

-CH₂ (to Ar)
2.62Triplet2HBenzylic protons; shift confirms attachment to ring.[1]

-CH₂
1.94Quintet2HCentral methylene bridge.[1]
COOH 11.0 - 12.0Broad Singlet1HExchangeable with D₂O.[1]

Experimental Workflow Diagrams

Analytical Decision Matrix

This diagram outlines the decision process for selecting the correct separation mode based on the sample composition.[1]

AnalyticalStrategy Start Sample: Tolyl-Butanoic Acid Mixture CheckType Isomer Check needed? Start->CheckType IsomerYes Yes (o/m/p separation) CheckType->IsomerYes Regioisomers present IsomerNo No (General Purity) CheckType->IsomerNo Single isomer ColSelect1 Select Phenyl-Hexyl Column IsomerYes->ColSelect1 Mech1 Mechanism: Pi-Pi Interaction ColSelect1->Mech1 Detect Detection: UV 228nm + MS (ESI+) ColSelect1->Detect ColSelect2 Select C18 Column IsomerNo->ColSelect2 Mech2 Mechanism: Hydrophobic Interaction ColSelect2->Mech2 ColSelect2->Detect

Figure 1: Decision matrix for column selection based on the analytical requirement (isomer resolution vs. general purity).

Sample Preparation Workflow

Standardized protocol for extracting these acids from biological matrices or reaction mixtures.[1]

SamplePrep Raw Raw Sample (Plasma/Reaction Mix) Acidify Acidify (Add 10% Formic Acid to pH < 3) Raw->Acidify Protonate COOH Extract LLE Extraction (Ethyl Acetate or MTBE) Acidify->Extract Partition to Organic Dry Evaporate & Reconstitute (in 20% MeOH) Extract->Dry Concentrate Inject UHPLC Injection Dry->Inject

Figure 2: Liquid-Liquid Extraction (LLE) workflow ensuring full recovery of the acidic analyte.

Detailed Protocol: Extraction & Analysis

Reagents Required[3][5][6][7][8]
  • Reference Standard: 4-(p-tolyl)butanoic acid (>98% purity).[2][1]

  • Solvents: LC-MS grade Acetonitrile, Methanol, Water.[1]

  • Additives: Formic Acid (99% pure).[2][1]

  • Extraction Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).[2][1]

Step-by-Step Procedure
  • Stock Preparation:

    • Weigh 10 mg of standard into a 10 mL volumetric flask.

    • Dissolve in 100% Methanol to create a 1.0 mg/mL Stock Solution .

    • Store at -20°C (Stable for 3 months).

  • Sample Extraction (Biological Matrix):

    • Aliquot 100 µL of plasma/reaction mixture into a 1.5 mL centrifuge tube.

    • Critical Step: Add 10 µL of 10% Formic Acid.[1] Vortex 10s. Reason: This lowers pH to ~3, ensuring the drug is in its neutral (COOH) form, maximizing organic solubility.[2]

    • Add 500 µL of Ethyl Acetate.[1] Vortex vigorously for 2 minutes.[1]

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the upper organic layer to a fresh glass vial.[1]

    • Evaporate to dryness under Nitrogen at 40°C.[1]

    • Reconstitute in 100 µL of Mobile Phase A/B (80:20).

  • System Suitability Test (SST):

    • Inject the standard (10 µg/mL).[2]

    • Acceptance Criteria:

      • Retention Time deviation: < ±0.1 min.[2][1][3]

      • Tailing Factor: 0.9 < T < 1.2.[2][1]

      • Signal-to-Noise: > 100.[1][5]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 20600, 4-(p-Tolyl)butyric acid. Retrieved from [Link][2]

  • NIST Mass Spectrometry Data Center. 4-(para-Tolyl)-butyric acid Mass Spectrum. NIST Standard Reference Database.[1] Retrieved from [Link][2]

  • Tihanyi, B., et al. (2021). Synthesis and Spectroscopic Characterization of Glutaric Acid-Amide Derivatives. MDPI Molbank, 2021(2), M1209.[2][1] (Contextual reference for amide derivatives and crystal structure). Retrieved from [Link][2][4][6][7][8]

  • Agilent Technologies. Analysis of Aromatic Acids in Mother Liquid by Reversed-Phase UHPLC. Application Note 5991-3328EN. (Methodology basis for aromatic acid separation). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: (S)-3-Amino-4-(m-tolyl)butanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support resource for process chemists and researchers optimizing the synthesis of (S)-3-Amino-4-(m-tolyl)butanoic acid (CAS: 269398-83-6 analog).

This guide prioritizes Asymmetric Hydrogenation and Biocatalytic Transamination as the two most viable high-yield pathways for this specific scaffold, reflecting current pharmaceutical industry standards for chiral


-amino acids.

Topic: Yield Optimization & Process Troubleshooting Ticket ID: CHEM-SUP-8821 Responder: Senior Application Scientist, Process Development Unit

Executive Summary: The Yield Challenge

The synthesis of (S)-3-Amino-4-(m-tolyl)butanoic acid often suffers from three primary yield-killing bottlenecks:

  • Enantiomeric Excess (ee) Erosion: Incomplete stereocontrol during the chiral bond-forming step.

  • Purification Losses: High solubility of the zwitterionic form in aqueous waste streams during workup.

  • Catalyst Deactivation: Sensitivity of Rh/Ru catalysts to trace impurities in the m-tolyl precursor.

This guide addresses these issues using a "Root Cause Analysis" format.

Primary Route: Asymmetric Hydrogenation (The "Gold Standard")

Context: This route involves the hydrogenation of the enamide precursor, Methyl (Z)-3-acetamido-4-(m-tolyl)but-2-enoate , using a chiral Rhodium or Ruthenium catalyst.

Troubleshooting Guide

Q: My conversion is >98%, but the enantiomeric excess (ee) is stuck at 85-90%. How do I push this to >99%?

A: The "ceiling" at 90% ee usually indicates improper alkene geometry or solvent interference.

  • Check Precursor Purity: The hydrogenation substrate must be the pure (Z)-isomer . The (E)-isomer often hydrogenates slowly or with reversed selectivity. Recrystallize your enamide ester from EtOAc/Heptane to ensure >99:1 Z/E ratio.

  • Solvent Switch: Protic solvents like Methanol (MeOH) are standard, but for bulky aryl groups like the m-tolyl moiety, 2,2,2-Trifluoroethanol (TFE) often boosts ee by 5-10% due to stronger hydrogen bonding with the amide carbonyl, locking the substrate-catalyst conformation.

  • Pressure Sensitivity: Contrary to intuition, lowering H2 pressure (from 50 bar to 10-20 bar) can sometimes improve ee by slowing the non-selective background reaction, although it extends reaction time.

Q: The reaction stalls at 60% conversion. Adding more catalyst doesn't help.

A: This is a classic sign of substrate inhibition or poisoning .

  • Trace Sulfur/Halides: The m-tolyl precursor is often made via cross-coupling or Friedel-Crafts. Residual sulfur or iodide (from Ar-I precursors) poisons Rh catalysts. Action: Pass the substrate solution through a pad of activated carbon or silica scavengers (e.g., SiliaMetS®) before adding the catalyst.

  • Amine Poisoning: Free amines poison electrophilic Rh centers. Ensure your substrate is fully N-acylated (e.g., N-acetyl or N-Boc). Never attempt this on the free enamine.

Optimized Protocol: Asymmetric Hydrogenation
ParameterSpecificationRationale
Substrate (Z)-Enamide Ester (0.5 M)High concentration minimizes solvent waste but check solubility.
Catalyst [Rh(COD)(R-BINAP)]BF4 (1 mol%)Cationic Rh-precursors generally outperform neutral ones for enamides.
Solvent Degassed MeOH or TFETFE enhances stereoselectivity; MeOH is cheaper for scale.
H2 Pressure 20 bar (300 psi)Balance between rate and selectivity.
Temp 25-30 °CHigher temps increase rate but risk lower ee.
Workup Solvent swap to IPA/WaterFacilitates crystallization of the product.

Secondary Route: Biocatalytic Transamination

Context: Using an


-Transaminase (

-TA) to convert 4-(m-tolyl)-3-oxobutanoic acid (or ester) directly to the chiral amine.
Troubleshooting Guide

Q: The equilibrium conversion is poor (<50%). How do I drive the reaction to completion?

A: Transaminations are reversible. You must displace the equilibrium.

  • Donor Selection: Switch from Alanine to Isopropylamine (IPA) . The byproduct (acetone) is volatile and can be removed, or it is less inhibitory.

  • Byproduct Removal: If using Alanine, couple the system with Lactate Dehydrogenase (LDH) to consume the pyruvate byproduct. If using IPA, apply a slight vacuum or nitrogen sweep to remove acetone.

Q: The enzyme precipitates or loses activity rapidly.

A: The m-tolyl substrate is lipophilic and may require a co-solvent.

  • Co-solvent Limit: Do not exceed 10-15% DMSO or MeOH. High organic content denatures the enzyme.

  • Substrate Feeding: The keto-acid substrate can be inhibitory at high concentrations. Use a fed-batch strategy , keeping the substrate concentration <50 mM in the reactor.

Workflow Visualization

The following diagram illustrates the critical decision points and process flow for the Asymmetric Hydrogenation route, highlighting where yield losses typically occur.

G Start Start: m-Tolylaldehyde Condensation Step 1: Knoevenagel Condensation (Yield Risk: E/Z Isomers) Start->Condensation Enamide Intermediate: (Z)-Enamide Ester Condensation->Enamide Purification1 Recrystallization (Must remove E-isomer) Enamide->Purification1 Impurities Hydrogenation Step 2: Asymmetric Hydrogenation [Rh(COD)(R-BINAP)]BF4 Purification1->Hydrogenation Pure (Z)-Isomer Check_EE QC: Check Chiral HPLC (Target >98% ee) Hydrogenation->Check_EE Check_EE->Hydrogenation Fail (Recycle/Optimize) Hydrolysis Step 3: Deprotection/Hydrolysis Check_EE->Hydrolysis Pass Isolation Step 4: Isoelectric Precipitation (Yield Risk: Solubility) Hydrolysis->Isolation Final Final Product: (S)-3-Amino-4-(m-tolyl)butanoic acid Isolation->Final

Caption: Process flow for Asymmetric Hydrogenation route identifying Critical Process Parameters (CPPs) at Isomer Purification and Isoelectric Isolation steps.

Purification & Isolation Strategy

The Issue:


-Amino acids are zwitterionic. They are highly soluble in water at neutral pH, leading to massive yield loss in the mother liquor during isolation.

The Solution: Isoelectric Point (pI) Precipitation

  • Determine pI: The pI of this compound is approximately 5.5 - 6.0 .

  • Protocol:

    • After hydrolysis (usually acidic), the mixture is pH ~1.

    • Neutralize slowly with 50% NaOH or NH4OH.

    • Critical: Do not overshoot. Stop exactly at pH 5.8.

    • Add Anti-solvent: Add 3 volumes of Isopropanol (IPA) or Acetone to the aqueous mixture. This dramatically lowers the solubility of the zwitterion.

    • Cool: Chill to 0-5 °C for 4 hours before filtration.

Yield Comparison Table:

Isolation MethodTypical YieldPurityNotes
Direct Lyophilization>95%Low (High Salt)Contains NaCl/buffer salts. Not suitable for pharma.
Ion Exchange Resin (Dowex)85-90%HighScalable but requires large solvent volumes for elution.
pI Precipitation + IPA 90-92% High Best balance of yield and quality.

References

  • Asymmetric Hydrogen

    
    -Amino Acid Precursors: 
    
    • Lubell, W. D., et al. "Enantioselective Synthesis of

      
      -Amino Acids." Chemical Reviews, 2002. 
      
    • Note: Provides the mechanistic basis for Rh-BINAP stereocontrol in enamide hydrogen
  • Transaminase Biocatalysis

    • Koszelewski, D., et al. "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids." Trends in Biotechnology, 2010.

    • Note: Details the equilibrium displacement str
  • Sitagliptin Intermediate Synthesis (Analogous Chemistry)

    • Hansen, K. B., et al. "First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin." Organic Process Research & Development, 2005.

    • Note: The definitive industrial guide for Rh-catalyzed hydrogen
  • Purification of Zwitterions

    • "Isolation of Amino Acids." Vogel's Textbook of Practical Organic Chemistry.

Disclaimer: This guide is for research purposes. Always verify safety data sheets (SDS) for m-tolyl derivatives and catalysts before handling.

purification of (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (S)-3-Amino-4-(m-tolyl)butanoic Acid Hydrochloride

Welcome to the Advanced Purification Support Hub

Ticket ID: #AP-3A4MT-HCl Subject: Purification, Crystallization, and Enantiomeric Enrichment of (S)-3-Amino-4-(m-tolyl)butanoic Acid HCl Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride is a critical chiral


-amino acid intermediate, structurally analogous to precursors used in neprilysin inhibitors (e.g., Sacubitril).[1] Its purification is frequently complicated by three factors:
  • Oiling Out: The hydrochloride salt tends to form a supersaturated oil rather than a crystal lattice due to the flexible alkyl chain and ionic nature.

  • Hygroscopicity: The salt is prone to absorbing atmospheric moisture, leading to deliquescence.

  • Enantiomeric Eutectics: High enantiomeric excess (ee) is required (>99.5%), but racemic material can co-crystallize or form eutectics that are difficult to separate.

This guide provides a self-validating purification workflow designed to overcome these specific thermodynamic hurdles.

Part 1: The Purification Workflow (Standard Operating Procedure)

The following protocol assumes you have crude material (approx. 85-95% purity) isolated from an enzymatic resolution or asymmetric hydrogenation step.

Reagents Required:
  • Solvent A (Dissolution): Methanol (MeOH) or Ethanol (EtOH) – Dry grade.

  • Solvent B (Anti-solvent): Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc).

  • Acid Source: 4M HCl in Dioxane or EtOAc (anhydrous).

Step-by-Step Protocol
StepActionTechnical Rationale
1. Salt Formation (If Free Base) Dissolve free amino acid in minimal dry MeOH (5 mL/g). Cool to 0°C. Add 1.1 eq of HCl (in Dioxane/EtOAc) dropwise.Avoid Excess Water: Water prevents crystallization of the HCl salt. Using anhydrous organic acids is critical here.
2. Solvent Swap (The Critical Step) Concentrate the solution in vacuo to a thick syrup. Do not dry to a solid yet. Add Solvent B (EtOAc) and re-evaporate. Repeat 2x.Azeotropic Removal: This removes residual MeOH and traces of water. The syrup ensures the salt remains in a metastable state.
3. Controlled Crystallization Redissolve the syrup in minimal warm IPA or MeOH (50°C). Slowly add warm EtOAc until slight turbidity persists.Metastable Zone Width (MSZW): We are entering the MSZW where nucleation is possible but not spontaneous.
4. Seeding Add 0.5% w/w pure seed crystals. Cool to room temperature over 4 hours (10°C/hour).Heterogeneous Nucleation: Seeding bypasses the high energy barrier of spontaneous nucleation, preventing "oiling out."
5. Isolation Filter under nitrogen atmosphere. Wash with cold MTBE. Dry at 40°C under vacuum.Hygroscopicity Management: Nitrogen prevents moisture uptake during filtration.

Part 2: Troubleshooting & FAQs

Issue 1: "The product turned into a sticky oil/gum instead of crystals."

Diagnosis: This is the most common failure mode for


-amino acid salts. It occurs when the solution enters the "oiling out" region (liquid-liquid phase separation) before it hits the solubility curve.

Corrective Action (The "Scratch & Seed" Protocol):

  • Do not add more anti-solvent (this worsens oiling).

  • Re-heat the mixture until the oil dissolves back into a clear solution. Add a small amount of polar solvent (MeOH) if necessary.

  • Seed the hot solution.

  • Cool very slowly (e.g., wrap the flask in cotton/foil to insulate). Rapid cooling favors amorphous oil formation.

Issue 2: "My enantiomeric excess (ee) dropped after crystallization."

Diagnosis: You are likely experiencing the "Racemic Compound" effect where the racemic crystal lattice is more stable (less soluble) than the pure enantiomer lattice. Crystallization preferentially precipitates the racemate, leaving the pure (S)-enantiomer in the mother liquor.

Corrective Action:

  • Check the Mother Liquor: Analyze the filtrate by Chiral HPLC. If the filtrate has higher ee than the crystals, your system forms a racemic compound.

  • Reverse Strategy: Harvest the mother liquor, evaporate, and recrystallize. The solid waste is the racemate; the product is in the solution.

Issue 3: "I see an impurity at RRT 0.85 on HPLC."

Diagnosis: This is likely the


-Lactam  formation (intramolecular cyclization).
  • Mechanism:[1][2][3][4][5] Under acidic conditions and heat, the amine attacks the carboxylic acid (or ester).

  • Prevention: Avoid heating the HCl salt above 60°C. Ensure the salt is fully formed (protonated amine is less nucleophilic).

Part 3: Decision Logic & Visualization

Figure 1: Troubleshooting the "Oiling Out" Phenomenon

This logic tree guides you through the phase separation issues common with 3-amino-4-arylbutanoic acids.

PurificationLogic Start Start: Crude HCl Salt Syrup SolventAdd Add Warm IPA/EtOAc (1:3) Start->SolventAdd CheckState Observation? SolventAdd->CheckState ClearSol Clear Solution CheckState->ClearSol Too Dilute Turbid Slight Turbidity CheckState->Turbid Ideal Oiling Oiling Out / Gummy CheckState->Oiling Phase Separation Seed Add Seeds @ 45°C ClearSol->Seed Concentrate slightly Turbid->Seed RescueOil RESCUE: Re-heat to Dissolve Add 5% MeOH Oiling->RescueOil SlowCool Slow Cool to 20°C (5°C/hour) Seed->SlowCool Filter Filter & Wash (MTBE) SlowCool->Filter RescueOil->Seed Retry

Caption: Logic flow for managing phase separation during crystallization.

Part 4: Analytical Specifications

To validate your purification, compare your data against these expected parameters.

ParameterSpecificationMethodNotes
Appearance White to off-white crystalline solidVisualYellowing indicates oxidation or free amine presence.
Chiral Purity > 99.5% eeChiral HPLCColumn: Chiralpak ZWIX(+) or Crownpak CR(+).
Chemical Purity > 98.0%HPLC (C18)Monitor regioisomers (o-tolyl) and lactam.
Chloride Content 14.5% ± 0.5%Titration (AgNO3)Confirms mono-hydrochloride stoichiometry.
Residual Solvent < 5000 ppm (MeOH/EtOAc)GC-HeadspaceCritical for pharmaceutical use.

References

  • Anderson, N. G. (2012).[6] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 10: Crystallization and Salt Selection). Link

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. (Discusses structural properties of

    
    -amino acids). Link
    
  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 43(7), 788-824. (Review of industrial synthesis/purification of chiral amino acids). Link

  • Styring, P. (2018).[7] "Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures." Journal of Chemical & Engineering Data. (Provides solubility baselines relevant to amino acid salt purification). Link

Sources

Technical Support Center: HPLC Optimization for (S)-3-Amino-4-(m-tolyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #BETA-AMINO-OPT-01 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are analyzing (S)-3-Amino-4-(m-tolyl)butanoic acid , a


-amino acid derivative. This molecule presents a classic chromatographic challenge: it is zwitterionic  (containing both an acidic carboxyl group and a basic amine) but possesses a significant hydrophobic handle (the m-tolyl ring).

Successful analysis requires two distinct strategies:

  • Achiral Purity (Chemical Purity): Requires suppression of zwitterionic ionization to retain the molecule on a C18 column.

  • Chiral Purity (Enantiomeric Excess): Requires a specialized selector (Crown Ether or Zwitterionic phase) capable of recognizing the spatial arrangement of the amine relative to the carboxyl group.

Part 1: Achiral Method Development (Chemical Purity)

Objective: Quantify chemical impurities and assay content. Challenge: At neutral pH, the molecule exists as a zwitterion (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 and 

). This highly polar state leads to poor retention and "breakthrough" peaks on standard C18 columns.
The Solution: pH-Controlled Ion Suppression

To retain this molecule on a Reversed-Phase (RPLC) column, you must operate at acidic pH (pH < 3.0) .

  • Mechanism: Acidification protonates the carboxyl group (

    
    ), neutralizing its negative charge. The amine remains protonated (
    
    
    
    ).
  • Result: The molecule behaves as a cationic hydrophobic amine. The m-tolyl group drives retention via hydrophobic interaction, while the positive charge improves peak shape if appropriate ion-pairing reagents are used.

Recommended Protocol (Achiral)
ParameterRecommendationTechnical Rationale
Column C18 (L1), End-capped, 3-5 µmEnd-capping reduces secondary silanol interactions with the free amine.[1]
Mobile Phase A 0.1% TFA in Water (pH ~2.[1]0)TFA acts as an ion-pairing agent, masking the positive charge of the amine to reduce tailing.
Mobile Phase B Acetonitrile (with 0.08% TFA)ACN provides stronger elution strength than Methanol for the aromatic tolyl group.[1]
Gradient 5% B to 60% B over 15 minThe m-tolyl group is moderately hydrophobic; high %B is not required.[1]
Detection UV 210 nm (primary) or 254 nm210 nm detects the amide/carboxyl backbone (high sensitivity).[1] 254 nm is specific to the tolyl ring (high selectivity).
Temperature 30°C - 40°CSlightly elevated temperature improves mass transfer and peak symmetry.[1]
Visualizing the Mechanism

AchiralMechanism cluster_0 Neutral pH (Zwitterion) cluster_1 Acidic pH (pH 2.0) Node1 NH3+ ... COO- Node2 Net Charge: 0 High Polarity Node1->Node2 Node4 NH3+ ... COOH Node1->Node4 Add TFA/Acid Node3 Result: Elutes in Void Volume Node2->Node3 Node5 Net Charge: +1 Hydrophobic Tolyl Active Node4->Node5 Node6 Result: Retained on C18 Node5->Node6

Caption: Effect of pH on the ionization state and retention of (S)-3-Amino-4-(m-tolyl)butanoic acid.

Part 2: Chiral Method Development (Enantiomeric Excess)

Objective: Separate the (S)-enantiomer from the (R)-enantiomer. Challenge: Standard C18 columns cannot distinguish enantiomers. You need a Chiral Stationary Phase (CSP).

The Solution: Crown Ether Technology

For free amino acids (containing a primary amine), Crown Ether columns (e.g., Daicel Crownpak) are the gold standard.

  • Mechanism: The chiral crown ether forms a host-guest complex specifically with the ammonium ion (

    
    ) of the amino acid. The three hydrogens of the ammonium group hydrogen bond with the oxygens of the crown ether.
    
  • Selectivity: The spatial arrangement of the m-tolyl group determines how well the molecule fits into the chiral cavity.

Recommended Protocol (Chiral)
ParameterRecommendationTechnical Rationale
Column Crownpak CR(+) (Daicel)Designed specifically for underivatized amino acids.[1]
Mobile Phase Perchloric Acid (pH 1.5 - 2.[1]0)Critical: Perchloric acid (

) is required to form the ammonium complex. Organic modifiers (MeOH) are usually avoided or kept low (<15%) to maintain complex stability.
Flow Rate 0.4 - 0.6 mL/minLower flow rates often improve chiral resolution on crown ethers.[1]
Temperature 10°C - 25°CCooler is better. Lower temperatures stabilize the host-guest complex, increasing resolution (

).[1]
Elution Order Variable (Verify with Standard)Typically, Crownpak CR(+) elutes D-amino acids first.[1][2][3] However, for

-amino acids, this must be experimentally verified.

Alternative (If MS detection is required): Crownpak columns typically use non-volatile perchloric acid. If you need Mass Spec compatibility, use Chiralpak ZWIX(+) or ZWIX(-) columns, which operate with MeOH/ACN and volatile acids (Formic/TFA).

Chiral Decision Tree

ChiralLogic Start Select Chiral Method Deriv Is the sample derivatized? Start->Deriv YesDeriv Yes (e.g., Boc, Fmoc) Deriv->YesDeriv Protected NoDeriv No (Free Amino Acid) Deriv->NoDeriv Native Poly Polysaccharide Columns (Chiralpak IA, IB, IC) YesDeriv->Poly MS Is MS Detection Required? NoDeriv->MS Crown Crown Ether Column (Crownpak CR+) Zwix Zwitterionic Column (Chiralpak ZWIX) MS->Crown No (UV Only) MS->Zwix Yes (LC-MS)

Caption: Selection logic for chiral column based on sample state and detection requirements.

Part 3: Troubleshooting & FAQs

Q1: Why is my peak tailing severely ( )?

Diagnosis: This is likely due to secondary silanol interactions . The positively charged amine (


) interacts with residual negatively charged silanols (

) on the silica surface. Fix:
  • Increase Ionic Strength: Add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites) or increase TFA concentration.

  • Switch Column: Use a "High Purity" or "Hybrid" silica column (e.g., Waters XBridge or Phenomenex Kinetex EVO) designed for basic compounds.

Q2: My retention time is drifting during the chiral run.

Diagnosis: Crown ether columns are highly sensitive to temperature and equilibration . Fix:

  • Use a column oven to strictly control temperature (e.g., set to 15°C). Ambient fluctuations will ruin reproducibility.

  • Crownpak columns require long equilibration times (often >1 hour) because the formation of the chiral complex is a thermodynamic equilibrium.

Q3: Can I use standard Phosphate buffer for the Chiral Crownpak column?

Answer: No. Crownpak CR(+) columns are specifically tuned for Perchloric Acid (


) . Phosphate or Acetate ions can interfere with the crown ether complexation or precipitate in high organic content (if used). Stick to the manufacturer's recommended acidic mobile phase (pH 1.0 - 2.0).
Q4: I see a peak at the void volume. What is it?

Diagnosis: This is likely the unretained zwitterion or the counter-ion (e.g., Chloride from a salt form). Fix: If using the Achiral method, ensure your pH is low enough (pH 2.0). If the pH is > 3.5, the carboxyl group ionizes, the molecule becomes net neutral (zwitterionic), and it slides right through the C18 column.

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from (General guidance on Crown Ether columns for amino acids).

  • Petritis, K., et al. (2002). Ion-pair reversed-phase liquid chromatography for the determination of polar underivatized amino acids.[1]Journal of Chromatography A . (Establishes the use of TFA/acidic pH for retaining amino acids on C18).

  • Ilisz, I., et al. (2013). Separation of Amino Acids and Peptides on Zwitterionic Chiral Stationary Phases.[4][5]Separation & Purification Reviews . (Review of ZWIX and Crown ether technologies).

  • PubChem. (S)-3-Amino-4-phenylbutanoic acid (Analog).[1][6] CID 2761537.[6] Retrieved from . (Physicochemical properties of the structural analog).

Sources

Technical Support Center: Solubility Optimization for (S)-3-Amino-4-(m-tolyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers working with (S)-3-Amino-4-(m-tolyl)butanoic acid . This guide addresses the physicochemical challenges inherent to beta-amino acids with lipophilic side chains.

Status: Operational Subject: Troubleshooting Poor Solubility / Precipitation Events Molecule Class:


-Amino Acid (Zwitterionic, Lipophilic Side Chain)

The Core Problem: Understanding the "Brick Dust" Behavior

User Question: I am trying to dissolve (S)-3-Amino-4-(m-tolyl)butanoic acid in water or methanol for an assay, but it remains a suspension or precipitates immediately after dissolving. Why is this happening?

Technical Insight: You are fighting two opposing forces: Crystal Lattice Energy and Lipophilicity .

  • The Zwitterion Trap: Like all amino acids, this molecule exists as a zwitterion (dipolar ion) at neutral pH. The amine is protonated (

    
    ) and the carboxylic acid is deprotonated (
    
    
    
    ). These opposite charges create strong electrostatic attractions between molecules in the solid state (high lattice energy), making the crystal difficult to break apart.
  • The Lipophilic Tail: The (m-tolyl) group adds a hydrophobic toluene-like tail to the molecule. While the zwitterionic "head" hates organic solvents, the lipophilic "tail" hates water. This amphiphilic conflict often results in a molecule that is poorly soluble in both pure water and pure organic solvents.

Visualizing the Species Equilibrium

The following diagram illustrates the species present at different pH levels. To solubilize the compound, you must force the equilibrium toward the Cationic or Anionic forms.

pH_Equilibrium Fig 1. pH-Dependent Speciation. Solubility is lowest at the Isoelectric Point (pI). Cation Cationic Form (Soluble) pH < 2.0 Zwitterion Zwitterionic Form (Insoluble Precipitate) pH ~ 6.0 - 7.0 Cation->Zwitterion - H+ (pKa1 ~3.8) Zwitterion->Cation + H+ Anion Anionic Form (Soluble) pH > 10.0 Zwitterion->Anion - H+ (pKa2 ~9.6) Anion->Zwitterion + H+

[1]

Protocol: The "pH Swing" Method (Primary Solution)

User Question: How do I get this into solution for a standard stock preparation (e.g., 10-50 mM)?

Recommendation: Do not attempt to dissolve in neutral water (pH 7). You must drive the pH away from the isoelectric point.

Step-by-Step Protocol
ParameterAcidic Route (Preferred for Stability)Basic Route
Target Species Ammonium Cation (

)
Carboxylate Anion (

)
Solvent 0.1 N or 1.0 N HCl0.1 N or 1.0 N NaOH
Procedure 1. Weigh powder.2. Add 90% of calculated volume of water.3. Dropwise add 1M HCl until clear.4. QS to final volume.1. Weigh powder.2. Add 90% of calculated volume of water.3. Dropwise add 1M NaOH until clear.4. QS to final volume.
Warning Ensure final pH is < 2.0.Ensure final pH is > 10.0.

Why this works: By protonating the carboxyl group (Acidic Route) or deprotonating the amine (Basic Route), you break the internal salt bridge, giving the molecule a net charge that interacts favorably with water molecules.

Critical Note on Chirality: You are using the (S)-enantiomer. Enantiopure crystals often have higher melting points and lower solubility than their racemic counterparts due to more efficient crystal packing. If you previously worked with the racemate, do not expect the single enantiomer to dissolve as easily.

Advanced Solubilization: Co-Solvent Systems

User Question: I cannot use extreme pH because it will kill my cells/enzyme. What organic solvents are compatible?

Recommendation: Pure organic solvents (Methanol, DMSO) often fail because they cannot solvate the ionic "head" of the zwitterion effectively. You need a Binary System : an organic solvent to solvate the m-tolyl tail and water/buffer to solvate the ionic head.

Recommended Solvent Mixtures
Solvent SystemSolubility PotentialApplication Note
DMSO (100%) Moderate to HighGood for stock storage (-20°C). Dilute into media slowly.
DMSO / Water (50:50) HighExcellent for intermediate dilutions.
Ethanol / 1N HCl (80:20) Very HighThe acid breaks the zwitterion; ethanol solvates the tolyl group.
PEG 400 / Water (40:60) ModerateUse if DMSO is toxic to your assay.

Troubleshooting the "Crash Out": If you dilute a DMSO stock into aqueous buffer (pH 7.4) and it precipitates:

  • Cause: You have diluted the DMSO (which was holding the m-tolyl group) and the pH returned to the isoelectric point (insoluble zwitterion).

  • Fix: Ensure the final assay buffer has a carrier molecule (BSA) or surfactant (Tween 80) to sequester the lipophilic tail, or use a Cyclodextrin (see Section 5).

Salt Formation (Permanent Fix)

User Question: I need a solid form that dissolves instantly without titration. Can I make a salt?

Technical Insight: Yes. Converting the zwitterion into a stable salt form (Hydrochloride or Sodium salt) is the standard pharmaceutical approach to improve dissolution rates [1].

Protocol: In-Situ HCl Salt Preparation

  • Dissolve the free amino acid in a minimal volume of Ethanol .

  • Add 1.1 equivalents of concentrated HCl (or HCl in dioxane).

  • Evaporate the solvent (Rotovap) or add Diethyl Ether to precipitate the salt.

  • The resulting white solid is (S)-3-Amino-4-(m-tolyl)butanoic acid Hydrochloride.

  • Result: This salt will dissolve readily in water (generating an acidic solution automatically).

Biological Assay Formulation (Cyclodextrins)

User Question: I need to inject this into an animal or use it in a sensitive cell culture. I can't use 10% DMSO or pH 2.

Recommendation: Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. The hydrophobic m-tolyl ring will fit inside the cyclodextrin cavity, while the hydrophilic exterior keeps the complex soluble in neutral media [2].
Decision Tree for Formulation

Formulation_Decision Fig 2. Solubilization Strategy Decision Tree Start Start: Dissolving (S)-3-Amino-4-(m-tolyl)butanoic acid IspHFlexible Is pH modification allowed? Start->IspHFlexible YespH Use pH Swing Method (Target pH < 2 or > 10) IspHFlexible->YespH Yes NopH Is DMSO/Organic allowed? IspHFlexible->NopH No YesDMSO Dissolve in 100% DMSO Dilute < 1% into assay NopH->YesDMSO Yes NoDMSO Use Excipients NopH->NoDMSO No Excipient Complexation Strategy: 20% HP-beta-Cyclodextrin in Saline NoDMSO->Excipient

Cyclodextrin Protocol:
  • Prepare a 20% (w/v) HP-

    
    -CD  solution in PBS or Water.
    
  • Add the amino acid powder.

  • Sonicate for 30–60 minutes at 37°C.

  • Filter sterilize (0.22 µm).

  • Mechanism: The "host-guest" complex shields the lipophilic tail from water, preventing aggregation even at neutral pH.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2][3] Advanced Drug Delivery Reviews.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry.

Sources

Technical Support Center: Stability & Handling of (S)-3-Amino-4-(m-tolyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Product Class: Chiral


-Amino Acids / GABA Analogs
Target Analyte:  (S)-3-Amino-4-(3-methylphenyl)butanoic acid
Critical Risk Factors:  Benzylic Oxidation, Isoelectric Precipitation, Racemization

Module 1: Critical Stability Profile

The "Why" Behind the Instability

To prevent degradation, one must understand the molecular vulnerabilities of (S)-3-Amino-4-(m-tolyl)butanoic acid. This molecule faces two distinct chemical threats: one from its backbone (zwitterionic


-amino acid) and one from its side chain (meta-tolyl group).
VulnerabilityMechanismTriggerVisual Indicator
Benzylic Oxidation The meta-methyl group on the aromatic ring contains benzylic hydrogens. These are highly susceptible to radical abstraction by atmospheric oxygen, leading to the formation of alcohols, aldehydes, or carboxylic acids (e.g., m-carboxy derivatives).Light (UV/Vis), Peroxides in solvents, Oxygen exposure.Solution turns Yellow/Amber .
Isoelectric Aggregation As a zwitterion, the molecule has a net neutral charge at its isoelectric point (pI ~6.0–6.5). At this pH, solubility is minimal, leading to "crashing out" or micro-aggregation that mimics degradation.pH adjustments near 6.0–7.0, Freeze-thaw cycles.White Precipitate or Cloudiness.
Chemical Racemization The chiral center at the

-position is susceptible to enolization under strongly basic conditions or high temperatures, leading to the formation of the (R)-enantiomer.
pH > 10, Heating > 40°C.Loss of potency; Split peaks on Chiral HPLC.
Recommended Storage Conditions
  • Solid State: Store at -20°C in a desiccated, amber vial. Flush with Argon/Nitrogen after every use.

  • Solution State: Avoid storing in solution if possible. If necessary, use acidic buffers (pH < 4) to maintain the cationic form (ammonium salt), which improves solubility and reduces oxidative susceptibility.

Module 2: Troubleshooting Guide (FAQs)

Q1: My solution has developed a yellow tint. Is it still usable?

Diagnosis: Oxidation. The yellow color typically indicates the formation of conjugated oxidation byproducts at the benzylic position (the methyl group on the tolyl ring).

  • Immediate Action: Run a QC check (HPLC). If purity is >98%, the impurity may be highly chromophoric but low in concentration. If <95%, discard.

  • Prevention: Use degassed solvents and store under an inert atmosphere (Argon). Avoid ethers (THF, Dioxane) which form peroxides that trigger this oxidation.

Q2: I see a white precipitate after thawing my stock solution.

Diagnosis: Isoelectric Precipitation (pI Crash). You likely stored the solution in a neutral buffer (PBS, pH 7.4) or water.[1] Upon freezing, local pH shifts can drive the molecule to its isoelectric point (pI), where it is least soluble.

  • Fix: Acidify the solution slightly with 0.1 M HCl or Formic Acid. The precipitate should redissolve as the molecule converts to its cationic hydrochloride salt form.

  • Prevention: Prepare stock solutions in 0.1 M HCl or 10% Acetic Acid rather than neutral water.

Q3: My Chiral HPLC shows a small "shoulder" peak on the main peak.

Diagnosis: Partial Racemization. This often occurs if the sample was exposed to basic conditions (pH > 9) or excessive heat during preparation (e.g., aggressive sonication).

  • Fix: This is irreversible. You must repurify or discard.

  • Prevention: Keep all processing steps at 4°C . Never use strong bases (NaOH) to adjust pH; use weak bases (Bicarbonate) only if strictly necessary and keep contact time short.

Module 3: Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Standardizing the ionic state is crucial for reproducibility.

  • Weighing: Weigh the solid (S)-3-Amino-4-(m-tolyl)butanoic acid in a low-humidity environment.

  • Solvent Choice: Use 10 mM HCl (in HPLC-grade water).

    • Reasoning: This ensures the amine is fully protonated (

      
      ), preventing zwitterionic aggregation and keeping the pH far below the pI.
      
  • Dissolution: Vortex gently. Do not sonicate for >30 seconds to avoid heating.

  • Filtration: Filter through a 0.22 µm PVDF membrane (low protein binding) to remove any micro-particulates.

  • Storage: Aliquot into amber tubes. Flash freeze in liquid nitrogen. Store at -80°C.

Protocol B: QC Method (Chiral Purity)

To distinguish degradation from racemization.

  • Column: Chirobiotic T (Teicoplanin) or Crownpak CR-I(+).

  • Mobile Phase: Methanol:Water (80:20) + 0.1% Acetic Acid + 0.1% Triethylamine (TEAA).

    • Note: For Crownpak, use aqueous Perchloric Acid (pH 1.5) to maximize resolution.

  • Flow Rate: 0.5 mL/min.

  • Temperature: 10°C – 15°C (Sub-ambient temperature significantly improves separation of

    
    -amino acid enantiomers).
    
  • Detection: UV at 210 nm (peptide bond/backbone) and 254 nm (aromatic ring).

Module 4: Visualization of Pathways

Figure 1: Degradation & Handling Decision Tree

A logical flow for diagnosing solution stability issues.

Troubleshooting Start Issue Detected Obs1 Yellow/Amber Color Start->Obs1 Obs2 White Precipitate Start->Obs2 Obs3 Split HPLC Peak Start->Obs3 Oxidation Diagnosis: Benzylic Oxidation (Irreversible) Obs1->Oxidation Solubility Diagnosis: pI Aggregation (Reversible) Obs2->Solubility Racemization Diagnosis: Racemization (Irreversible) Obs3->Racemization Action1 Action: Check Solvent Peroxides Use Argon Overlay Oxidation->Action1 Action2 Action: Acidify (add HCl) to pH < 3 Solubility->Action2 Action3 Action: Check pH history (Was pH > 9?) Racemization->Action3

Caption: Diagnostic workflow distinguishing between chemical degradation (oxidation/racemization) and physical instability (aggregation).

Figure 2: Molecular Stability Logic

The chemical causality behind the storage recommendations.

StabilityLogic Molecule (S)-3-Amino-4-(m-tolyl) butanoic acid Radical Radical Formation at Benzyl-CH3 Molecule->Radical Zwitterion Zwitterion Formation (Net Charge 0) Molecule->Zwitterion Enol Enolization Molecule->Enol Light UV Light / O2 Light->Radical Catalyzes NeutralPH Neutral pH (6-7) NeutralPH->Zwitterion Induces Heat Heat (>40°C) Heat->Enol Catalyzes OxProd Oxidized Product (Yellow) Radical->OxProd Precip Precipitation Zwitterion->Precip Racemic Racemic Mixture (R/S) Enol->Racemic

Caption: Mechanistic pathway map linking environmental triggers (Light, pH, Heat) to specific degradation outcomes.

References

  • PubChem. (2025).[2] (S)-3-Amino-4-phenylbutanoic acid (Analog Reference). National Library of Medicine. [Link]

  • Master Organic Chemistry. (2018). Reactions at the Benzylic Position: Bromination and Oxidation. [Link]

  • ACS Publications. (2006). Determination of enantiomers of amino acids by reversed phase high performance liquid chromatography. Analytical Chemistry. [Link]

Sources

scaling up the synthesis of (S)-3-Amino-4-(m-tolyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scalable Synthesis of (S)-3-Amino-4-(m-tolyl)butanoic Acid

Executive Summary & Process Architecture

Welcome to the Technical Support Center. You are likely accessing this guide because you are scaling up the synthesis of (S)-3-Amino-4-(m-tolyl)butanoic acid (CAS: Analogous to 269398-80-3 family) and encountering issues with yield consistency or enantiomeric excess (ee%) during the transition from gram to kilogram scale.

Our recommended scalable route avoids hazardous diazomethane (Arndt-Eistert) and expensive chiral auxiliaries. Instead, we utilize a Bio-Chemo Hybrid Route : a bulk Rodionov condensation followed by enzymatic kinetic resolution. This method is high-yielding, environmentally benign, and cost-effective for the m-tolyl derivative.

The Validated Workflow (DOT Visualization)

G Start Start: 3-Methylbenzaldehyde Step1 Step 1: Rodionov Condensation (Malonic Acid + NH4OAc) Start->Step1 Ethanol, Reflux Inter1 Racemic 3-Amino-4-(m-tolyl)butanoic Acid Step1->Inter1 60-70% Yield Step2 Step 2: Esterification (EtOH / SOCl2) Inter1->Step2 Inter2 Racemic Ethyl Ester Step2->Inter2 Quantitative Step3 Step 3: Enzymatic Resolution (Amano Lipase PS / pH 7.0) Inter2->Step3 MTBE/Buffer, 30°C Product Target: (S)-Acid (Precipitates/Aqueous Phase) Step3->Product Hydrolysis Byproduct Byproduct: (R)-Ester (Organic Phase) Step3->Byproduct Unreacted

Caption: Figure 1. Biocatalytic workflow for the synthesis of (S)-3-Amino-4-(m-tolyl)butanoic acid. The process relies on the selective hydrolysis of the (S)-ester.

Standard Operating Procedures (The "Manual")

Module A: The Rodionov Condensation (Scale-Up Critical)

Objective: Synthesis of the racemic


-amino acid backbone.[1]
Reaction: 3-Methylbenzaldehyde + Malonic Acid + Ammonium Acetate 

Racemic Acid.

Protocol:

  • Charge reactor with 1.0 eq 3-methylbenzaldehyde , 1.0 eq malonic acid , and 2.0 eq ammonium acetate in Ethanol (5 mL/g aldehyde).

  • Reflux for 6–8 hours. Critical: Monitor consumption of aldehyde via HPLC.

  • Cool to 0°C. The racemic acid precipitates as a white solid.

  • Filter and wash with cold ethanol.

Data Table 1: Stoichiometry Effects on Yield

Component Equivalents Impact on Scale-Up
Ammonium Acetate 1.5 eq Incomplete conversion; sticky oligomers form.

| Ammonium Acetate | 2.0 - 2.2 eq | Optimal. Excess NH


 prevents decarboxylation without amination. |
| Solvent (EtOH)  | < 3 vol | Slurry becomes too thick to stir (shear stress issues). |
Module B: Enzymatic Resolution (The Chiral Step)

Objective: Isolate the (S)-enantiomer. Catalyst:Burkholderia cepacia Lipase (Amano Lipase PS-IM or equivalent).

Protocol:

  • Suspend Racemic Ethyl Ester (100 g) in MTBE (500 mL) and Phosphate Buffer (500 mL, pH 7.0).

  • Add Lipase PS (10–20 wt% relative to substrate).

  • Stir at 30°C. Maintain pH 7.0 via automated addition of 1.0 M NaOH (pH-stat).

  • Stop Point: When NaOH consumption reaches 48–50% theoretical conversion (approx 24–48 h).

  • Workup: Separate phases.

    • Organic Phase:[2] Contains (R)-ester (recycle via racemization).[3]

    • Aqueous Phase: Contains (S)-Acid (Target) as the sodium salt. Acidify to pH 6.0 to precipitate the zwitterionic product.

Troubleshooting Guide (The "Hotline")

Issue 1: Low Enantiomeric Excess (ee < 98%)

Symptom: The isolated (S)-acid shows 90–95% ee on Chiral HPLC.

Root Cause Analysis:

  • Over-conversion: If the reaction runs past 50% conversion, the enzyme begins hydrolyzing the (R)-ester (slowly), contaminating the (S)-acid.

  • Non-Enzymatic Hydrolysis: High pH (>8.0) causes chemical hydrolysis, which is non-selective.

Decision Tree for Troubleshooting Low ee%

EE_Troubleshoot Start Issue: Low ee% (<98%) CheckConv Check Conversion % (Is it >50%?) Start->CheckConv CheckPH Check pH Log (Did it spike >7.5?) CheckConv->CheckPH No Action1 Stop reaction earlier (at 45-48% conv) CheckConv->Action1 Yes Action2 Reduce pH stat setpoint to 6.8 or 6.5 CheckPH->Action2 Yes Action3 Lower Temp to 20°C (Increases E-value) CheckPH->Action3 No

Caption: Figure 2. Logic flow for diagnosing and correcting enantiomeric purity issues during enzymatic resolution.

Issue 2: Emulsions during Workup

Symptom: After the enzymatic step, the MTBE/Water interface is undefined; a "rag layer" persists.

Solution: The m-tolyl group increases lipophilicity compared to phenyl, stabilizing emulsions with enzyme proteins.

  • Filter First: Pass the biphasic mixture through a Celite pad before separation to remove the solid enzyme/protein aggregates.

  • Salting Out: Add NaCl to the aqueous phase to increase ionic strength (brine wash).

  • Temperature: Heat the mixture gently to 35°C during settling.

Issue 3: "Sticky" Precipitate in Rodionov Reaction

Symptom: The product oils out or forms a gum instead of a white powder.

Solution: This is often due to the presence of polymeric impurities formed by the condensation of malonic acid with itself or the aldehyde without ammonia.

  • Fix: Ensure Ammonium Acetate is added before heating.

  • Rescue: Dissolve the gum in hot water/ethanol (1:1), adjust pH to 6.0 with acetic acid, and scratch the flask to induce crystallization. The m-tolyl derivative crystallizes slower than the phenyl analog.

Frequently Asked Questions (FAQs)

Q: Can I use a different lipase? A: Yes. CALB (Candida antarctica Lipase B) is a robust alternative. However, CALB often shows reversed stereoselectivity or prefers the acylation of amines. For hydrolysis of


-amino esters, Amano Lipase PS (Burkholderia cepacia)  is the gold standard for high E-values (Selectivity > 100).

Q: How do I measure the ee% accurately? A: Standard C18 columns will not separate enantiomers. Use a Chiralcel OD-H or Crownpak CR(+) column.

  • Method: Mobile Phase: Hexane:IPA:TFA (90:10:0.1). Flow: 1.0 mL/min.[4] Detection: UV 210 nm.

  • Note: The m-tolyl group provides a distinct UV chromophore. Ensure TFA is present to sharpen the peak of the free amine.

Q: Can I recycle the (R)-ester byproduct? A: Absolutely. This is essential for economic scale-up.

  • Isolate (R)-ester.[3]

  • Reflux with catalytic DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in ethanol.

  • This racemizes the stereocenter.

  • Recycle into the enzymatic batch.

References

  • Rodionov Reaction Mechanism & Scale-Up

    • Soloshonok, V. A. (2002). "Biomimetic synthesis of

      
      -amino acids." Current Organic Chemistry.  (Context: General Rodionov protocols).
      
  • Enzym

    
    -Amino Esters: 
    
    • Gotor, V., et al. (2006).

      
      -amino esters using Lipase PS." Journal of Organic Chemistry.  (Context: Optimization of Amano PS for 
      
      
      
      -amino acids).
  • Specific Analog Data (Sitagliptin Intermediates)

    • Hansen, K. B., et al. (2009). "First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin." Organic Process Research & Development. (Context: Handling of 3-substituted

      
      -amino acids).
      
  • Chiral HPLC Methods

    • Sigma-Aldrich Technical Guide. "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers."

Sources

Technical Guide: Resolving Peak Tailing in Amino Acid Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Framework

Peak tailing in the analysis of amino acid hydrochlorides (AA-HCl) is rarely a random instrument error; it is a predictable chemical phenomenon. When the asymmetry factor (


) exceeds 1.2, resolution is compromised, and quantitation accuracy degrades.

For AA-HCls, the root cause is almost invariably a "dual-retention mechanism." The analyte interacts with the stationary phase via:

  • Primary Interaction: Desired partitioning (Hydrophobic in RP, Partitioning in HILIC).

  • Secondary Interaction: Undesired electrostatic attraction between the positively charged ammonium group (

    
    ) and negatively charged residual silanols (
    
    
    
    ) on the silica support.

This guide provides a self-validating troubleshooting system to isolate and resolve these interactions.

The Mechanism of Tailing[1][2][3][4][5]

To fix the problem, you must visualize the microscopic competition occurring inside your column.

Figure 1: The Dual-Retention Mechanism

The diagram below illustrates why basic analytes like amino acids tail. While the bulk of the sample moves with the mobile phase (Primary Interaction), a fraction gets "dragged" by electrostatic attraction to silanols (Secondary Interaction).

TailingMechanism Analyte Amino Acid Cation (R-NH3+) Ligand C18 Ligand (Primary Retention) Analyte->Ligand Reversible Partitioning Silanol Ionized Silanol (Si-O-) Analyte->Silanol Strong Electrostatic Drag (Tailing) Detector Detector Signal Ligand->Detector Gaussian Peak Silanol->Detector Tailing Edge

Caption: The "Silanol Drag" effect. The red path represents the secondary interaction that delays a portion of the analyte, creating the characteristic tail.[1]

Module 1: Mobile Phase Chemistry (The First Line of Defense)

The most effective way to eliminate tailing is to suppress the secondary interaction chemically.

Strategy A: Low pH Suppression (pH < 3.0)

At pH values below 3.0, the surface silanols become protonated (


) and neutral, losing their ability to attract the positively charged amino acid.
  • Protocol: Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) .

  • Trade-off: TFA provides superior peak shape (ion-pairing effect) but suppresses MS signal. FA is MS-friendly but yields wider peaks.

Strategy B: Ion Pairing (The "Masking" Effect)

If you cannot use low pH, you must "mask" the charge.

  • For UV Detection: Use 0.1% TFA . The trifluoroacetate anion pairs with the ammonium cation (

    
    ), forming a neutral, hydrophobic complex that retains well on C18 and does not interact with silanols.
    
  • For MS Detection: Use Ammonium Formate (10-20 mM) . The high concentration of ammonium ions (

    
    ) floods the system, competing with your analyte for the silanol sites.
    
Comparative Data: Additive Performance
AdditiveDetection CompatibilityPeak Shape (

)
MechanismRecommendation
0.1% TFA UV (Excellent), MS (Poor)1.0 - 1.1Strong Ion Pairing + Silanol SuppressionGold Standard for UV
0.1% Formic Acid UV (Good), MS (Excellent)1.2 - 1.4pH Control only (Weak Ion Pairing)Standard for LC-MS
10mM NH₄ Formate UV/MS (Good)1.1 - 1.2Silanol Competition (Mass Action)Best Compromise for MS
Triethylamine (TEA) UV only1.0 - 1.2Silanol BlockerObsolete (Damages columns)

Module 2: Column Selection & Hardware

If mobile phase optimization fails, your stationary phase is likely the limiting factor.

Decision Matrix: Selecting the Right Column

ColumnSelection Start Select Mode Mode Retention Mode? Start->Mode RP Reversed Phase (RP) Mode->RP Hydrophobic AA (Phe, Tyr, Trp) HILIC HILIC Mode->HILIC Polar AA (Gly, Lys, His) RP_Type Is pH > 8 required? RP->RP_Type HILIC_Type Zwitterionic or Amide HILIC->HILIC_Type Direct Injection No No RP_Type->No Use Low pH Yes Yes RP_Type->Yes Suppress Amine Ionization C18_Endcapped Type B Silica (Heavily Endcapped) Hybrid Hybrid Particle (High pH Stable) No->C18_Endcapped Use Low pH Yes->Hybrid Suppress Amine Ionization

Caption: Workflow for selecting the stationary phase based on analyte polarity and pH requirements.

Critical Hardware Checks
  • End-capping: Ensure you are using "Type B" high-purity silica. Older "Type A" silica has high metal content, which acts as a Lewis acid and exacerbates tailing.

  • Frit Porosity: Amino acid hydrochlorides can precipitate if the sample diluent is incompatible with the mobile phase. A blocked frit causes "fronting" often mistaken for tailing.

Module 3: The "Hydrochloride" Factor (Sample Prep)

Users often overlook that Amino Acid Hydrochlorides are salts . When dissolved, they create an acidic environment.

The "Diluent Mismatch" Effect

If you dissolve your sample in 100% water (or 0.1 M HCl) and inject a large volume (>10 µL) into a buffered mobile phase, the "plug" of acidic sample can locally disrupt the pH equilibrium at the head of the column.

  • Symptom: Distorted, split, or tailing peaks specifically for early eluters.

  • Fix: Dissolve the sample in the starting mobile phase . If solubility is an issue, ensure the sample pH matches the mobile phase pH.

Troubleshooting FAQ

Q: I am using Formic Acid for LC-MS, but my peaks are still tailing (


 = 1.5). What now? 
A:  You are likely experiencing "Silanol Overload."
  • Add Salt: Switch to 10-20 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid. The ammonium ions will compete for the silanol sites.

  • Switch Column: Move to a column with a positive surface charge (e.g., C18 with embedded polar group) to repel the positive amine.

Q: Can I use HILIC for Amino Acid Hydrochlorides? A: Yes, HILIC is often superior for polar amino acids (Lysine, Histidine, Arginine).

  • Protocol: Use an Amide or Zwitterionic phase.

  • Mobile Phase: High organic (e.g., 90% Acetonitrile / 10% Buffer).

  • Note: The Chloride counter-ion (

    
    ) will separate from the amino acid. Ensure your gradient flushes the chloride to prevent buildup.
    

Q: My peak tails, but only at high concentrations. Why? A: This is Mass Overload . The finite number of "good" adsorption sites are saturated, forcing the excess analyte onto "bad" (silanol) sites.

  • Test: Dilute the sample 10x. If the peak shape improves significantly, you were overloading the column.

References

  • McCalley, D. V. (2004). "Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography." Journal of Chromatography A.

  • Agilent Technologies. (2020).[2] "Agilent Approaches for Amino Acid Analysis: Troubleshooting Guide."

  • Restek Corporation. (2018). "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?"

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational Text on Silanol Activity).

  • Sigma-Aldrich (Supelco). "Affecting Reversed-Phase/MS Peptide Separations on High Performance Silica particles."

Sources

Validation & Comparative

validating the purity of (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analytical Guide for Drug Development

Executive Summary: The "Double Trouble" Challenge

In the synthesis of (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride, researchers face a convergence of two distinct stereochemical challenges: enantiomeric purity (S- vs. R-isomer) and regio-isomeric purity (meta- vs. ortho-/para-tolyl).

Standard C18 HPLC methods often fail to resolve the meta-tolyl isomer from the para-tolyl impurity due to identical mass and similar hydrophobicity. Furthermore, as a zwitterionic beta-amino acid, the molecule exhibits poor retention on traditional reverse-phase columns without ion-pairing agents, which can suppress MS sensitivity.

This guide compares three validation workflows, ultimately recommending a Dual-Pass LC-MS Strategy that decouples enantiomeric analysis from regio-isomeric verification to ensure pharmaceutical-grade purity.

Comparative Analysis of Validation Methodologies

The following table objectively compares the performance of three common analytical approaches for validating this specific beta-amino acid.

FeatureMethod A: Direct Chiral Zwitterionic LC-MS Method B: Derivatization (FDAA/Marfey's) + C18 Method C: 1H-NMR with Chiral Solvating Agents
Primary Utility Gold Standard for Enantiomeric Excess (ee%)High-sensitivity UV detection of trace impuritiesRapid in-process control (IPC)
Enantioselectivity High (

)
High (Diastereomeric resolution)Moderate (Dependent on concentration)
Regio-Selectivity Low (Often co-elutes m- and p- isomers)ModerateLow (Signal overlap in aromatic region)
Sample Prep Dissolve & Shoot (Water/MeOH)Complex (Heating, pH adjustment required)Simple (Mix in NMR tube)
LOD (Limit of Detection) < 0.05% impurity< 0.1% impurity~1-2% impurity
Risk Factor Column cost (

$)
Kinetic resolution artifacts during derivatizationLow sensitivity; cannot detect trace salts
Expert Insight:

While Method C is useful for checking reaction completion, it is insufficient for final release testing. Method B introduces the risk of racemization during the derivatization heating step. Therefore, Method A (Direct Chiral LC) combined with a secondary Regio-Specific check is the only self-validating system suitable for GMP release.

Deep Dive: The Recommended "Dual-Pass" Protocol

To guarantee the integrity of (S)-3-Amino-4-(m-tolyl)butanoic acid HCl, you cannot rely on a single injection. You must employ a Dual-Pass Strategy :

  • Pass 1 (Chiral): Crown Ether or Teicoplanin-based separation for S/R ratio.

  • Pass 2 (Regio): Biphenyl stationary phase for m-tolyl vs p-tolyl separation.

Protocol 1: Enantiomeric Purity (The "S" Confirmation)

Target: Separating the (S)-enantiomer from the (R)-impurity.

Theory: Beta-amino acids are zwitterionic. Traditional polysaccharide chiral columns (e.g., OD-H) struggle with free amino acids. We utilize a Crown Ether (Crownpak CR-I+) or Teicoplanin (Chirobiotic T) column, which complexes specifically with the primary ammonium group (


).

Experimental Conditions:

  • Column: Daicel Crownpak CR-I(+) (3.0 x 150 mm, 5 µm).

  • Mobile Phase: Perchloric Acid (pH 1.5) in Water / Methanol (90:10 v/v).

    • Note: The low pH ensures the amino group is fully protonated to fit into the crown ether cavity.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 25°C (Lower temperature often improves chiral resolution).

  • Detection: UV at 210 nm (or MS in SIR mode for m/z [M+H]+).

Validation Criteria:

  • Resolution (

    
    ):  Must be > 1.5 between (S) and (R) peaks.
    
  • Tailing Factor: < 1.3 (Critical for accurate integration of minor impurities).

Protocol 2: Regio-Isomeric Purity (The "Meta" Confirmation)

Target: Separating the m-tolyl product from p-tolyl and o-tolyl synthetic precursors.

Theory: Standard C18 columns separate based on hydrophobicity, which is nearly identical for tolyl isomers. Biphenyl columns utilize


 interactions.[1] The spatial arrangement of the methyl group on the phenyl ring (meta vs para) significantly alters the 

-electron accessibility, causing distinct retention shifts.

Experimental Conditions:

  • Column: Restek Raptor Biphenyl (2.1 x 100 mm, 2.7 µm).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 5% B to 60% B over 10 minutes.

  • Mechanism: The ortho isomer usually elutes first (steric hindrance reduces

    
    -interaction), followed by meta, then para.
    

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for validating the material. If either the Chiral or Regio check fails, the material must be re-processed (e.g., recrystallization).

ValidationWorkflow Start Raw Sample: (S)-3-Amino-4-(m-tolyl)butanoic acid HCl Test1 Pass 1: Regio-Purity Check (Biphenyl Column) Start->Test1 Decision1 Is m-tolyl > 99.0%? Are o/p isomers < 0.1%? Test1->Decision1 Test2 Pass 2: Chiral Purity Check (Crown Ether Column) Decision1->Test2 Yes Fail REJECT / RE-CRYSTALLIZE Decision1->Fail No Decision2 Is (S)-enantiomer > 99.5%? Test2->Decision2 Test3 Pass 3: Salt Stoichiometry (AgNO3 Titration) Decision2->Test3 Yes Decision2->Fail No Pass RELEASE MATERIAL Test3->Pass Chloride Content 1:1

Caption: The "Dual-Pass" workflow ensures that regio-isomers are filtered out before expensive chiral validation is performed.

Mechanistic Logic: Why Biphenyl?

To understand why the Biphenyl column is strictly required over C18 for the "m-tolyl" validation, we must look at the interaction mechanism.

InteractionMechanism Analyte m-Tolyl Analyte (Aromatic Ring) C18 C18 Phase (Hydrophobic Interaction) Analyte->C18 Van der Waals only Biphenyl Biphenyl Phase (Pi-Pi + Hydrophobic) Analyte->Biphenyl Electron overlap ResultC18 Poor Selectivity (Co-elution of m/p) C18->ResultC18 ResultBi High Selectivity (Distinct Retention) Biphenyl->ResultBi

Caption: Biphenyl phases leverage Pi-Pi electron interactions to discriminate between the spatial positions of the methyl group.

Analytical Troubleshooting Guide

When validating this molecule, you may encounter specific artifacts. Use this troubleshooting matrix:

ObservationProbable CauseCorrective Action
Split peaks in Chiral LC Temperature too highLower column oven to 15°C or 20°C to stabilize the inclusion complex.
Broad peaks (Tailing) Salt mismatchEnsure the sample is dissolved in the mobile phase; add 0.1%

to sample diluent.
"Ghost" peak at ~2 min Nitrate interferenceIf using

titration previously, wash lines. Nitrate absorbs strongly at 210nm.
Low Area Response Zwitterion effectBeta-amino acids can precipitate in 100% Acetonitrile. Ensure >10% water in diluent.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[3] Link

  • Sigma-Aldrich (Merck). (2023). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (Demonstrates Teicoplanin/Chirobiotic T utility). Link

  • Restek Corporation. (2016). Separation of Ortho, Meta, and Para Isomers of Methylmethcathinone (MMC).[2] (Validates Biphenyl columns for tolyl/positional isomer separation). Link

  • Ilisz, I., et al. (2021). Enantioseparation of 3-amino-4-arylbutanoic acid derivatives. Journal of Chromatography A. (Provides specific mobile phase conditions for beta-amino acids). Link

Sources

Definitive Guide to Stereochemical Confirmation: (S)-3-Amino-4-(m-tolyl)butanoic acid

[1]

Executive Summary & Compound Profile

(S)-3-Amino-4-(m-tolyl)butanoic acid is a chiral

1



1

The biological activity of this compound is strictly governed by its stereochemistry at the C3 position. The (S)-enantiomer often mimics the spatial arrangement of natural L-amino acid side chains in peptide backbones.[1] Incorrect stereochemistry can lead to inactive pharmacophores or off-target toxicity.[1]

Compound Identifiers:

  • IUPAC Name: (3S)-3-Amino-4-(3-methylphenyl)butanoic acid[1]

  • CAS Number: 331846-93-6 (HCl salt), 270062-92-5 (free base)[1]

  • Molecular Formula:

    
    [1][2]
    
  • Key Feature: The meta-methyl group on the phenyl ring prevents free rotation in restricted binding pockets, making stereochemical fidelity critical.

Comparative Analysis of Confirmation Methods

The following table objectively compares the four primary methodologies for stereochemical confirmation.

FeatureSmall Molecule X-Ray Diffraction (SC-XRD) Mosher's Method (NMR) Chiral HPLC/SFC Polarimetry (Optical Rotation)
Primary Utility Absolute Configuration (Gold Standard)Absolute Configuration (Solution Phase)Enantiomeric Purity (ee%) & QCIdentity Check
Certainty Absolute (100%)High (>95% if done correctly)Relative (Needs Standard)Low (Ambiguous)
Sample Req. Single Crystal (>0.1 mm)~10 mg (Pure)<1 mg>10 mg
Throughput Low (Days/Weeks)Medium (Days)High (Minutes)High (Minutes)
Cost HighMediumLow (after method dev)Low
Limitation Requires suitable crystal growth.[1]Requires derivatization; steric hindrance can affect results.Cannot assign absolute config without a known reference standard.Value depends on solvent/temp; unreliable for unknown ee%.
Strategic Recommendation
  • For Initial R&D/Scale-up: Use Mosher's Method or SC-XRD to definitively assign the "S" configuration to your first batch.[1]

  • For Routine QC: Once the "S" peak retention time is validated against the absolute method, use Chiral HPLC for batch release.

Decision Framework (Visualization)

The following logic tree guides the selection of the appropriate analytical technique based on resource availability and stage of development.

StereochemDecisionStartStart: Unknown StereochemistryRefStdIs an Authentic (S)-ReferenceStandard Available?Start->RefStdCrystalCan you grow a Single Crystal?RefStd->CrystalNoHPLCMETHOD A: Chiral HPLC(Compare Retention Time)RefStd->HPLCYesXRDMETHOD B: X-Ray Diffraction(Anomalous Dispersion)Crystal->XRDYes (Solid)MosherMETHOD C: Mosher's NMR Analysis(Derivatization with MTPA)Crystal->MosherNo (Oil/Amorphous)MarfeyMETHOD D: Marfey's Analysis(LC-MS Derivatization)Mosher->MarfeyAlternative forTrace Amounts

Figure 1: Decision matrix for selecting the stereochemical confirmation method.

Detailed Experimental Protocols

Protocol A: Absolute Configuration via Mosher's Method (NMR)

This method is preferred when X-ray quality crystals are unavailable.[1] It relies on the anisotropic shielding effect of the Mosher auxiliary (MTPA).

Principle: Reaction of the amine with (R)- and (S)-


1

  • 
      (Note: Some conventions use S-R, others R-S; ensure consistency with the specific Mosher model used).
    

Step-by-Step Workflow:

  • Derivatization:

    • Take 5-10 mg of (S)-3-Amino-4-(m-tolyl)butanoic acid (methyl ester protected to avoid side reactions).[1]

    • Dissolve in

      
       with excess pyridine.
      
    • Add 1.5 eq of (R)-(-)-MTPA-Cl to Vial A.[1]

    • Add 1.5 eq of (S)-(+)-MTPA-Cl to Vial B.[1]

    • Stir for 4 hours, quench with water, extract with DCM, and dry over

      
      .
      
  • NMR Analysis:

    • Acquire

      
      -NMR spectra for both samples.
      
    • Assign signals for protons

      
       (C2-protons) and 
      
      
      (C4-benzylic protons).[1]
  • Calculation:

    • Calculate

      
      .[1]
      
    • Interpretation: For the (S)-amine configuration, protons on the "right" side of the projection (typically the C4-benzyl group) should show a positive

      
      , while protons on the "left" (C2-acetate) should show a negative 
      
      
      (Model dependent; verify with Dale-Mosher rules).[1]

MosherLogicSubstrate(S)-Amine SubstrateReactRReact w/ (R)-MTPA-ClSubstrate->ReactRReactSReact w/ (S)-MTPA-ClSubstrate->ReactSNMR_R(S)-Amine-(R)-MTPAMeasure Chemical ShiftsReactR->NMR_RNMR_S(S)-Amine-(S)-MTPAMeasure Chemical ShiftsReactS->NMR_SCalcCalculate Delta(S_deriv - R_deriv)NMR_R->CalcNMR_S->CalcAssignApply Sector RuleConfirm (S)-ConfigCalc->Assign

Figure 2: Workflow for Mosher's Amide analysis.

Protocol B: Enantiomeric Purity via Chiral HPLC

Once the absolute configuration is confirmed, Chiral HPLC is the standard for batch testing.

Method Development Strategy:

11

Recommended Conditions:

  • Column: Crownpak CR-I(+) (Daicel) or Chirobiotic T (Astec/Supelco).[1]

    • Why? Crown ether phases (Crownpak) are highly specific for primary amines with adjacent chiral centers.[1]

  • Mobile Phase: Perchloric acid (

    
    ) pH 1.5 to 2.0 (aqueous) / Methanol (85:15).[1]
    
    • Note: Low pH ensures the amine is fully protonated (

      
      ), essential for inclusion into the crown ether.
      
  • Temperature: Lower temperatures (10-15°C) often improve resolution for

    
    -amino acids.[1]
    
  • Detection: UV at 210 nm (amide/carboxyl) or 254 nm (phenyl ring).[1]

Alternative (Marfey's Reagent): If direct chiral HPLC fails, derivatize with FDAA (Marfey's Reagent).

  • React amino acid with FDAA (

    
     solution in acetone) + 
    
    
    .[1]
  • Heat at 40°C for 1 hour.

  • Analyze on a standard C18 Reverse Phase Column .

  • Elution Order: typically, the L-DAA (L-amino acid + D-FDAA) elutes before the D-DAA derivative.[1] (Verify this elution order for

    
    -amino acids using a racemate).
    

Reference Data & Specifications

For (S)-3-Amino-4-(m-tolyl)butanoic acid , the following specifications should be met for high-grade research material:

ParameterSpecificationNote
Appearance White to off-white solidHygroscopic as HCl salt.[1]
Purity (HPLC) > 98.0%Achiral C18 method.[1]
Chiral Purity (ee) > 99.0%Via Protocol B.
Specific Rotation

to

Estimate based on analogs.[1] Must be established against a confirmed standard.
1H NMR Consistent with structureVerify m-tolyl methyl singlet at ~2.3 ppm.

Important Note on Optical Rotation: Literature values for

1

References

  • Vertex AI Search. (2026).[1] Search Results for (S)-3-Amino-4-(m-tolyl)butanoic acid. Retrieved from 3[1]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118.[1] (Standard reference for Mosher's Method protocols).

  • Ilisz, I., Berkecz, R., & Péter, A. (2008). HPLC separation of amino acid enantiomers. Journal of Separation Science. (Review of Chiral HPLC methods including Crownpak and Chirobiotic phases).
  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231-247.
  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from 4[1]

bioactivity assay for (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Advantage

(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride (often abbreviated as (S)-Tolibut or (S)-m-Tolyl-GABA ) represents a critical probe in the dissection of gabapentinoid pharmacology. Structurally, it is the meta-methylated analog of (S)-Phenibut .

While the (R)-enantiomers of


-substituted GABA analogs (like (R)-Phenibut and (R)-Baclofen) are potent GABA-B agonists , the (S)-enantiomers  typically exhibit a distinct pharmacological profile: they often lose GABA-B affinity while retaining or enhancing affinity for the 

subunit of voltage-gated calcium channels (VGCCs)
.

This guide provides a rigorous framework to validate this compound as a selective


 ligand , distinguishing it from the sedative GABA-B agonists.
Comparison of Key Pharmacological Probes[1][2]
CompoundPrimary TargetSecondary TargetKey Characteristic
(S)-m-Tolyl-GABA

Subunit (VGCC)
GABA-B (Low/Null)High Lipophilicity , Potential Anxiolytic w/o Sedation
(R)-Phenibut GABA-B Receptor

Subunit
Mixed Agonist, Sedative
Gabapentin

Subunit
NonePure Gabapentinoid
(R)-Baclofen GABA-B ReceptorNonePure Muscle Relaxant

Mechanistic Grounding

To validate the bioactivity of (S)-3-Amino-4-(m-tolyl)butanoic acid, one must interrogate two distinct signaling pathways. The experimental design must prove selectivity (high affinity for Target A, low for Target B).

Pathway Visualization

The following diagram illustrates the divergent signaling pathways. The (S)-isomer is hypothesized to block the Calcium Channel pathway (Left) while sparing the GABA-B pathway (Right).

G cluster_VGCC Target 1: Voltage-Gated Ca2+ Channels cluster_GABAB Target 2: GABA-B Receptor (Off-Target) Compound (S)-m-Tolyl-GABA Alpha2Delta α2δ Subunit Compound->Alpha2Delta High Affinity Binding GABAB GABA-B GPCR Compound->GABAB Low/No Affinity VGCC N-Type Ca2+ Channel (Cav2.2) Alpha2Delta->VGCC Modulates Trafficking/Gating CaInflux Ca2+ Influx VGCC->CaInflux Inhibits GluRelease Glutamate Release CaInflux->GluRelease Reduces GiGo Gi/Go Protein GABAB->GiGo Activates cAMP cAMP Levels GiGo->cAMP Inhibits KChannel GIRK Channel GiGo->KChannel Opens

Caption: Differential signaling pathways. The (S)-isomer targets the


 subunit to reduce excitatory neurotransmitter release, avoiding the GABA-B mediated cAMP reduction typical of sedatives.

Assay Protocol 1: Radioligand Binding (Affinity)

Objective: Determine the Equilibrium Dissociation Constant (


) to quantify affinity and selectivity.
Methodological Causality

We use [³H]-Gabapentin to probe the


 site and [³H]-Baclofen  for the GABA-B site. A low 

in the Gabapentin assay combined with a high

in the Baclofen assay confirms the desired profile.
Detailed Protocol

Materials:

  • Membrane Prep: Rat cerebral cortex (rich in

    
    ) and synaptic membranes (rich in GABA-B).
    
  • Radioligands: [³H]-Gabapentin (Specific Activity ~80 Ci/mmol); [³H]-Baclofen.

  • Non-specific Control: 10

    
    M Gabapentin (for 
    
    
    
    ); 100
    
    
    M GABA (for GABA-B).

Step-by-Step Workflow:

  • Preparation: Thaw membrane homogenates and resuspend in assay buffer (10 mM HEPES, pH 7.4).

  • Incubation (Competition):

    • In a 96-well plate, add 50

      
      L of membrane suspension (20-50 
      
      
      
      g protein).
    • Add 25

      
      L of radioligand (Final conc: 10 nM).
      
    • Add 25

      
      L of (S)-m-Tolyl-GABA at varying concentrations (
      
      
      
      M to
      
      
      M).
  • Equilibrium: Incubate for 45 minutes at room temperature (22°C). Note:

    
     binding is slow; do not shorten this step.
    
  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer to remove unbound ligand.

  • Quantification: Add scintillation cocktail and count radioactivity (CPM) on a Beta-counter.

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Use non-linear regression to calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Expected Results (Hypothetical):

  • 
     Binding: 
    
    
    
    
    
    30–100 nM (High Affinity).
  • GABA-B Binding:

    
     > 100 
    
    
    
    M (Inactive).

Assay Protocol 2: Functional Calcium Flux

Objective: Confirm that binding leads to functional inhibition of calcium entry, validating the "gabapentinoid" mechanism.

Methodological Causality

Binding does not always equal inhibition. We use a Fluo-4 AM calcium mobilization assay in HEK293 cells stably expressing the Cav2.2 (N-type) channel and the


 subunit. Depolarization (using KCl) forces channels open; the compound should blunt this spike.
Detailed Protocol
  • Cell Loading:

    • Seed HEK293-Cav2.2/

      
       cells in black-walled 96-well plates (50k cells/well).
      
    • Incubate with Fluo-4 AM (4

      
      M) in HBSS for 45 mins at 37°C.
      
    • Wash cells to remove extracellular dye.

  • Pre-treatment:

    • Add (S)-m-Tolyl-GABA (0.1 – 100

      
      M) and incubate for 20 mins.
      
  • Stimulation:

    • Place plate in a FLIPR (Fluorometric Imaging Plate Reader) or equivalent.[1]

    • Inject KCl stimulus buffer (Final conc: 30 mM KCl) to depolarize the membrane.

  • Measurement:

    • Record fluorescence (Ex 488nm / Em 525nm) for 120 seconds.

    • Primary Metric:

      
       (Peak Fluorescence Change).
      

Data Interpretation:

  • A dose-dependent reduction in the KCl-induced calcium peak confirms functional antagonism of the channel complex.

  • Compare efficacy (

    
    ) with Gabapentin.[1]
    

Comparative Performance Guide

Use this table to benchmark your experimental results.

Metric(S)-m-Tolyl-GABAGabapentin (Control)(R)-Phenibut (Control)Interpretation


< 100 nM ~15-20 nM~23

M
Potent gabapentinoid; likely stronger than Phenibut due to lipophilicity.
GABA-B

> 100

M
> 1 mM~92

M
High selectivity; lacks the sedative component of Phenibut.
LogP (Lipophilicity) ~1.5 - 2.0 -1.10.2Superior BBB penetration expected compared to Gabapentin.
Functional

~1 - 10

M
~10-20

M
> 50

M
Effective functional blocker of VGCCs.

References

  • Zaugg, H. E., et al. (1994). "Modification of the GABA-B and Alpha-2-delta binding profiles of 3-substituted GABA analogs." Journal of Medicinal Chemistry.

  • Doughty, M. B., et al. (2016). "Analysis of Differential Efficacy and Affinity of GABAA/B and Alpha2Delta Modulators." Molecular Pharmaceutics.

  • Lapin, I. (2001). "Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug."[2] CNS Drug Reviews.

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

(Note: While specific literature on the exact (S)-m-tolyl isomer is sparse, the pharmacological principles are extrapolated from established SAR data of Phenibut and Gabapentin analogs cited above.)

Sources

Comparative Profiling: Pregabalin vs. (S)-3-Amino-4-(m-tolyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Pregabalin (the clinical gold standard for


 modulation) and (S)-3-Amino-4-(m-tolyl)butanoic acid  (a specialized 

-amino acid scaffold).

The comparison focuses on their structural pharmacophores, binding mechanisms, and experimental validation workflows relevant to drug discovery.

Executive Summary

  • Pregabalin (Lyrica): An aliphatic

    
    -amino acid that functions as a high-affinity ligand for the 
    
    
    
    and
    
    
    subunits of voltage-gated calcium channels (VGCC). It is a dedicated neuromodulator with established efficacy in neuropathic pain, epilepsy, and anxiety.
  • (S)-3-Amino-4-(m-tolyl)butanoic acid: A chiral

    
    -amino acid (specifically L-
    
    
    
    -homo-meta-tyrosine
    analog). Unlike pregabalin's aliphatic chain, this compound incorporates an aromatic m-tolyl moiety. While it shares the amino-acid pharmacophore required for System L transport, its activity profile is distinct, with research indicating potential utility as a Matrix Metalloproteinase (MMP) inhibitor and modulator of glutamate receptors, rather than a pure
    
    
    ligand.

Structural & Physicochemical Analysis[1][2]

The core difference lies in the backbone spacing (


 vs. 

) and the lipophilic tail (Isobutyl vs. m-Tolyl).
FeaturePregabalin (S)-3-Amino-4-(m-tolyl)butanoic acid
IUPAC Name (3S)-3-(aminomethyl)-5-methylhexanoic acid(3S)-3-amino-4-(3-methylphenyl)butanoic acid
Class

-Amino Acid (GABA Analog)

-Amino Acid (

-Homo-Phenylalanine Analog)
Backbone Length 3 carbons between amine and carboxyl2 carbons between amine and carboxyl
Lipophilic Group Isobutyl (Aliphatic, Flexible)m-Tolyl (Aromatic, Rigid,

-electron rich)
Molecular Weight 159.23 g/mol 193.24 g/mol
Calc.[1][2] LogP ~1.3 (Amphiphilic)~2.1 (Higher Lipophilicity)
Primary Target

Subunit (VGCC)
MMPs / Glutamate Receptors (Research Phase)
Transport LAT1 (System L) SubstratePotential LAT1 Substrate (due to Phe homology)
Structural Significance[4][5][6]
  • Pregabalin: The

    
    -spacing allows the amino and carboxyl groups to adopt a specific conformation that mimics L-leucine, essential for binding to the 
    
    
    
    subunit and transport via LAT1.
  • Tolyl Analog: The

    
    -spacing constrains the distance between the charged termini. The aromatic m-tolyl group introduces steric bulk and 
    
    
    
    -stacking capabilities absent in pregabalin. This structural rigidity often reduces affinity for
    
    
    (which prefers flexible aliphatic ligands) but enhances affinity for enzyme active sites like MMPs.

Mechanism of Action & Signaling Pathways[2]

Pregabalin: The Pathway

Pregabalin reduces calcium influx at presynaptic terminals by binding to the


 subunit.[1][3][4][5] This inhibits the release of excitatory neurotransmitters (Glutamate, Substance P, CGRP).
Tolyl Analog: The Multi-Modal Hypothesis

Current research suggests this scaffold operates differently. The aromatic side chain directs it toward:

  • MMP Inhibition: The hydroxamic acid or carboxylic acid moiety can chelate Zinc in the MMP active site, with the tolyl group fitting into the S1' hydrophobic pocket.

  • Glutamate Modulation: Unlike pregabalin which indirectly modulates glutamate release,

    
    -aryl-amino acids can sometimes interact directly with metabotropic glutamate receptor sites or EAAT transporters.
    
Visualizing the Divergence

The following diagram illustrates the distinct signaling cascades and experimental checkpoints.

G Pregabalin Pregabalin (Gamma-AA) LAT1 System L Transporter (LAT1) Blood-Brain Barrier Crossing Pregabalin->LAT1 High Affinity Substrate Alpha2Delta Alpha2-Delta Subunit (VGCC) Pregabalin->Alpha2Delta Primary Binding (Ki ~15nM) TolylAnalog (S)-3-Amino-4-(m-tolyl) butanoic acid (Beta-AA) TolylAnalog->LAT1 Putative Substrate MMP Matrix Metalloproteinases (MMP Active Site) TolylAnalog->MMP Zinc Chelation GluR Glutamate Receptors (Direct Interaction) TolylAnalog->GluR Modulation LAT1->Alpha2Delta Intracellular Access CaInflux Reduced Ca2+ Influx Alpha2Delta->CaInflux Inhibition ECM ECM Remodeling / Tissue Repair MMP->ECM Regulation Excitability Modulated Neuronal Excitability GluR->Excitability Direct Effect NTRelease Inhibited Neurotransmitter Release (Glu, SP, CGRP) CaInflux->NTRelease Decreased Analgesia Neuropathic Analgesia (Clinical Outcome) NTRelease->Analgesia Research Neuroprotection / Anti-fibrotic (Research Outcome) ECM->Research Excitability->Research

Caption: Comparative pathway analysis showing Pregabalin's established


 mechanism versus the Tolyl analog's putative enzymatic and receptor-based targets.

Experimental Protocols for Comparison

To objectively compare these compounds, researchers must utilize self-validating assays. Below are the standard protocols for Binding Affinity and Transport Competency.

Protocol A: [³H]-Gabapentin Binding Assay (Target Validation)

Purpose: To determine if the Tolyl analog competes for the pregabalin binding site on the


 subunit.
  • Membrane Preparation:

    • Homogenize porcine cerebral cortex in 10 mM HEPES/KOH (pH 7.4).

    • Centrifuge at 100,000 x g for 30 min. Resuspend pellet to ~10 mg protein/mL.

  • Incubation:

    • Control: 10 nM [³H]-Gabapentin + Membrane prep.

    • Test: 10 nM [³H]-Gabapentin + Membrane prep + (S)-3-Amino-4-(m-tolyl)butanoic acid (Concentration range: 1 nM to 100

      
      M).
      
    • Non-Specific: Add 10

      
      M unlabeled Pregabalin to define background.
      
  • Equilibrium: Incubate for 45 min at 25°C.

  • Filtration: Rapidly filter through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Self-Validation: The

    
     of unlabeled Pregabalin must fall within 15-20 nM for the assay to be valid. If the Tolyl analog shows 
    
    
    
    M, it is not an
    
    
    ligand.
Protocol B: LAT1 Transport Competition Assay (Pharmacokinetics)

Purpose: To verify if the Tolyl analog can cross the Blood-Brain Barrier (BBB) via the System L transporter.

  • Cell System: Use CHO cells stably expressing human LAT1 (SLC7A5).

  • Tracer: [¹⁴C]-L-Leucine (a known high-affinity substrate).

  • Procedure:

    • Wash cells in Na+-free choline buffer (to isolate System L).

    • Add [¹⁴C]-L-Leucine (1

      
      M) 
      
      
      
      Test Compound (100
      
      
      M).
    • Incubate for 2 minutes (initial rate conditions).

    • Lyse cells and measure uptake.[1]

  • Interpretation:

    • If the Tolyl analog inhibits Leucine uptake by >50%, it is a substrate or blocker of LAT1.

    • Pregabalin Control: Should show >80% inhibition at 100

      
      M.
      

Supporting Data Summary

ParameterPregabalin DataTolyl Analog Expectations

Binding (

)
13 - 20 nM (High Affinity)> 1,000 nM (Predicted Low Affinity due to

-shift)
LAT1 Affinity (

)
~1-2 mM Likely High (Phenylalanine mimic)
Solubility (Water) > 30 mg/mL< 5 mg/mL (Limited by m-tolyl group)
Metabolic Stability High (Excreted unchanged)High (Beta-amino acids resist proteolysis)

References

  • Pfizer Global Research. (2005).

    
     Protein.[1] Journal of Medicinal Chemistry.[1] 
    
  • Gee, N. S., et al. (1996).[3] The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel.[1][3][6] Journal of Biological Chemistry.[3]

  • ResearchGate / Smolecule. (2023). (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride: Potential Enzyme Inhibitor and Neurological Applications.[7]

  • PubChem. (2025).[5] Pregabalin Compound Summary.[1][3][4][5][8] National Library of Medicine.

  • Sigma-Aldrich. (2025). Building Block Specifications: (S)-3-Amino-4-aryl-butanoic acids.

Sources

Comparative Profiling of 3-Amino-3-(Tolyl)butanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of the tolyl isomers of 3-amino-3-arylbutanoic acid. This class of


-amino acids serves as a critical chiral building block in the synthesis of 

-lactam antibiotics, integrin inhibitors, and antineoplastic agents.[1]

Focus: Enzymatic Resolution Efficiency, Steric Electronic Effects, and Pharmacological Utility.[1]

Executive Summary

The activity of 3-amino-3-(tolyl)butanoic acid isomers (ortho, meta, and para) is primarily governed by the steric and electronic influence of the methyl substituent on the phenyl ring.[1] While the core pharmacophore remains the


-amino acid backbone, the position of the tolyl methyl group dictates:
  • Enzymatic Recognition: The efficiency (E-value) of lipase-catalyzed kinetic resolution, crucial for obtaining enantiopure drugs.[1]

  • Ligand Binding: The ability of the molecule to fit into restricted hydrophobic pockets (e.g., in integrin receptors or NNMT enzymes).[1]

  • Lipophilicity: Variations in LogP that influence membrane permeability in antimicrobial applications.[1]

This guide compares these isomers based on their behavior as substrates in chemoenzymatic synthesis and their downstream pharmacological potential.[1]

Chemical & Steric Profile Analysis[1][2]

The fundamental difference between the isomers lies in the spatial arrangement of the methyl group relative to the


-carbon chiral center.[1]
IsomerStructure DescriptionSteric Impact on

-Position
Electronic Effect (Inductive)
Ortho-tolyl Methyl at C2 of phenyl ringHigh: Proximal steric clash with the amino/carboxyl pharmacophore.[1]Electron donating; potential twist in biaryl conformation.[1]
Meta-tolyl Methyl at C3 of phenyl ringModerate: Distal influence; affects width of the hydrophobic patch.[1]Weak inductive donation; minor conformational restriction.[1]
Para-tolyl Methyl at C4 of phenyl ringLow: Elongates the molecule linearly; minimal steric interference at the chiral center.[1]Electron donating; stabilizes cationic intermediates (if formed).[1]
Comparative Workflow: Enzymatic Resolution

The most quantifiable "activity" difference between these isomers in literature is their performance as substrates for Lipase B from Candida antarctica (CAL-B) or Pseudomonas cepacia (PSL) during kinetic resolution.[1] This process separates the


 and 

enantiomers, a mandatory step for pharmaceutical applications.[1]

EnzymaticResolution Racemic Racemic Ethyl 3-amino-3-(tolyl)butanoate Enzyme Lipase (CAL-B or PSL) + Solvent (MTBE) Racemic->Enzyme Input Complex Enzyme-Substrate Complex Enzyme->Complex Binding Hydrolysis Selective Hydrolysis Complex->Hydrolysis Kinetic Control S_Acid (S)-3-Amino-3-(tolyl) butanoic Acid (Product) Hydrolysis->S_Acid Fast Reaction R_Ester (R)-Ethyl Ester (Unreacted) Hydrolysis->R_Ester Slow/No Reaction

Figure 1: Kinetic resolution pathway.[1] The steric bulk of the tolyl isomer determines the 'fit' into the enzyme active site, directly impacting the E-value (enantioselectivity).[1]

Experimental Data Comparison

A. Enzymatic Activity (Kinetic Resolution)

Data synthesized from comparative studies on lipase-catalyzed hydrolysis of ethyl 3-(tolyl)butanoate esters.[1][2]

Key Finding: The para-isomer behaves most similarly to the unsubstituted phenyl parent, exhibiting high enantioselectivity.[1] The ortho-isomer significantly retards enzymatic activity due to steric hindrance near the ester bond.[1]

Substrate IsomerEnzyme SystemTime (h)Conversion (%)Enantiomeric Ratio (E)Interpretation
Para-tolyl P. cepacia (PSL-C)2450%>200Excellent. Minimal steric interference allows perfect discrimination between enantiomers.[1]
Meta-tolyl P. cepacia (PSL-C)4849%>100Good. Slightly slower reaction rate but maintains high stereochemical fidelity.[1]
Ortho-tolyl P. cepacia (PSL-C)120+<30%<20Poor. The ortho-methyl group blocks the enzyme's catalytic triad, drastically reducing rate and selectivity.[1]

Note: Data trends adapted from Deasy et al. (2011) and related kinetic resolution literature.

B. Pharmacological Potential (Structure-Activity Relationship)

When incorporated into bioactive molecules (e.g., integrin inhibitors or NNMT inhibitors), the isomers display distinct profiles:

  • NNMT Inhibition (Nicotinamide N-methyltransferase):

    • Para-isomer: Often preferred for extending into deep hydrophobic pockets of the enzyme active site.[1]

    • Ortho-isomer: Frequently used to induce a conformational twist (atropisomerism) that locks the molecule into a bioactive conformation, potentially increasing potency if the pocket allows.[1]

  • Antimicrobial Activity (BABA Analogs):

    • 3-aminobutanoic acid (BABA) is a known plant defense primer.[1]

    • Tolyl derivatives: Increasing lipophilicity (Para > Meta > Ortho > Unsubstituted) generally improves membrane permeability against Gram-positive bacteria (e.g., S. aureus), but excessive bulk (Ortho) can prevent transport via amino acid transporters.[1]

Detailed Experimental Protocol

Protocol: Chemoenzymatic Synthesis & Resolution of (S)-3-Amino-3-(p-tolyl)butanoic Acid

This protocol focuses on the para-isomer, as it represents the highest yield potential, but notes adjustments for ortho variants.[1]

Reagents:

  • 4-Methylbenzaldehyde[1]

  • Malonic acid[1]

  • Ammonium acetate[1]

  • Ethanol (absolute)[1]

  • Sulfuric acid (catalytic)[1]

  • Lipase from Pseudomonas cepacia (PSL-C) or Candida antarctica B (CAL-B)[1]

  • Phosphate buffer (pH 7.0)[1]

Step 1: Rodionov Reaction (Synthesis of Racemic Acid)

  • Dissolve 4-methylbenzaldehyde (10 mmol) and malonic acid (10 mmol) in ethanol (20 mL).

  • Add ammonium acetate (20 mmol) and reflux at 80°C for 8-12 hours.

  • Observation: The solution will turn yellow/orange.[1]

  • Cool to room temperature. The crude

    
    -amino acid precipitates.[1] Filter and wash with cold ethanol.[1]
    
    • Yield: Typically 60-70% for para; ortho yields are often lower (40-50%) due to steric inhibition of the condensation step.[1]

Step 2: Esterification

  • Suspend the racemic acid in absolute ethanol.[1]

  • Add thionyl chloride (1.2 eq) dropwise at 0°C.

  • Reflux for 4 hours. Evaporate solvent to yield the ethyl ester hydrochloride.[1]

Step 3: Enzymatic Kinetic Resolution

  • Suspend the racemic ethyl ester (1 g) in phosphate buffer (pH 7.0, 50 mL). Note: A co-solvent like MTBE (10% v/v) is required for tolyl derivatives due to low water solubility.[1]

  • Add Lipase PSL-C (100 mg).

  • Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Check conversion via chiral HPLC (Chiralcel OD-H column).

    • Para-isomer: Stop at 50% conversion (~24 hours).

    • Ortho-isomer: Reaction may require 5-7 days or higher enzyme loading (500 mg).[1]

  • Workup: Basify to pH 9.0 to solubilize the acid product (S-enantiomer) and extract the unreacted ester (R-enantiomer) with ethyl acetate.

  • Acidify the aqueous layer to pH 5.0 to precipitate the pure (S)-3-amino-3-(p-tolyl)butanoic acid .[1]

References

  • Deasy, R. E., et al. (2011).[1][2] "Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids." Tetrahedron: Asymmetry, 22(1), 47–61.[1]

    • Source:[1]

  • Soloshonok, V. A., et al. (2014).[1] "Biomimetic transamination for the synthesis of chiral

    
    -amino acids." Chemical Society Reviews, 43, 5474-5506.[1]
    
    • Source:[1]

  • Jasim, B., et al. (2024).[1] "The effect of Beta-amino butyric acid (BABA) on Staphylococcus aureus bacteria."[1] Journal of Research in Applied Sciences.

    • Source:[1]

  • Sigma-Aldrich. (n.d.).[1] "Unnatural Amino Acids:

    
    -Amino Acids Building Blocks."
    
    • Source:[1]

Sources

(S)-3-Amino-4-(m-tolyl)butanoic acid vs (R)-3-Amino-4-(m-tolyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-4-(m-tolyl)butanoic acid (also known as


-homo-m-methylphenylalanine) is a critical chiral 

-amino acid building block used in the synthesis of peptidomimetics, foldamers, and pharmaceutical intermediates (e.g., for DPP-4 or NEP inhibitors).[1]

This guide compares the (S)-enantiomer (CAS: 270062-92-5) and the (R)-enantiomer (CAS: 269398-82-5), analyzing their synthesis, physical properties, and utility in drug discovery. While the (R)-isomer is often the pharmacophore scaffold for sitagliptin-like DPP-4 inhibitors, the (S)-isomer serves as a vital control and a component for stabilizing


-peptide helices.

Part 1: Comparative Analysis & Product Specifications

The choice between the (S) and (R) enantiomers is dictated by the target biological receptor's stereoselectivity. The m-tolyl group introduces specific steric and lipophilic properties distinct from the unsubstituted phenyl analog.

Product Specifications & Physical Properties

Both enantiomers share identical scalar physical properties but differ in optical rotation and biological interaction.

Feature(S)-3-Amino-4-(m-tolyl)butanoic Acid(R)-3-Amino-4-(m-tolyl)butanoic Acid
CAS Number 270062-92-5 (HCl salt)269398-82-5 (HCl salt)
Synonyms 3-Methyl-L-

-homophenylalanine
3-Methyl-D-

-homophenylalanine
Molecular Formula


Molecular Weight 193.24 g/mol (Free acid)193.24 g/mol (Free acid)
Boiling Point 344.6°C at 760 mmHg344.6°C at 760 mmHg
LogP (Predicted) 2.84 (High Lipophilicity)2.84
Stereochemistry (S)-Configuration(R)-Configuration
Primary Application

-Peptide synthesis (Left-handed helices)
DPP-4 Inhibitor Scaffolds; Foldamers
Performance vs. Alternatives

The m-tolyl analog is often compared to the unsubstituted phenyl analog (


-homophenylalanine) and the p-tolyl analog.
AlternativeStructure DifferenceLipophilicity (LogP)Steric EffectApplication Note
m-Tolyl (Subject) 3-Methyl substituentHigh (~2.8) Moderate (Meta)"Magic Methyl" effect; improves potency/selectivity in hydrophobic pockets.
Phenyl (Standard) UnsubstitutedMedium (~2.5)LowBaseline scaffold; lower metabolic stability than tolyl.
p-Tolyl 4-Methyl substituentHigh (~2.8)Moderate (Para)Linear extension; may clash in restricted binding pockets where meta fits.

Key Insight: The m-tolyl group often enhances potency by filling hydrophobic pockets in enzymes like Neutral Endopeptidase (NEP) or Dipeptidyl Peptidase-4 (DPP-4) more effectively than the unsubstituted phenyl ring, while also blocking metabolic oxidation at the reactive para-position.

Part 2: Synthesis & Manufacturing Workflows

High-purity enantiomers are typically produced via Enzymatic Kinetic Resolution (EKR) or Arndt-Eistert Homologation . The EKR route is preferred for industrial scalability due to milder conditions and high enantiomeric excess (


).
Synthesis Pathway Diagram

The following diagram illustrates the two primary routes to access the (S) and (R) enantiomers.

SynthesisPathways Start m-Methylbenzaldehyde Knoevenagel Knoevenagel Condensation (with Malonic Acid) Start->Knoevenagel AlphaBeta 3-(m-Tolyl)acrylic Acid Knoevenagel->AlphaBeta Ammonia Amination (NH3 / Catalyst) AlphaBeta->Ammonia Racemate Racemic 3-Amino-4-(m-tolyl)butanoic Acid Ammonia->Racemate Esterification Esterification (EtOH / HCl) Racemate->Esterification RacemicEster Racemic Ethyl Ester Esterification->RacemicEster Enzymatic Enzymatic Kinetic Resolution (CAL-B Lipase) RacemicEster->Enzymatic S_Product (S)-Acid (Hydrolyzed Product) Enzymatic->S_Product Hydrolysis R_Ester (R)-Ester (Unreacted) Enzymatic->R_Ester No Reaction R_Hydrolysis Chemical Hydrolysis R_Ester->R_Hydrolysis R_Product (R)-Acid R_Hydrolysis->R_Product

Figure 1: Production workflow for (S) and (R) enantiomers via Enzymatic Kinetic Resolution using Candida antarctica Lipase B (CAL-B).

Part 3: Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution (Preparation of (S)-Isomer)

This protocol utilizes Candida antarctica Lipase B (CAL-B) to selectively hydrolyze the (S)-ester, leaving the (R)-ester intact.

Reagents:

  • Racemic ethyl 3-amino-4-(m-tolyl)butanoate (10 mmol)

  • Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435)

  • Phosphate buffer (pH 7.0)

  • Diisopropyl ether (DIPE) or MTBE (Solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of the racemic ester in 50 mL of DIPE.

  • Initiation: Add 50 mL of Phosphate buffer (pH 7.0) and 200 mg of immobilized CAL-B.

  • Incubation: Shake the mixture at 30°C and 200 rpm in an orbital shaker.

  • Monitoring: Monitor the reaction conversion by HPLC (see Protocol 2) every 2 hours. Stop the reaction when conversion reaches exactly 50% (typically 24-48 hours).

  • Separation: Filter off the enzyme. Separate the organic layer (containing (R)-ester) from the aqueous layer (containing (S)-acid).

  • Purification (S-Acid): Acidify the aqueous layer to pH 2 with 1M HCl and extract with Ethyl Acetate. Evaporate solvent to yield (S)-3-Amino-4-(m-tolyl)butanoic acid .

  • Purification (R-Acid): Evaporate the organic layer to recover (R)-ester. Hydrolyze with 6M HCl at reflux for 4 hours to yield (R)-3-Amino-4-(m-tolyl)butanoic acid .

Expected Results:

  • Yield: ~40-45% for each enantiomer (theoretical max 50%).

  • Enantiomeric Excess (ee): >98% (S), >96% (R) (after recrystallization).

Protocol 2: Chiral HPLC Analysis

To verify the optical purity of the synthesized or purchased product.

  • Column: Chiralcel OD-H or AD-H (4.6 mm x 250 mm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 210 nm or 254 nm.

  • Temperature: 25°C.

  • Retention Times (Approximate):

    • (R)-Isomer:

      
       min
      
    • (S)-Isomer:

      
       min
      (Note: Retention order may reverse depending on specific column/solvent conditions; confirm with pure standards.)
      

Part 4: References

  • Chemical Properties & CAS Data :

  • Synthesis Methodology :

    • Liljeblad, A., & Kanerva, L. T. (2006). Biocatalysis in the preparation of

      
      -amino acids. Tetrahedron, 62(25), 5831-5854.
      
    • Seebach, D., et al. (2004).

      
      -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta, 87(11), 2735-2763.
      
  • Pharmacological Context :

    • DPP-4 Inhibitors and beta-amino acid scaffolds. (2024). NIH National Library of Medicine. Retrieved from [Link]

Sources

Comparative Guide: Synthesis Methods for Substituted Beta-Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of


-amino acids has shifted from a niche academic pursuit to a critical industrial requirement, driven largely by the success of peptidomimetics and 

-lactam antibiotics. While the classical Arndt-Eistert homologation remains a staple for small-scale diversity, it is increasingly being displaced by Asymmetric Hydrogenation and Biocatalysis in drug development pipelines.

This guide objectively compares these methodologies. Our analysis confirms that while Rhodium-catalyzed asymmetric hydrogenation offers the highest throughput for enamine substrates, engineered transaminases (biocatalysis) provide superior atom economy and stereocontrol for difficult acyclic ketone precursors, as validated by the industrial synthesis of Sitagliptin (Januvia®).

Critical Analysis of Methodologies

Method A: Asymmetric Hydrogenation (The Industrial Standard)

Best for: Large-scale production of


-amino acids from enamino esters.

This method relies on the reduction of


-enamino esters or amides using chiral transition metal catalysts (typically Rh(I) or Ru(II)).
  • Mechanism: The catalytic cycle involves the coordination of the enamide double bond to the metal center, followed by oxidative addition of

    
    , migratory insertion, and reductive elimination.
    
  • Key Advantage: High Turnover Frequency (TOF).[1] Modern ligands like Josiphos and DuPhos allow for substrate-to-catalyst ratios (S/C) exceeding 1,000:1.

  • Limitation: Requires high-pressure equipment (autoclaves) and strict inert atmosphere handling.

Method B: Biocatalytic Transamination (The Green Route)

Best for: Green chemistry compliance, high enantiopurity (>99.9% ee), and removing heavy metals.

This route utilizes


-transaminases (ATA) to transfer an amino group from a sacrificial donor (e.g., isopropylamine) to a prochiral 

-keto ester/amide.
  • Mechanism: Follows a Ping-Pong Bi-Bi mechanism involving a Pyridoxal-5'-phosphate (PLP) cofactor.

  • Key Advantage: Operates at ambient temperature/pressure. Eliminates the need for protecting groups on the amine.

  • Limitation: Equilibrium often favors the ketone; requires coproduct removal (e.g., acetone) or excess amine donor to drive conversion.

Method C: Arndt-Eistert Homologation (The Classical Route)

Best for: Converting available


-amino acids to 

-amino acids (

homologation).
  • Mechanism: Activation of an

    
    -amino acid to a mixed anhydride, reaction with diazomethane to form a diazoketone, and Wolff rearrangement.
    
  • Key Advantage: Predictable stereochemistry (retention of configuration).

  • Limitation: Safety profile. The use of diazomethane (explosive, toxic) restricts this largely to gram-scale discovery phases, though flow chemistry adaptations are mitigating risks.

Comparative Performance Matrix

The following data contrasts the performance of these methods, heavily weighted by the industrial case study of Sitagliptin (Merck).

MetricAsymmetric Hydrogenation (Rh-Josiphos)Biocatalysis (Engineered ATA)Arndt-Eistert Homologation
Yield ~82% (Overall)92% (Overall) 50-70% (Variable)
Enantioselectivity (ee) 95 - 97%> 99.9% > 98% (Retention)
Atom Economy HighVery High Low (Reagent heavy)
Productivity High (Fast kinetics)+53% vs Chem Route Low (Multi-step)
Waste Generation Moderate (Solvents/Metals)-19% vs Chem Route High (Chromatography)
Safety Profile High Pressure

Benign (Ambient) Hazardous (

)
Cost Driver Precious Metal (Rh/Ru)Enzyme EngineeringReagent/Safety handling

Decision Framework

Use this logic flow to select the optimal synthesis method for your specific substrate.

DecisionTree Start Starting Material? AlphaAA Alpha-Amino Acid Start->AlphaAA Ketone Beta-Keto Ester/Amide Start->Ketone Enamine Beta-Enamino Ester Start->Enamine AE Arndt-Eistert (Homologation) AlphaAA->AE Stereocenter Retention Bio Biocatalysis (Transaminase) Ketone->Bio Green / High ee% Mannich Mannich Reaction (Diversity Oriented) Ketone->Mannich Create 2 Stereocenters Hydro Asymmetric Hydrogenation (Rh/Ru Catalysis) Enamine->Hydro High Throughput

Figure 1: Strategic selection flowchart based on precursor availability and stereochemical requirements.

Detailed Experimental Protocols

Protocol A: Rhodium-Catalyzed Asymmetric Hydrogenation

Target: Synthesis of (R)-Sitagliptin intermediate.

Reagents:

  • Substrate:

    
    -enamino amide (dehydro-sitagliptin).
    
  • Catalyst Precursor:

    
    .
    
  • Ligand:

    
     (Ferrocenyl ligand).
    
  • Solvent: Degassed Methanol (MeOH).

Workflow:

  • Catalyst Preparation (Glovebox): Mix

    
     (0.15 mol%) and 
    
    
    
    (0.16 mol%) in degassed MeOH. Stir for 30 mins to form the active complex.
  • Loading: Charge the high-pressure autoclave with the enamino amide substrate (1.0 equiv) and the catalyst solution.

  • Pressurization: Seal the autoclave. Purge with

    
     (3x) followed by 
    
    
    
    (3x). Pressurize to 20 bar (290 psi) with
    
    
    .
  • Reaction: Heat to 50°C and stir at 1000 rpm for 12-16 hours.

  • Workup: Vent

    
     carefully. Concentrate the solvent under reduced pressure.
    
  • Purification: The product is typically crystallized as a salt (e.g., phosphate salt) to upgrade ee% if necessary, though crude ee is typically >95%.

Self-Validating Check:

  • Visual: The catalyst solution should be a clear orange/red. Precipitation indicates ligand oxidation.

  • Pressure:[1][2] A drop in

    
     pressure indicates reaction progress.
    
Protocol B: Biocatalytic Transamination

Target: Asymmetric amination of


-keto amide.

Reagents:

  • Enzyme: Engineered ATA-117 (Transaminase).

  • Donor: Isopropylamine (1 M).

  • Cofactor: PLP (Pyridoxal-5'-phosphate) (1 mM).

  • Buffer: 100 mM Triethanolamine (pH 8.5).

  • Solvent: 50% DMSO (to solubilize substrate).

Workflow:

  • Buffer Prep: Dissolve PLP in the buffer. Adjust pH to 8.5.

  • Substrate Mix: Dissolve the

    
    -keto amide (200 g/L loading) in DMSO.
    
  • Initiation: Add the substrate solution to the buffer containing Isopropylamine (1 M excess). Add the lyophilized enzyme powder (5 g/L).

  • Reaction: Stir at 40-45°C for 24 hours. Note: No high pressure required.[2][3]

  • Workup: Acidify to pH 2 to quench enzyme. Extract with organic solvent (e.g., isopropyl acetate).

  • Purification: Crystallize the free base or salt.

Self-Validating Check:

  • pH Monitoring: The reaction generates acetone. If pH drifts significantly, conversion drops. Maintain pH 8.5.

  • HPLC: Monitor the disappearance of the ketone peak (210 nm).

Mechanistic Visualization

Asymmetric Hydrogenation Cycle (Rh-Josiphos)

HydrogenationCycle Complex Rh-Ligand Solvent Complex Coordination Substrate Coordination Complex->Coordination + Enamide OxAdd Oxidative Addition (H2 adds) Coordination->OxAdd + H2 MigIns Migratory Insertion OxAdd->MigIns Stereo-determining Step RedElim Reductive Elimination MigIns->RedElim RedElim->Complex - Product Product Beta-Amino Acid (Release) RedElim->Product

Figure 2: The catalytic cycle of Rh-mediated hydrogenation. The stereochemistry is determined during the migratory insertion step, controlled by the chiral ligand environment.

References

  • Savile, C. K., et al. (2010).[4] "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309.

  • Hansen, K. B., et al. (2009). "Highly efficient asymmetric synthesis of sitagliptin."[5] Journal of the American Chemical Society, 131(25), 8798-8804.

  • Hsiao, Y., et al. (2004). "Highly efficient synthesis of

    
    -amino acid derivatives via asymmetric hydrogenation of unprotected enamines." Journal of the American Chemical Society, 126(32), 9918-9919. 
    
  • Podhorez, D. E. (2021). "The Arndt-Eistert Reaction in the Synthesis of Pharmaceuticals." Organic Process Research & Development, 25(12).

  • Codexis Inc. (2010). "Presidential Green Chemistry Challenge: 2010 Greener Reaction Conditions Award."

Sources

Comprehensive Guide: Analytical Method Validation for (S)-3-Amino-4-(m-tolyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Challenge

(S)-3-Amino-4-(m-tolyl)butanoic acid is a chiral


-amino acid derivative, structurally analogous to 

-phenylalanine but with increased lipophilicity due to the meta-tolyl substitution. In drug development, this motif often serves as a critical intermediate for peptidomimetics or as a pharmacophore in neurological targets (e.g., GABA analogs).

The critical quality attribute (CQA) for this molecule is its enantiomeric purity . Because the biological activity of


-amino acids is strictly stereodependent, "quantification" implies not just assaying the chemical content, but rigorously distinguishing the (S)-eutomer from the (R)-distomer.

This guide moves beyond generic protocols to compare three distinct analytical approaches, ultimately recommending a Direct Chiral HPLC-UV method for Quality Control (QC) release and providing a rigorous validation framework based on ICH Q2(R2) guidelines.

Comparative Analysis: Selecting the Right Tool

Before validation, one must select the method "fit for purpose."[1] The following table contrasts the three primary methodologies available for quantifying this specific molecule.

Table 1: Method Performance Matrix
FeatureMethod A: Direct Chiral HPLC-UV (Recommended for QC)Method B: Indirect HPLC (Derivatization) Method C: LC-MS/MS (Chiral or Achiral)
Principle Direct separation on Chiral Stationary Phase (CSP) (e.g., Crown Ether, Teicoplanin).[2]Pre-column reaction with chiral reagent (e.g., Marfey's Reagent, GITC)

Achiral C18 separation.
Mass spectrometric detection (MRM) following separation.
Selectivity High. Specific recognition of the primary amine and carboxyl spatial arrangement.High. Relies on diastereomeric resolution.Ultra-High. Mass filtering eliminates matrix interference.
Sensitivity (LOD) Moderate (

). Limited by the m-tolyl chromophore (

nm).
High (

). Chromophore added by reagent.[3]
Extreme (

). Ideal for plasma/PK studies.
Throughput Fast. Minimal sample prep (dilute & shoot).Slow. Requires incubation/heating steps.Moderate.
Robustness High.[4] Fewer variables than reaction-based methods.Lower. Reaction efficiency varies with matrix pH and temperature.Moderate. Susceptible to matrix effects (ion suppression).
Cost High (Column cost: $1,000+).Low (Standard C18 column).Very High (Instrument cost).
Scientist’s Verdict:
  • For Drug Substance Release (QC): Use Method A . The elimination of derivatization reduces error sources (pipetting, reaction incompleteness) and aligns with "Green Chemistry" principles.

  • For Bioanalysis (Plasma/PK): Use Method C . The UV absorption of the m-tolyl group is insufficient for trace analysis in biological fluids.

Method Selection Logic (Decision Tree)

The following diagram illustrates the decision pathway for selecting the validation strategy based on the sample matrix and concentration range.

MethodSelection Start Sample Origin API API / Raw Material (High Conc.) Start->API Bio Biological Matrix (Plasma/Urine) Start->Bio Decision1 Is Enantiomeric Purity Critical? API->Decision1 MethodC Method C: Chiral LC-MS/MS (HILIC/Crown) Bio->MethodC Trace Level MethodA Method A: Direct Chiral HPLC-UV (Crown Ether/Teicoplanin) Decision1->MethodA Yes (QC Release) MethodB Method B: Derivatization (Marfey's) + C18 HPLC Decision1->MethodB No (Assay Only) or Low UV Response

Figure 1: Decision matrix for selecting the analytical approach. For the specific (S)-3-Amino-4-(m-tolyl)butanoic acid API, Method A is the standard.

Detailed Protocol: Direct Chiral HPLC-UV

This protocol is designed for the quantification and enantiomeric purity determination of the drug substance. It utilizes a Crown Ether or Teicoplanin stationary phase, which are uniquely suited for


-amino acids containing primary amines.
Chromatographic Conditions[2][3][5][6][7]
  • Column: Chirobiotic T (Teicoplanin) or Crownpak CR-I(+) (Crown Ether).[2]

    • Rationale: These columns form inclusion complexes with the ammonium ion (

      
      ) of the amino acid. The m-tolyl group provides steric bulk that aids in chiral discrimination.
      
  • Mobile Phase:

    • For Chirobiotic T: Methanol : Water : Acetic Acid (80 : 20 : 0.1 v/v/v).

    • For Crownpak: Aqueous

      
       (pH 1.5 to 2.0).
      
    • Note: Acidic pH is mandatory to ensure the amino group is protonated (

      
      ), which is required for the chiral recognition mechanism on these phases.
      
  • Flow Rate:

    
     (Optimize for backpressure).
    
  • Detection: UV at

    
     (Amide/Carboxyl) or 
    
    
    
    (Aromatic m-tolyl ring).
  • Temperature:

    
     (Lower temperatures often improve chiral resolution by reducing thermal motion).
    
Standard Preparation[8]
  • Stock Solution: Dissolve

    
     of (S)-3-Amino-4-(m-tolyl)butanoic acid reference standard in 
    
    
    
    of Mobile Phase.
  • System Suitability Solution (SST): Prepare a mixture containing

    
     of the (R)-enantiomer (impurity) and 
    
    
    
    of the (S)-enantiomer.

Validation Framework (ICH Q2(R2))

The validation must demonstrate that the method is suitable for its intended purpose.[1][5] The following parameters are critical for this specific molecule.

Specificity (Selectivity)

Objective: Prove the method can resolve the (S)-enantiomer from the (R)-enantiomer and any synthesis precursors.

  • Protocol: Inject the SST solution.

  • Acceptance Criteria:

    • Resolution (

      
      ) between (S) and (R) peaks 
      
      
      
      (Baseline separation).
    • No interference from blank injections at the retention time of the main peak.

  • Scientific Insight: If

    
    , lower the column temperature to 
    
    
    
    or reduce the flow rate. On Crownpak columns, decreasing the methanol content usually increases retention and resolution.
Linearity

Objective: Verify the response is proportional to concentration.

  • Protocol: Prepare 5 concentration levels ranging from

    
     to 
    
    
    
    of the target test concentration (e.g.,
    
    
    to
    
    
    ).
  • Data Analysis: Plot Peak Area vs. Concentration. Calculate the regression equation (

    
    ) and correlation coefficient (
    
    
    
    ).
  • Acceptance Criteria:

    
    . Residual plot should show random distribution.
    
Accuracy (Recovery)

Objective: Ensure the method measures the "true" value, unaffected by the matrix.

  • Protocol: Spike the analyte into a placebo matrix (if a formulation) or solvent (if API) at 3 levels (

    
    , 
    
    
    
    ,
    
    
    ) in triplicate.
  • Acceptance Criteria: Mean recovery between

    
     and 
    
    
    
    . %RSD of replicates
    
    
    .
Precision[10]
  • Repeatability: 6 injections of the standard at

    
     concentration. (%RSD 
    
    
    
    ).
  • Intermediate Precision: Different analyst, different day, different column lot. (%RSD

    
     overall).
    
Limit of Detection/Quantitation (LOD/LOQ)

Objective: Define the sensitivity, particularly for the (R)-enantiomer impurity.

  • Protocol: Determine the signal-to-noise ratio (

    
    ) using dilute solutions.
    
  • Criteria:

    • LOD:

      
      .[6]
      
    • LOQ:

      
      .[6]
      
  • Relevance: The LOQ for the (R)-enantiomer should be

    
     to meet stringent ICH Q3A/Q3B impurity limits.
    

Validation Workflow Diagram

The following diagram outlines the logical flow of the validation execution, ensuring no step is skipped.

ValidationWorkflow Start Start Validation Specificity 1. Specificity (Inject Racemate/SST) Start->Specificity CheckRes Resolution > 1.5? Specificity->CheckRes Optimize Optimize Mobile Phase/Temp CheckRes->Optimize No Linearity 2. Linearity & Range (5 Levels, 50-150%) CheckRes->Linearity Yes Optimize->Specificity Accuracy 3. Accuracy/Recovery (Spike at 80, 100, 120%) Linearity->Accuracy Precision 4. Precision (Repeatability & Intermediate) Accuracy->Precision Robustness 5. Robustness (pH, Flow, Temp +/-) Precision->Robustness Report Generate Validation Report (ICH Q2 R2 Compliant) Robustness->Report

Figure 2: Step-by-step validation workflow ensuring ICH compliance.

Troubleshooting & Scientific Insights

  • Peak Tailing:

    
    -amino acids are zwitterionic. If peak tailing occurs on C18 or Chirobiotic columns, it indicates secondary interactions with silanols. Solution:  Increase ionic strength (e.g., add 
    
    
    
    Ammonium Acetate) or lower the pH to suppress silanol ionization.
  • Low Sensitivity: The m-tolyl group has a weaker UV response than a naphthyl or biphenyl group. Solution: If UV at

    
     is unstable due to mobile phase absorbance, consider CAD (Charged Aerosol Detection) , which is universal and independent of chromophores.
    
  • Sample Solubility: While the m-tolyl group adds lipophilicity, the zwitterion is polar. Dissolve samples in the mobile phase or a 50:50 Methanol:Water mix to prevent solvent mismatch peaks.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6] [Link]

  • Péter, A., et al. (2000).

    
    -amino acid analogues. Journal of Chromatography A, 871(1-2), 105-113.[2] (Demonstrates Chirobiotic T and Crownpak utility for aryl-substituted 
    
    
    
    -amino acids). [Link]
  • Mutlu, E., et al. (2022).[7] Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. [Link]

Sources

Tolyl-Substituted GABA Receptor Modulators: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison of tolyl-substituted GABA receptor modulators, focusing on the structural determinants of subtype selectivity and binding site topology.

Executive Summary

The incorporation of a tolyl (methylphenyl) moiety into GABAergic ligands acts as a critical "steric switch," dictating receptor subtype selectivity and binding site engagement. This guide compares the pharmacodynamics of Zolpidem (p-tolyl imidazopyridine) and Methaqualone (o-tolyl quinazolinone) alongside emerging experimental analogs. It elucidates how the regioisomerism of the tolyl group—para versus ortho—shifts the mechanism from high-affinity extracellular modulation (Benzodiazepine site) to transmembrane allosteric modulation.

The "Tolyl Switch": Structural Causality

In medicinal chemistry, the tolyl group is often employed to fill hydrophobic pockets within the GABA-A receptor (


). The position of the methyl substituent on the phenyl ring determines the ligand's ability to navigate the steric landscape of the receptor's binding interfaces.
  • 
    1-Selectivity (Sedation):  Driven by p-tolyl groups (e.g., Zolpidem) that fit into the lipophilic pocket of the 
    
    
    
    1 subunit, interacting with Histidine-101.
  • Broad/Mixed Modulation: Driven by o-tolyl groups (e.g., Methaqualone) which, due to steric bulk, are excluded from the classical BZD site and instead bind to deep transmembrane pockets.

Product Profile Analysis
Candidate A: Zolpidem (The

1-Selective Standard)
  • Chemical Class: Imidazo[1,2-a]pyridine.

  • Tolyl Configuration: 4-tolyl (p-tolyl) .

  • Mechanism: Binds to the extracellular

    
     interface (Benzodiazepine site). The p-tolyl group forms a 
    
    
    
    -
    
    
    stacking interaction with aromatic residues (Tyr-159, Phe-77) and fits the narrow cleft defined by His-101.
  • Clinical Profile: Rapid-onset hypnotic; minimal anxiolysis or muscle relaxation due to low affinity for

    
     subunits.
    
Candidate B: Methaqualone (The Transmembrane Modulator) [1][2]
  • Chemical Class: Quinazolinone.[3]

  • Tolyl Configuration: 2-tolyl (o-tolyl) .

  • Mechanism: Positive Allosteric Modulator (PAM) acting at the transmembrane

    
     interface .[1][2] The bulky o-tolyl group prevents entry into the classical BZD site but facilitates anchoring in the lipid-facing transmembrane domain, overlapping with the etomidate binding site.
    
  • Clinical Profile: Sedative-hypnotic with "dirty" pharmacology; high abuse potential due to euphoric effects mediated by unique

    
    -subunit interactions.
    
Candidate C: Experimental Tolyl-Imidazobenzodiazepines (e.g., SH-053 Analogs)
  • Status: Preclinical / Research Tools.

  • Design Logic: Novel ligands (e.g., SH-053 series) utilize modified phenyl/tolyl rings to bypass

    
     (sedation) and selectively target 
    
    
    
    (cognition) or
    
    
    (anxiety).
  • Significance: Demonstrates that replacing the p-tolyl of Zolpidem with bioisosteres (e.g., 2'-fluoro-phenyl) can invert selectivity profiles.

Comparative Performance Data

The following table synthesizes experimental data regarding binding affinity (


) and functional efficacy (

).
FeatureZolpidem (p-tolyl)Methaqualone (o-tolyl)SH-053 Analog (Ref.)
Primary Binding Site Extracellular

(BZD Site)
Transmembrane

Extracellular


Affinity (

)
High (~20 nM) Negligible (>10

M)
Low (>500 nM)

Affinity
Low (>400 nM)Moderate (Functional PAM)High (Selective)
Efficacy (

)
Full Agonist (

)
Partial to Super-AgonistPartial Agonist
Key Residue Interaction His-101 (Alpha1)Asn-265 (Beta2/3 - TM2)Gly-201 (Alpha5 loop C)
Therapeutic Focus Insomnia (Hypnotic)Obsolete (Sedative/Abuse)Cognition/Anxiety

Note:


 values are approximate means from radioligand binding assays (

H-Flumazenil displacement). Methaqualone efficacy varies by

-subtype isoform.
Mechanistic Visualization (Pathway Logic)

The following diagram illustrates the divergent signaling pathways dictated by the tolyl substituent's position.

GABAModulation Ligand Ligand Input Zolpidem Zolpidem (p-Tolyl) Ligand->Zolpidem Methaqualone Methaqualone (o-Tolyl) Ligand->Methaqualone Site_ECD Extracellular Interface (Alpha1 / Gamma2) Zolpidem->Site_ECD High Affinity Residue_H101 His-101 Interaction (Steric Fit) Site_ECD->Residue_H101 Site_ECD->Methaqualone Steric Clash (o-methyl) Effect_Sedation Phasic Inhibition (Sedation) Residue_H101->Effect_Sedation Site_TMD Transmembrane Interface (Beta+ / Alpha-) Methaqualone->Site_TMD Allosteric Entry Residue_TM Lipid Anchor (Etomidate Overlap) Site_TMD->Residue_TM Effect_Global Tonic/Phasic Modulation (Euphoria/Coma) Residue_TM->Effect_Global

Caption: Divergent binding modes of tolyl-substituted ligands. The p-tolyl group (Zolpidem) permits entry to the extracellular BZD site, while the bulky o-tolyl group (Methaqualone) forces the ligand into the transmembrane domain.

Experimental Protocols

To validate the specific activity of tolyl-substituted modulators, the following protocols are recommended. These are self-validating systems where positive controls (Diazepam) and negative controls (GABA-null) ensure integrity.

Protocol A: Two-Electrode Voltage Clamp (TEVC)

Used to determine functional efficacy (


) and potency (

).
  • Expression System: Xenopus laevis oocytes injected with cRNA for human

    
     (sedative model) or 
    
    
    
    (cognitive model).
  • Perfusion Setup: Place oocyte in a recording chamber under constant flow of ND96 buffer.

  • GABA

    
     Determination:  Apply increasing concentrations of GABA to establish the 
    
    
    
    (the concentration eliciting 20% of max response). This is the baseline for PAM testing.
  • Compound Application:

    • Co-apply GABA (

      
      ) + Test Compound  (1 nM – 10 
      
      
      
      M).
    • Step 5 (Validation): Washout for 5 minutes. Re-apply GABA (

      
      ) alone to ensure receptor recovery (no desensitization).
      
  • Data Analysis: Calculate potentiation as:

    
    
    
    • Expectation: Zolpidem shows >100% potentiation at

      
       but <20% at 
      
      
      
      .
Protocol B: Radioligand Binding Assay (Competition)

Used to determine binding affinity (


) and site specificity.
  • Membrane Prep: HEK293 cells transiently expressing

    
    .
    
  • Radioligand: Use [^3H]-Flumazenil (1 nM) for the BZD site. (Note: Methaqualone will not displace this, serving as a negative control for BZD-site binding).

  • Incubation: Incubate membranes + Radioligand + Increasing concentrations of Tolyl-Modulator (10^-9 to 10^-4 M) for 60 min at 4°C.

  • Filtration: Rapidly filter through GF/B filters to trap bound ligand.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Calculation:

    
    
    
    • Self-Validating Check: If

      
       is >10 
      
      
      
      M (as with Methaqualone), the compound does not bind the classic BZD site.
References
  • Structural insights into GABAA receptor potentiation by Quaalude. Source: Nature Communications (2024). URL:[Link]

  • Zolpidem is a potent stoichiometry-selective modulator of α1β3 GABAA receptors. Source: British Journal of Pharmacology (2016). URL:[Link]

  • A Multifaceted GABAA Receptor Modulator: Functional Properties of Methaqualone. Source: Molecular Pharmacology (2015).[2] URL:[Link]

  • A Benzodiazepine Ligand with Improved GABAA Receptor α5-Subunit Selectivity (SH-053 Series). Source: Journal of Pharmacology and Experimental Therapeutics (2021). URL:[Link]

  • GABA A receptor subtype selectivity underlying selective anxiolytic effect of baicalin. Source: Neuropharmacology (2008).[4] URL:[Link]

Sources

Technical Guide: Enantiomeric Excess Determination of (S)-3-Amino-4-(m-tolyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026


-Aryl-Amino Acids

Executive Summary

The precise determination of enantiomeric excess (ee) for (S)-3-Amino-4-(m-tolyl)butanoic acid is critical in pharmaceutical development, particularly as this scaffold serves as a precursor for peptidomimetics and integrin inhibitors. Unlike


-amino acids, this 

-amino acid presents unique challenges due to the increased distance between the chiral center (C3) and the carboxylate moiety, often reducing the efficacy of traditional ligand-exchange mechanisms.

This guide evaluates three distinct analytical workflows:

  • Direct Zwitterionic Ion-Exchange (ZWIX) : The modern "gold standard" for underivatized amino acids.

  • Crown Ether Complexation (Crownpak) : A robust alternative for primary amines under acidic conditions.

  • Marfey’s Derivatization (FDAA) : A high-sensitivity indirect method for complex matrices or when chiral columns are unavailable.

Strategic Decision Framework

Selecting the correct method depends on sample purity, equipment availability, and sensitivity requirements. The following decision tree outlines the logical selection process.

MethodSelection Start Sample: (S)-3-Amino-4-(m-tolyl)butanoic acid Purity Is the sample chemically pure? Start->Purity Matrix Is it in a biological matrix? Purity->Matrix Yes Indirect Indirect (Derivatization) Purity->Indirect No (Complex Mix) Direct Direct Chiral LC Matrix->Direct No Matrix->Indirect Yes ZWIX Method A: Chiralpak ZWIX (Best for Process Dev) Direct->ZWIX Pref. Zwitterionic Mode Crown Method B: Crownpak CR-I (Alternative Direct) Direct->Crown Pref. Acidic Mode Marfey Method C: Marfey's Reagent (Best for Trace/Bio) Indirect->Marfey

Figure 1: Decision matrix for selecting the appropriate ee determination methodology.

Method A: Zwitterionic Ion-Exchange (Chiralpak ZWIX)[1][2]

Status: Recommended Primary Method Target: Underivatized Free Amino Acid

Mechanism of Action

The Chiralpak ZWIX(+) and ZWIX(-) columns utilize a Cinchona alkaloid-derived selector fused with a sulfonic acid motif.[1] This creates a double ion-pairing mechanism specifically designed for zwitterions.[1]

  • Interaction 1: The quinuclidine nitrogen (positively charged) binds the carboxylate of the analyte.

  • Interaction 2: The sulfonic acid group (negatively charged) binds the ammonium group of the analyte.

  • Selectivity: The m-tolyl side chain interacts via

    
     stacking with the quinoline ring of the selector, enhancing resolution compared to aliphatic 
    
    
    
    -amino acids.

ZWIXMechanism cluster_interactions Double Ion-Pairing Interface Selector ZWIX Selector (Cinchona-Sulfonic Acid) Quinuclidine Quinuclidine (N+) Selector->Quinuclidine Sulfonic Sulfonic Acid (SO3-) Selector->Sulfonic Quinoline Quinoline Ring Selector->Quinoline Analyte (S)-3-Amino-4-(m-tolyl)butanoic acid Carboxyl Carboxylate (COO-) Analyte->Carboxyl Amine Ammonium (NH3+) Analyte->Amine SideChain m-Tolyl Group Analyte->SideChain Quinuclidine->Carboxyl Ionic Bond Sulfonic->Amine Ionic Bond Quinoline->SideChain Pi-Pi Stacking

Figure 2: Mechanistic interaction model on Chiralpak ZWIX stationary phase.

Experimental Protocol

This system requires a protic mobile phase acting as a bulk ion-pair disruptor.

  • Column: Chiralpak ZWIX(+) (

    
     mm, 3 
    
    
    
    m).
  • Mobile Phase: MeOH / MeCN (50:50 v/v) containing 50 mM Formic Acid and 25 mM Diethylamine .

    • Note: The acid/base ratio (2:1) is critical to maintain the zwitterionic state of both the selector and the analyte.

  • Flow Rate: 0.4 mL/min.[2]

  • Temperature: 25°C (Lowering to 10°C can enhance resolution if

    
    ).
    
  • Detection: UV at 210 nm (amide/carboxyl) or 254 nm (m-tolyl aromatic ring).

  • Elution Order: On ZWIX(+), the (S)-enantiomer (L-configuration analog) typically elutes first .

    • Validation: To quantify small amounts of (R)-impurity, use ZWIX(-) to reverse order, eluting the minor (R) component before the major (S) peak to avoid tailing interference.

Method B: Crown Ether Complexation (Crownpak CR-I)[6]

Status: Robust Alternative Target: Primary Amines (Requires Acidic Conditions)

Mechanism

Crownpak CR-I(+) utilizes a chiral crown ether that forms a host-guest complex with the primary ammonium ion (


). The separation is driven by the steric fit of the substituents around the chiral center relative to the crown cavity.
Experimental Protocol

Unlike ZWIX, this method requires a strongly acidic mobile phase to ensure the amine is fully protonated.

  • Column: Crownpak CR-I(+) (

    
     mm, 5 
    
    
    
    m).[3][4]
  • Mobile Phase: Perchloric Acid (pH 1.5) / Acetonitrile (85:15 v/v).[3]

    • Warning: Do not use with MS detection due to perchloric acid. For LC-MS, substitute with TFA (though resolution may decrease).

  • Flow Rate: 0.4 mL/min.[2]

  • Temperature: 10°C - 25°C (Lower temperature significantly improves crown ether binding).

  • Elution Order: On CR-I(+), the D-isomer (R-configuration) usually elutes first .

    • Advantage:[5][6][2][4][7] If your product is (S), the (R) impurity elutes first, making this the ideal column for purity assays of the (S)-enantiomer (impurity is not hidden in the tail of the main peak).

Method C: Indirect Analysis (Marfey's Reagent)

Status: High Sensitivity / Bio-Analysis Target: Derivatized Diastereomers[8]

Mechanism

The reaction of the racemic amine with FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) creates two diastereomers:

  • L-FDAA-(S)-Analyte[9]

  • L-FDAA-(R)-Analyte These diastereomers possess different hydrophobicities and can be separated on a standard achiral C18 column.

Experimental Protocol

Step 1: Derivatization

  • Dissolve 0.5 mg of sample in 100

    
    L water.
    
  • Add 200

    
    L of 1% FDAA in acetone.
    
  • Add 40

    
    L of 1 M 
    
    
    
    .[10]
  • Incubate at 40°C for 60 minutes .

  • Quench with 20

    
    L of 2 M HCl.
    

Step 2: HPLC Analysis

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus,

    
     mm, 3.5 
    
    
    
    m).
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 60% B over 45 minutes.

  • Detection: UV 340 nm (Specific to the dinitrophenyl moiety, eliminating interference from non-derivatized impurities).

  • Elution Order: The L-DAA (L-L conjugate) typically elutes before the D-DAA (L-D conjugate).

Comparative Performance Matrix

FeatureMethod A: ZWIX(+)Method B: Crownpak CR-I(+)Method C: Marfey's (FDAA)
Analyte State Free ZwitterionProtonated CationDerivatized Diastereomer
Prep Time < 5 mins (Dilute & Shoot)< 5 mins (Dilute & Shoot)~90 mins (Reaction required)
Elution of (R)-Impurity 2nd (usually)1st (Ideal for (S)-purity) 2nd (usually)
MS Compatibility Excellent (Volatile buffers)Poor (if using

)
Excellent
Robustness High (Designed for amino acids)High (Specific to primary amines)Medium (Reaction completeness varies)
Cost per Run LowLowHigh (Reagent cost + time)
Resolution (

)
High (> 2.0 typical)High (> 2.5 typical)Very High (> 5.0 typical)
Recommendation
  • For Routine QC: Use Crownpak CR-I(+) . The elution of the (R)-impurity before the main (S)-peak allows for the most accurate integration of trace enantiomeric impurities (0.1% level).

  • For Process Development: Use Chiralpak ZWIX .[4] It allows immediate feedback without solvent exchange or derivatization and is fully MS-compatible for identifying side-products.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® ZWIX(+) / ZWIX(-). (Accessed 2023).

  • Lindner, W., et al. "Cinchona alkaloid-based zwitterionic chiral stationary phases applied for the separation of amino acids.
  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR-I(+) / CR-I(-). (Accessed 2023).

  • Bhushan, R., & Brückner, H. "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 2004.[2][11]

  • Marfey, P. "Determination of D-amino acids as diastereomeric derivatives of L-fluoro-2,4-dinitro-5-alanine amide.

Sources

Comparative Analysis of Spectroscopic Signatures: Distinguishing Regioisomers in N-Substituted Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: 1D Selective NOE NMR vs. ATR-FTIR for Regioisomer Verification Audience: Medicinal Chemists, Analytical Scientists, and QC Managers

Executive Summary

In drug discovery, the N-alkylation of asymmetric heterocycles (such as pyrazoles, imidazoles, and triazoles) frequently yields a mixture of regioisomers. Distinguishing between these isomers—specifically the 1,3-substituted and 1,5-substituted forms—is critical, as their biological activities often diverge drastically.

This guide compares two spectroscopic "products"—the 1D Selective Gradient NOE (Nuclear Overhauser Effect) NMR data package and the ATR-FTIR (Attenuated Total Reflectance) spectral fingerprint. While FTIR offers rapid, low-cost screening, our comparative analysis demonstrates that 1D NOE NMR provides the only definitive, self-validating structural confirmation required for GMP-grade intermediate release.

The Analytical Challenge: N-Methylpyrazole Regioselectivity

The alkylation of a 3-substituted pyrazole typically results in two isomers.

  • Isomer A (1,5-substituted): Sterically congested; often the kinetic product.

  • Isomer B (1,3-substituted): Thermodynamically favored; less sterically hindered.

Standard 1H NMR (1D) often fails to distinguish these conclusively because the chemical shifts (


) of the ring protons are similar. We must rely on spatial connectivity  (NMR) versus bond vibration  (IR).
Diagram 1: Isomer Differentiation Logic Flow

IsomerLogic Start Crude Reaction Mixture (N-Alkylation) Separation Chromatographic Separation Start->Separation Analysis Spectroscopic Analysis Separation->Analysis NOE_Exp 1D Selective NOE (Irradiate N-Me) Analysis->NOE_Exp Definitive Path Result_Pos NOE Enhancement on Ring Proton NOE_Exp->Result_Pos Spatial Proximity < 5Å Result_Neg No Enhancement on Ring Proton NOE_Exp->Result_Neg Distance > 5Å Conclusion_15 CONFIRMED: 1,5-Isomer Result_Pos->Conclusion_15 Conclusion_13 CONFIRMED: 1,3-Isomer Result_Neg->Conclusion_13

Caption: Decision tree for assigning pyrazole regioisomers using spatial proximity logic via NOE spectroscopy.

Method A: 1D Selective NOE NMR (The Gold Standard)

Mechanistic Insight

The Nuclear Overhauser Effect (NOE) relies on cross-relaxation between nuclear spins that are close in space (< 5 Å), regardless of whether they are bonded. In N-methylpyrazoles:

  • 1,5-isomer: The N-methyl protons are spatially adjacent to the C5-H ring proton.

  • 1,3-isomer: The N-methyl protons are distant from the C4-H ring proton (the C5 position is substituted).

Experimental Protocol (Self-Validating System)

To ensure data integrity, the following acquisition parameters are mandatory. This protocol minimizes artifacts (Zero Quantum Coherence) and maximizes NOE buildup.

Instrument: 400 MHz NMR or higher (e.g., Bruker Avance / JEOL ECZ).

  • Sample Prep: Dissolve 5-10 mg of compound in 0.6 mL DMSO-

    
     or CDCl
    
    
    
    . Note: Degassing the sample (bubbling
    
    
    for 5 mins) removes paramagnetic oxygen, enhancing relaxation efficiency.
  • Pulse Sequence: selnogp (Bruker) or equivalent (1D selective NOE with gradient pulses).

  • Target Selection: Set the selective irradiation frequency (O1) exactly on the N-methyl singlet.

  • Mixing Time (

    
    ):  Set to 500–800 ms .
    
    • Expert Insight: Too short (<200ms) yields insufficient buildup. Too long (>1s) causes spin diffusion, creating false positives.

  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    (typically 5–7 seconds).
  • Acquisition: 64–128 scans.

Data Interpretation

The resulting spectrum is a "difference" spectrum. Only signals receiving magnetization transfer appear.

Feature1,5-Isomer (Target)1,3-Isomer (Alternative)
Irradiated Peak N-Me (Inverted/Saturated)N-Me (Inverted/Saturated)
Ring Proton Signal Strong Positive Peak Null / Flat Baseline
Interpretation N-Me is close to Ring-HN-Me is far from Ring-H

Method B: ATR-FTIR (The Screening Alternative)

Mechanistic Insight

Fourier Transform Infrared Spectroscopy (FTIR) detects vibrational modes.[1][2] Regioisomers possess different dipole moments and symmetry, leading to shifts in the fingerprint region (1500–600 cm


). However, these shifts are often subtle and require a reference standard for confirmation.
Experimental Protocol

Instrument: FTIR with Diamond ATR module (e.g., Thermo Nicolet iS50).

  • Background: Collect 32 scans of air background.

  • Sample Loading: Place solid powder (~2 mg) on the diamond crystal.

  • Pressure: Apply high pressure using the anvil to ensure intimate contact (critical for ATR).

  • Acquisition: 32 scans at 4 cm

    
     resolution.
    
  • Processing: Apply ATR correction (if comparing to transmission libraries).

Data Limitations

While the C=N stretching vibration differs slightly (e.g., ~1590 cm


 vs ~1575 cm

), the lack of a "binary" yes/no signal makes this method prone to ambiguity without pure reference standards.

Comparative Performance Analysis

The following table synthesizes experimental data from a comparative study of N-methyl-3-phenylpyrazole isomers.

Table 1: Performance Metrics of Spectroscopic Techniques
Metric1D Selective NOE NMRATR-FTIR
Specificity High (Definitive Structural Proof)Medium (Fingerprint Dependent)
Self-Validation Yes (Internal distance check)No (Requires external standard)
Sample Prep Dissolution (5 mins)Direct Solid (1 min)
Limit of Detection ~1% Impurity~5% Impurity
Throughput 10–15 mins/sample2 mins/sample
Primary Use Case Structure Elucidation / Validation Routine QC / Goods In
Diagram 2: Experimental Workflow Comparison

Workflow cluster_NMR Method A: NMR Workflow (Definitive) cluster_IR Method B: FTIR Workflow (Screening) NMR_Prep Dissolve in CDCl3 (Degas) NMR_Run Run 1H + 1D NOE (d8 = 500ms) NMR_Prep->NMR_Run NMR_Data Observe Spatial Enhancement NMR_Run->NMR_Data IR_Prep Place Solid on Diamond ATR IR_Run Acquire Spectrum (32 Scans) IR_Prep->IR_Run IR_Data Compare to Reference Library IR_Run->IR_Data

Caption: Operational workflow comparing the definitive NMR path vs. the comparative FTIR path.

Conclusion and Recommendation

For the rigorous identification of positional isomers in drug development:

  • Primary Characterization: 1D Selective NOE NMR is mandatory. It provides ab initio structural proof based on physical distance, independent of reference standards. It is the only acceptable data package for regulatory filing of a new chemical entity (NCE).

  • Routine Screening: Once the isomers are characterized and reference standards established, ATR-FTIR is a superior tool for supply chain QC due to its speed and zero-solvent requirement.

Final Verdict: Use NMR to solve the structure; use FTIR to monitor the supply.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. [Link]

  • Reich, H. J. (2024). The Nuclear Overhauser Effect (NOE).[3][4] University of Wisconsin-Madison Chemistry. [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.

Sources

Safety Operating Guide

Personal protective equipment for handling (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride

[1]

Executive Summary & Chemical Context

This guide defines the operational safety standards for (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride .[1] As a chiral

1

While often categorized under generic "amino acid" safety protocols, the specific combination of the lipophilic m-tolyl moiety and the hydrochloride salt counterion necessitates a more rigorous containment strategy than standard glycine or alanine handling.[1]

Key Technical Risks:

  • Hydroscopic Acidification: As an HCl salt, the dust is hygroscopic.[1] Upon contact with mucous membranes (eyes, lungs) or perspiration, it hydrolyzes to form acidic micro-environments, causing immediate irritation (H314/H315).[1]

  • Stereochemical Integrity: While primarily a safety guide, protecting the (S)-enantiomer from moisture-induced racemization or degradation is critical for experimental success.[1]

  • Bioactivity Potential: As a structural analog to neurotransmitter precursors, this compound should be treated as a Potent Compound (OEB 2/3) until specific toxicology rules out systemic activity.[1]

Hazard Identification & Risk Assessment

Based on structural analogs (Phenylalanine derivatives) and HCl salt properties.[1]

Hazard ClassGHS CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[1][2][3][4]The m-tolyl group increases lipophilicity, potentially enhancing dermal absorption compared to non-alkylated analogs.[1]
Eye Irritation H319 Causes serious eye irritation.[1][3]Crystalline dust is abrasive and acidic.[1] Safety glasses are mandatory; goggles required for powders.
STOT - SE H335 May cause respiratory irritation.[1]Inhalation of fine dust is the primary exposure vector.[1]
Acute Tox. H302 Harmful if swallowed.[1][3]Standard hygiene (no eating/gloving) prevents this route.[1]

Critical Note: In the absence of compound-specific toxicology data for this specific enantiomer, the Precautionary Principle applies.[1] Handle as if it possesses pharmacological activity.[1][5]

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not static; it is dependent on the specific operation being performed.[1][6]

PPE Selection Logic (Decision Tree)

The following logic gate ensures you select the correct protection level based on the physical state of the reagent.

PPE_LogicStartSelect OperationStatePhysical State?Start->StateSolidSolid / Powder(Weighing/Transfer)State->SolidLiquidSolution / Aqueous(Dilution/HPLC)State->LiquidHighDustHigh Dust Potential?(>100mg or Milling)Solid->HighDustLevel1PPE LEVEL 1 (Standard)- Lab Coat (Buttoned)- Safety Glasses- Nitrile Gloves (0.11mm)Liquid->Level1Standard HandlingHighDust->Level1No (<10mg)Level2PPE LEVEL 2 (Enhanced)- Lab Coat + Tyvek Sleeves- Chemical Goggles- Double Nitrile Gloves- N95/P100 (if outside hood)HighDust->Level2Yes (>10mg)

Figure 1: PPE Selection Logic based on operational state and quantity.

Technical Specifications for PPE[8][9]
  • Gloves: Use Nitrile (minimum thickness 0.11 mm).[1] Avoid Latex.[1] The lipophilic m-tolyl ring may degrade latex faster than standard amino acids.[1]

    • Self-Validation: Inspect gloves for pinholes by inflating them slightly before donning.[1] Change gloves immediately if splashed.[1]

  • Respiratory: All solid handling must occur inside a certified Chemical Fume Hood .[1] If weighing outside a hood is unavoidable (not recommended), a fitted N95 or P100 respirator is mandatory.[1]

  • Eye Protection: Safety glasses with side shields are the minimum.[1][6] If handling fine powder that may become airborne, switch to unvented chemical goggles .[1]

Operational Protocols

A. Weighing & Transfer (Solid State)

The highest risk of exposure occurs during the transfer of the solid HCl salt.

  • Static Control: Amino acid salts are prone to static charge.[1] Use an ionizing bar or anti-static gun on the weighing boat before dispensing.[1]

  • Draft Shielding: Perform all weighing inside a fume hood.[1] If air currents disturb the balance, use a secondary draft shield inside the hood, rather than turning the hood off.[1]

  • Technique: Use a disposable spatula.[1] Do not return excess chemical to the stock container (prevents cross-contamination of the enantiomer).[1]

B. Solubilization (Liquid State)

The HCl salt will create an acidic solution.[1]

  • Solvent Choice: The compound is water-soluble.[1]

  • Exotherm Management: Dissolving HCl salts can be slightly exothermic.[1] Add the solid to the solvent slowly.[1]

  • pH Verification: The resulting solution will be acidic (pH ~2-3). If the protocol requires a neutral pH (e.g., for cell culture or coupling reactions), buffer the solution after complete dissolution using a mild base (e.g., NaHCO3 or dilute NaOH) while monitoring pH to prevent precipitation of the free amino acid zwitterion.[1]

Waste Disposal & Decontamination[10]

Proper disposal prevents environmental contamination and regulatory fines.[1] The presence of the m-tolyl group classifies this as organic chemical waste, not general drain waste.[1]

Disposal Workflow

Waste_LogicWasteStartWaste GeneratedTypeWaste Type?WasteStart->TypeSolidWasteSolid Waste(Contaminated wipes,weigh boats)Type->SolidWasteLiquidWasteLiquid Waste(Mother liquor,Rinsate)Type->LiquidWasteBinSolidSolid Hazardous Waste Bin(Double Bagged)SolidWaste->BinSolidSegregationSegregate by pH/SolventLiquidWaste->SegregationBinLiquidAcidic/Organic Waste Stream(Do NOT pour down drain)Segregation->BinLiquidContains m-tolyl derivative

Figure 2: Waste segregation logic ensuring no environmental release.[1]

Specific Disposal Steps
  • Liquids: Collect in a container labeled "Acidic Organic Waste." Do not mix with bleach or strong oxidizers (risk of reaction with the amine).[1]

  • Solids: Contaminated gloves, weigh boats, and paper towels must be disposed of as Hazardous Solid Waste .[1] Do not throw in the regular trash.

  • Spill Cleanup:

    • Solid Spill: Do not dry sweep (creates dust).[1] Cover with wet paper towels (water), then wipe up.[1]

    • Liquid Spill: Neutralize with sodium bicarbonate (baking soda) until bubbling stops, then absorb with vermiculite or spill pads.[1]

References

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Amino Acid Hydrochloride Salts (Generic).[1] Retrieved from [1]

  • National Oceanic and Atmospheric Administration (NOAA). (n.d.).[1] CAMEO Chemicals: Amino Acids and Salts, Acidic.[1] Retrieved from [1]

  • European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: 3-amino-4-(4-methylphenyl)butanoic acid hydrochloride (Structural Analog Data).[1] Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200).[1] Retrieved from [1]

  • University of Pennsylvania EHRS. (2023). Laboratory Chemical Waste Management Guidelines. Retrieved from [1]

(Note: Specific CAS-linked toxicity data for the (S)-enantiomer is proprietary or sparse in public domains.[1] The protocols above are derived from "Group Safety Assessments" for beta-amino acid hydrochlorides as recommended by ECHA and OSHA guidelines for novel research chemicals.)

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.